molecular formula C23H26Cl3N3O2 B018463 Dehydroaripiprazole hydrochloride CAS No. 1008531-60-9

Dehydroaripiprazole hydrochloride

Numéro de catalogue: B018463
Numéro CAS: 1008531-60-9
Poids moléculaire: 482.8 g/mol
Clé InChI: CUQHINIXYQSLAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydro Aripiprazole Hydrochloride is a significant active metabolite of the atypical antipsychotic drug, Aripiprazole . In vivo, following administration of Aripiprazole, Dehydro Aripiprazole is formed primarily via the enzymes CYP3A4 and CYP2D6 and achieves steady-state plasma concentrations of approximately 40% of the parent compound . This metabolite shares a similar pharmacological profile and receptor binding affinity with Aripiprazole, contributing to the overall clinical activity of the drug . Recent research has uncovered a critical off-target mechanism of Dehydro Aripiprazole. Studies indicate that it, along with its parent drug, acts as a mitochondrial toxicant by directly inhibiting respiratory complex I through the ubiquinone-binding channel . This inhibition leads to a decline in cellular ATP levels and reduced viability, particularly in neurons, providing a potential explanation for the extrapyramidal side effects observed in a minority of patients treated with Aripiprazole . This makes Dehydro Aripiprazole Hydrochloride a valuable compound for researchers investigating the mechanisms of drug-induced mitochondrial toxicity and neurological side effects. For laboratory research use only. This product is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHINIXYQSLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648054
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008531-60-9
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and pharmacological properties of dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633). This document is intended to serve as a comprehensive resource, consolidating essential data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Properties

Dehydroaripiprazole hydrochloride is a quinolinone derivative and the major active metabolite of aripiprazole.[1] It is formed in humans primarily through dehydrogenation of the parent drug by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride
Molecular Formula C₂₃H₂₆Cl₃N₃O₂[2]
Molecular Weight 482.8 g/mol [2]
CAS Number 1008531-60-9[2][4]
Melting Point 116-120°C[4]
pKa Data not readily available in the searched literature.
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and in vitro experimental design.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 25 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 20 mg/mL[2]
DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL[2]
Acetonitrile (B52724) Very slightly soluble (with heating)[4]
Methanol Slightly soluble[4]
Ethanol 2 mg/mL (for the free base)[5]
Water Insoluble (for the free base)[5]

Pharmacological Properties

Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole, exhibiting a unique mechanism of action that contributes to its antipsychotic effects.[6]

Mechanism of Action

Dehydroaripiprazole acts as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits, which is thought to underlie its efficacy in treating schizophrenia and other psychiatric disorders.

Receptor Binding Affinity

The binding affinities (Ki) of dehydroaripiprazole for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki)
Dopamine D₂ Partial Agonist
Dopamine D₃ Partial Agonist
Serotonin 5-HT₁ₐ 4.2 nM
Serotonin 5-HT₂ₐ Antagonist
Serotonin 5-HT₂₈ Affinity present

Signaling Pathways

The interaction of dehydroaripiprazole with its primary targets, the dopamine D₂ and serotonin 5-HT₁ₐ receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Dopamine D₂ Receptor Signaling

As a partial agonist, dehydroaripiprazole modulates the activity of the dopamine D₂ receptor. In a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it exhibits agonistic properties. The binding of dehydroaripiprazole to the D₂ receptor, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dehydroaripiprazole Dehydroaripiprazole (Partial Agonist) D2R Dopamine D2 Receptor Dehydroaripiprazole->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT₁ₐ Receptor Signaling

Dehydroaripiprazole's partial agonism at the serotonin 5-HT₁ₐ receptor, another Gαi-coupled receptor, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is implicated in the anxiolytic and antidepressant effects of the drug.

5HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dehydroaripiprazole_5HT1A Dehydroaripiprazole (Partial Agonist) HT1AR 5-HT1A Receptor Dehydroaripiprazole_5HT1A->HT1AR Binds Gi_5HT1A Gi Protein HT1AR->Gi_5HT1A Activates AC_5HT1A Adenylyl Cyclase cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Converts ATP to Gi_5HT1A->AC_5HT1A Inhibits PKA_5HT1A Protein Kinase A (PKA) cAMP_5HT1A->PKA_5HT1A Activates Downstream Downstream Cellular Effects PKA_5HT1A->Downstream Modulates

Serotonin 5-HT1A Receptor Signaling

Experimental Protocols

Synthesis of Aripiprazole (General Overview)

The synthesis of aripiprazole typically involves a convergent approach, culminating in the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[7]

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Reactants: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[7]

  • Base: Anhydrous potassium carbonate.[7]

  • Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF).[7]

  • Procedure: The reactants are heated in the presence of the base and solvent. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified.

Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This intermediate can be synthesized via several routes, a common one being the reaction of 1-bromo-2,3-dichlorobenzene (B155788) with piperazine.

Step 3: Coupling Reaction to form Aripiprazole

  • Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.

  • Base: A suitable inorganic or organic base (e.g., sodium carbonate or triethylamine).

  • Solvent: An appropriate polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure: The two intermediates are reacted in the presence of a base and solvent, typically with heating. After the reaction is complete, the crude aripiprazole is isolated and purified by recrystallization or chromatography.

The following workflow diagram illustrates the general synthetic strategy for aripiprazole.

aripiprazole_synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product A 7-hydroxy-3,4-dihydro- quinolin-2(1H)-one D 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one A->D + 1,4-dibromobutane (Base, Solvent) B 1,4-dibromobutane B->D C 1-(2,3-dichlorophenyl)piperazine E Aripiprazole C->E D->E + 1-(2,3-dichlorophenyl)piperazine (Base, Solvent)

Aripiprazole Synthesis Workflow

Note: The synthesis of dehydroaripiprazole would require an additional dehydrogenation step from aripiprazole, and subsequent conversion to the hydrochloride salt. Detailed experimental conditions for these steps are not widely published.

Conclusion

This technical guide provides a consolidated resource on the core chemical and pharmacological properties of this compound. The presented data, including physicochemical properties, solubility, mechanism of action, and signaling pathways, are intended to support researchers and drug development professionals in their work with this important active metabolite. While a comprehensive set of experimental protocols is not fully available in the public domain, the provided information on general synthetic strategies and key pharmacological actions offers a solid foundation for further investigation. Future research should aim to fill the existing gaps in the publicly available data, particularly concerning the pKa value and detailed synthetic and analytical protocols.

References

An In-depth Technical Guide to the Physical Properties of Dehydroaripiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of dehydroaripiprazole (B194390) hydrochloride (OPC-14857), the primary active metabolite of the atypical antipsychotic, aripiprazole (B633). The information herein is intended to support research and development activities by consolidating key data on its molecular characteristics, solubility, and thermal properties, alongside relevant experimental methodologies.

Core Physical and Chemical Properties

Dehydroaripiprazole hydrochloride is a crystalline solid.[1][2] It is formed in vivo from aripiprazole through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1][3] As an active metabolite, its pharmacological profile is crucial to understanding the overall therapeutic effect of its parent compound.

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride[4]
Synonyms OPC-14857, DM-14857[3]
CAS Number 1008531-60-9[1][2][4][5][6]
Molecular Formula C₂₃H₂₅Cl₂N₃O₂ · HCl[1][2][5][6]
Molecular Weight 482.83 g/mol [5][6]
Appearance Crystalline Solid[1][2]
Purity ≥98%[2]
Melting Point 116-120°C[7]
pKa (Predicted) 11.22 ± 0.70 (for free base)[8]
UV λmax 214, 258, 326, 341 nm[1]
Solubility
      DMSO11 - 20 mg/mL[1][3][9]
      DMF25 mg/mL[1][10]
      Ethanol (B145695)2 mg/mL[3]
      WaterInsoluble[3]
      DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
      AcetonitrileVery Slightly Soluble (Heated)[7]
      MethanolSlightly Soluble[7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the key properties listed above.

This protocol describes a general method for determining the solubility of this compound in various organic solvents.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, DMF) in a sealed vial.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully extract an aliquot of the supernatant, avoiding any solid particles. Filtration through a 0.22 µm syringe filter is required to remove fine particulates.

  • Quantification: Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of a calibrated analytical instrument. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

DSC is a thermoanalytical technique used to determine the melting point and characterize the thermal properties of a solid material.[11]

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Analysis: Heat the sample under a dry nitrogen gas atmosphere with a flow rate of 20-50 mL/min.[11] Apply a constant heating rate, typically 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from 30°C to 200°C).[11]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the solid-to-liquid phase transition.

This protocol is used to determine the wavelengths of maximum absorbance (λmax).

  • Solution Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent, such as ethanol or methanol.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference blank to zero the instrument.

  • Spectral Scan: Scan the sample solution across a wide wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.

  • Peak Identification: Identify the wavelengths at which the absorbance is at a maximum. These values are the λmax for the compound under the specific solvent conditions.

Visualization of Core Mechanism

Dehydroaripiprazole's therapeutic effects are linked to its interaction with specific neuronal receptors. It inhibits glutamate (B1630785) release from prefrontocortical nerve terminals by activating dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[3] This activation leads to a reduction in nerve terminal excitability and the activity of voltage-dependent calcium channels (VDCCs) through a PKA-mediated signaling cascade, ultimately decreasing glutamate release.[3]

G cluster_membrane Presynaptic Terminal dha Dehydroaripiprazole (OPC-14857) d2r Dopamine D2 Receptor dha->d2r Activates ht1a Serotonin 5-HT1A Receptor dha->ht1a Activates pka PKA-mediated signaling cascade d2r->pka Activates ht1a->pka Activates vdcc Voltage-Dependent Ca2+ Channels (VDCC) pka->vdcc Reduces nte Nerve Terminal Excitability pka->nte Reduces glutamate Inhibition of Glutamate Release vdcc->glutamate Results in nte->glutamate Results in

Caption: Signaling pathway of Dehydroaripiprazole in inhibiting glutamate release.

The workflow for characterizing the physical properties of a new batch of this compound typically follows a logical progression from basic identification to more complex structural and thermal analysis.

G start Receive Dehydroaripiprazole Hydrochloride Sample identity Identity Confirmation (e.g., FTIR, MS) start->identity purity Purity Analysis (e.g., HPLC, >98%) identity->purity solubility Solubility Profiling (DMSO, DMF, etc.) purity->solubility thermal Thermal Analysis (DSC for Melting Point) solubility->thermal spectral Spectral Characterization (UV-Vis for λmax) solubility->spectral report Compile Certificate of Analysis thermal->report spectral->report

References

Dehydroaripiprazole Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dehydroaripiprazole (B194390) hydrochloride is the primary active metabolite of the atypical antipsychotic aripiprazole (B633).[1][2][3][4] It is a significant contributor to the therapeutic effects of the parent drug due to its similar pharmacological profile and longer half-life.[4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for dehydroaripiprazole hydrochloride, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Dehydroaripiprazole is a quinolinone derivative. The hydrochloride salt enhances its solubility and stability for formulation purposes.

IUPAC Name: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride[5][6]

CAS Number: 1008531-60-9[1][2][5]

Molecular Formula: C₂₃H₂₅Cl₂N₃O₂ · HCl[1][2]

2D Structure:

G N1 N C10 N1->C10 H N2 N C15 N2->C15 N3 N C17 N3->C17 C19 N3->C19 O1 O C11 O1->C11 O2 =O Cl1 Cl Cl2 Cl HCl .HCl C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C3->O1 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C7->N1 C8 C7->C8 C8->O2 C9 C8->C9 C9->C4 C12 C11->C12 C13 C12->C13 C14 C13->C14 C14->N2 C16 C15->C16 C16->N3 C18 C17->C18 C18->N2 C20 C19->C20 C20->Cl1 C21 C20->C21 C21->Cl2 C22 C21->C22 C23 C22->C23 C24 C23->C24 C24->C19

Caption: 2D chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 482.8 g/mol [1][2][5]
Appearance Crystalline solid[1]
Purity >98%[1]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml[1][2]
λmax 214, 258, 326, 341 nm[1][2]
SMILES C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl[5]
InChIKey CUQHINIXYQSLAI-UHFFFAOYSA-N[1][2][5]

Synthesis and Metabolism

Dehydroaripiprazole is primarily formed in vivo through the metabolism of aripiprazole. This biotransformation is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][7] Due to this metabolic pathway, co-administration of drugs that inhibit or induce these enzymes can affect the plasma concentrations of both aripiprazole and dehydroaripiprazole.[7] While it is a metabolite, dehydroaripiprazole can also be chemically synthesized for research purposes, often involving the condensation of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine, a common strategy for aripiprazole and its analogs.[8]

G Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Metabolism Enzymes CYP3A4 & CYP2D6 Enzymes->Aripiprazole

Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Mechanism of Action

Dehydroaripiprazole shares a similar pharmacological profile with aripiprazole, acting as a "dopamine system stabilizer".[3][4] Its mechanism of action is characterized by:

  • Partial Agonism at Dopamine (B1211576) D₂ and D₃ Receptors: In environments with excessive dopamine, it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in low dopamine states, it exhibits agonist activity, stimulating the receptors. This partial agonism is key to its therapeutic effects and favorable side-effect profile.[3][9]

  • Partial Agonism at Serotonin 5-HT₁ₐ Receptors: This activity is thought to contribute to its anxiolytic and antidepressant effects.[9][10]

  • Antagonism at Serotonin 5-HT₂ₐ Receptors: This action is a common feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms.[3]

  • Affinity for other receptors: It also shows affinity for 5-HT₂₋ and 5-HT₇ receptors.[11]

G cluster_DA Dopaminergic System cluster_5HT Serotonergic System D2 D₂ Receptor D3 D₃ Receptor HT1A 5-HT₁ₐ Receptor HT2A 5-HT₂ₐ Receptor Dehydroaripiprazole Dehydroaripiprazole Dehydroaripiprazole->D2 Partial Agonist Dehydroaripiprazole->D3 Partial Agonist Dehydroaripiprazole->HT1A Partial Agonist Dehydroaripiprazole->HT2A Antagonist

Caption: Receptor binding profile of dehydroaripiprazole.

Pharmacokinetics and Quantitative Data

Dehydroaripiprazole has a notably long elimination half-life of approximately 94 hours, which contributes to the sustained therapeutic effect of aripiprazole treatment.[4][7]

ParameterValueReference
Elimination Half-Life ~94 hours[4][7]
Metabolizing Enzymes CYP3A4, CYP2D6[1][7][12]
Receptor Binding Affinity (Ki) 5-HT₁ₐ receptor: 4.2 nM[10]
Inhibitory Concentration (IC₅₀) BCRP-mediated uptake: 0.52 µM[9]
Inhibitory Concentration (IC₅₀) Human MDR1: 1.3 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro and in vivo characterization of dehydroaripiprazole.

Vehicle Preparation for Preclinical Studies

Due to its poor water solubility, appropriate vehicle selection is critical for in vivo administration.

Protocol for Intraperitoneal (IP) and Subcutaneous (SC) Injection: [3]

  • Vehicle Composition: Sterile saline (0.9% NaCl) containing up to 5% (v/v) DMSO and 5% (v/v) Tween 80.

  • Preparation:

    • Weigh the required amount of this compound.

    • First, dissolve the compound in DMSO.

    • Add Tween 80 and mix thoroughly.

    • Gradually add the sterile saline while continuously vortexing or stirring to create a homogenous suspension or solution.

    • The final solution should be clear. If precipitation occurs, slight warming or sonication may be applied.

    • Filter the final preparation through a 0.22 µm sterile filter before administration.

[³⁵S]GTPγS Binding Assay for D₂ Receptor Agonism

This assay is a functional measure of G-protein activation following receptor agonism and is a key method for characterizing the partial agonist activity of dehydroaripiprazole at D₂ receptors.

Materials: [4]

  • Cell membranes from a cell line expressing human D₂ receptors (e.g., CHO cells).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (B83284) (GDP).

  • This compound and a reference full D₂ agonist (e.g., quinpirole).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol Workflow:

G start Start: Prepare Reagents step1 Add assay buffer, GDP, and test compound (Dehydroaripiprazole) to 96-well plate. start->step1 step2 Add cell membranes expressing D₂ receptors. step1->step2 step3 Initiate reaction by adding [³⁵S]GTPγS. step2->step3 step4 Incubate at 30°C for 60 minutes. step3->step4 step5 Terminate reaction by rapid filtration through glass fiber filters. step4->step5 step6 Wash filters to remove unbound radioligand. step5->step6 step7 Measure bound radioactivity using a scintillation counter. step6->step7 end End: Analyze Data (Stimulation over basal) step7->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Procedure: [4]

  • Prepare serial dilutions of dehydroaripiprazole and the reference full agonist in the assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • GDP to a final concentration of 10 µM.

    • The test compound (dehydroaripiprazole) or reference agonist at various concentrations.

    • Cell membranes (typically 5-10 µg of protein per well).

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data are typically expressed as a percentage of the stimulation observed with a saturating concentration of the full agonist.

This comprehensive guide provides essential technical information on this compound, serving as a valuable resource for researchers in pharmacology and drug development. The detailed data and protocols facilitate further investigation into the therapeutic potential and neurobiological effects of this important active metabolite.

References

Dehydroaripiprazole Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroaripiprazole hydrochloride, known as brexpiprazole (B1667787) (Rexulti®), is an atypical antipsychotic agent that represents a significant advancement in the treatment of several psychiatric disorders. Developed as a successor to aripiprazole (B633), it possesses a unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical evaluation of brexpiprazole. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Development

Brexpiprazole was discovered by Otsuka Pharmaceutical and co-developed with Lundbeck as a successor to aripiprazole. The primary goal of its development was to improve upon the efficacy and tolerability profile of aripiprazole.[1][2] The drug discovery process focused on modulating the serotonin-dopamine system to achieve a more favorable balance of activity, aiming to reduce side effects such as akathisia, restlessness, and insomnia that can be associated with aripiprazole.[3][4]

Development Timeline:

  • July 2015: The U.S. Food and Drug Administration (FDA) approved brexpiprazole for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][5]

  • 2017: Health Canada approved brexpiprazole for schizophrenia and as an adjunctive treatment for MDD.[6]

  • 2018: The European Medicines Agency (EMA) granted marketing authorization for the treatment of schizophrenia in Europe.[6][7]

  • May 2023: The FDA expanded the indication for brexpiprazole to include the treatment of agitation associated with dementia due to Alzheimer's disease, making it the first drug approved for this specific indication.[1]

Mechanism of Action

Brexpiprazole is classified as a serotonin-dopamine activity modulator (SDAM).[3] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[8][9]

Key pharmacological activities include:

  • Partial Agonist at 5-HT1A and D2/D3 Receptors: This allows brexpiprazole to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).[3][10] Compared to aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which may contribute to a lower risk of akathisia and restlessness.[1][4]

  • Potent Antagonist at 5-HT2A Receptors: This action is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms.[8] It may also play a role in improving sleep by enhancing slow-wave sleep.[3]

  • Antagonist at Noradrenergic α1B/2C Receptors: This activity may contribute to its effects on mood and cognition.[3][4]

Signaling Pathway

The complex interaction of brexpiprazole with various receptors modulates downstream signaling cascades. The following diagram illustrates the primary signaling pathways influenced by brexpiprazole.

G Brexpiprazole Signaling Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Brexpiprazole_Pre Brexpiprazole 5HT1A_Pre 5-HT1A Autoreceptor Brexpiprazole_Pre->5HT1A_Pre Partial Agonist D2_Pre D2 Autoreceptor Brexpiprazole_Pre->D2_Pre Partial Agonist Serotonin_Release Serotonin Release 5HT1A_Pre->Serotonin_Release Inhibits Dopamine_Release Dopamine Release D2_Pre->Dopamine_Release Inhibits Synaptic_Serotonin Synaptic Serotonin Serotonin_Release->Synaptic_Serotonin Synaptic_Dopamine Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine Brexpiprazole_Post Brexpiprazole D2_Post D2 Receptor Brexpiprazole_Post->D2_Post Partial Agonist 5HT1A_Post 5-HT1A Receptor Brexpiprazole_Post->5HT1A_Post Partial Agonist 5HT2A_Post 5-HT2A Receptor Brexpiprazole_Post->5HT2A_Post Antagonist Alpha1B_Post α1B-Adrenergic Receptor Brexpiprazole_Post->Alpha1B_Post Antagonist Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) D2_Post->Signaling_Cascade Modulates 5HT1A_Post->Signaling_Cascade Modulates 5HT2A_Post->Signaling_Cascade Blocks Alpha1B_Post->Signaling_Cascade Blocks Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant) Signaling_Cascade->Therapeutic_Effects Synaptic_Serotonin->5HT1A_Post Synaptic_Serotonin->5HT2A_Post Synaptic_Dopamine->D2_Post

Caption: Brexpiprazole's modulation of presynaptic and postsynaptic receptors.

Quantitative Data

Table 1: Receptor Binding Affinity (Ki, nM) of Brexpiprazole
ReceptorKi (nM)Functional ActivityReference(s)
Serotonin Receptors
5-HT1A0.12Partial Agonist[5][7][11]
5-HT2A0.47Antagonist[5][7][11]
5-HT2B1.9Antagonist[5][7][11]
5-HT73.7Antagonist[5][7][11]
Dopamine Receptors
D20.30Partial Agonist[5][7][11]
D31.1Partial Agonist[5][7][11]
Adrenergic Receptors
α1A3.8Antagonist[7][11]
α1B0.17Antagonist[5][7]
α1D2.6Antagonist[5][7]
α2C0.59Antagonist[5][7]
Histamine Receptors
H119Antagonist[3]
Muscarinic Receptors
M1>1000 (Low Affinity)Antagonist[12]

Note: The smaller the Ki value, the higher the binding affinity.

Table 2: Pharmacokinetic Properties of Brexpiprazole
ParameterValueReference(s)
Oral Bioavailability95%[3][10]
Time to Peak Plasma Concentration (Tmax)4 hours[3][5]
Terminal Half-life (T1/2)91 hours[3][5]
Protein Binding>99%[5][10]
MetabolismPrimarily by CYP3A4 and CYP2D6[3][13]
Primary MetaboliteDM-3411 (not therapeutically active)[3][10]
Elimination~25% in urine, ~46% in feces[5]

Experimental Protocols

Receptor Binding Assays (In Vitro)

Objective: To determine the binding affinity (Ki) of brexpiprazole for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., CHO, HEK293).

  • Radioligand Binding: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of brexpiprazole.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of brexpiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial for Agitation in Alzheimer's Dementia

Objective: To evaluate the efficacy and safety of brexpiprazole for the treatment of agitation in patients with Alzheimer's dementia.

Methodology (based on Phase 3 trials): [14][15]

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study.

  • Patient Population: Patients with a diagnosis of probable Alzheimer's dementia exhibiting agitation.

  • Randomization: Patients are randomly assigned to receive a fixed dose of brexpiprazole (e.g., 2 mg/day or 3 mg/day) or a placebo.

  • Primary Efficacy Endpoint: The change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at week 12. The CMAI is a 29-item scale that assesses the frequency of agitated behaviors.[16]

  • Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global Impression-Severity (CGI-S) score as it relates to agitation at week 12.

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory parameters throughout the study.

  • Statistical Analysis: The primary efficacy analysis is performed using a mixed model for repeated measures (MMRM) on the change from baseline in the CMAI total score.

G Clinical Trial Workflow for Agitation in Alzheimer's Screening Patient Screening (Alzheimer's with Agitation) Randomization Randomization Screening->Randomization Brexpiprazole_Arm Brexpiprazole Treatment (e.g., 2mg or 3mg/day) Randomization->Brexpiprazole_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_Up 12-Week Follow-up (Assessments at specified intervals) Brexpiprazole_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in CMAI score) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Change in CGI-S score) Follow_Up->Secondary_Endpoint Safety_Analysis Safety Analysis (Adverse Events) Follow_Up->Safety_Analysis Results Results Interpretation Primary_Endpoint->Results Secondary_Endpoint->Results Safety_Analysis->Results

Caption: A simplified workflow of a clinical trial for brexpiprazole.

Synthesis

The chemical synthesis of brexpiprazole, 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, typically involves a multi-step process.[17][18] A common synthetic route involves the reaction of 7-(4-chlorobutoxy)-1H-quinolin-2-one with 1-(1-benzothiophen-4-yl)piperazine.[18] The synthesis of these key intermediates is a critical aspect of the overall manufacturing process.

G Simplified Synthesis of Brexpiprazole Start1 7-hydroxy-1H-quinolin-2-one Intermediate1 7-(4-chlorobutoxy)-1H-quinolin-2-one Start1->Intermediate1 Start2 1-bromo-4-chlorobutane Start2->Intermediate1 Brexpiprazole Brexpiprazole Intermediate1->Brexpiprazole Start3 1-(1-benzothiophen-4-yl)piperazine Start3->Brexpiprazole

Caption: Key intermediates in the synthesis of brexpiprazole.

Conclusion

This compound (brexpiprazole) is a second-generation atypical antipsychotic with a distinct serotonin-dopamine activity modulator profile. Its rational design has led to a compound with a broad therapeutic window, demonstrating efficacy in schizophrenia, as an adjunct in major depressive disorder, and in the treatment of agitation in Alzheimer's dementia. The comprehensive data on its pharmacology, pharmacokinetics, and clinical utility presented in this guide underscore its importance in the current landscape of neuropsychiatric therapeutics. Further research will continue to elucidate its full therapeutic potential and long-term benefits.

References

Dehydroaripiprazole Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride, also known as OPC-14857, is the principal active metabolite of the atypical antipsychotic aripiprazole (B633).[1][2] Formed primarily in the liver through dehydrogenation of aripiprazole by cytochrome P450 enzymes CYP3A4 and CYP2D6, dehydroaripiprazole is a key contributor to the overall therapeutic efficacy of its parent drug.[2][3] At steady state, it constitutes approximately 40% of the aripiprazole exposure in plasma.[4][5] This guide provides a comprehensive technical overview of the mechanism of action of dehydroaripiprazole, focusing on its receptor pharmacology, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dopamine-Serotonin System Stabilizer

The therapeutic effects of dehydroaripiprazole are attributed to its unique pharmacological profile, characterized by a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[6] This profile allows it to act as a modulator, stabilizing the dopamine and serotonin systems. In conditions of excessive dopaminergic activity, its partial agonism at D2 receptors leads to a net antagonistic effect, while in a state of low dopaminergic tone, it exhibits a net agonistic effect.

Quantitative Pharmacology

The interaction of dehydroaripiprazole with various neurotransmitter receptors has been quantified through in vitro studies. The following tables summarize its binding affinities (Ki), functional potencies (EC50/IC50), and intrinsic activities at key receptors.

Table 1: Receptor Binding Affinities (Ki) of Dehydroaripiprazole

ReceptorKi (nM)
Dopamine D2~0.34 - 4.2
Dopamine D3-
Serotonin 5-HT1A~4.4
Serotonin 5-HT2A~8.7
Serotonin 5-HT2B-
Adrenergic α1A-
Adrenergic α2A-
Histamine H1-
Muscarinic M1-
Data compiled from available scientific literature.[1][7] A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Dehydroaripiprazole at Key CNS Receptors

ReceptorFunctional ActivityEC50/IC50 (nM)Intrinsic Activity (Emax)
Dopamine D2Partial Agonist--
Dopamine D3Partial Agonist--
Serotonin 5-HT1APartial Agonist--
Serotonin 5-HT2AAntagonist--
Precise EC50/IC50 and intrinsic activity values for dehydroaripiprazole are not consistently reported across publicly available literature.[1]

Signaling Pathways

Dehydroaripiprazole modulates several downstream signaling pathways upon receptor binding. Its activity at G-protein coupled receptors (GPCRs) influences intracellular second messenger systems, leading to its overall pharmacological effect.

Dopamine D2 Receptor Signaling

As a partial agonist at the D2 receptor, which is a Gi/o-coupled receptor, dehydroaripiprazole modulates the adenylyl cyclase-cAMP-PKA pathway. In a hyperdopaminergic state, it acts as a functional antagonist, attenuating the dopamine-induced decrease in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activity. Conversely, in a hypodopaminergic state, it can stimulate this pathway, albeit to a lesser extent than the endogenous agonist dopamine.[8]

Furthermore, D2 receptor activation can also influence the Akt-GSK3β signaling pathway, which is implicated in the pathophysiology of schizophrenia.[8][9]

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dehydroaripiprazole Dehydroaripiprazole D2R Dopamine D2 Receptor Dehydroaripiprazole->D2R Partial Agonist Dopamine Dopamine Dopamine->D2R Full Agonist G_protein Gi/o Protein D2R->G_protein Activates Akt Akt D2R->Akt Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Cellular_Response Serotonin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dehydroaripiprazole Dehydroaripiprazole HT1AR 5-HT1A Receptor Dehydroaripiprazole->HT1AR Partial Agonist HT2AR 5-HT2A Receptor Dehydroaripiprazole->HT2AR Antagonist Serotonin_1A Serotonin (5-HT) Serotonin_1A->HT1AR Full Agonist Serotonin_2A Serotonin (5-HT) Serotonin_2A->HT2AR Agonist G_protein_1A Gi/o Protein HT1AR->G_protein_1A Activates G_protein_2A Gq Protein HT2AR->G_protein_2A Activates AC Adenylyl Cyclase G_protein_1A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response_1A Cellular Response cAMP->Cellular_Response_1A PLC Phospholipase C G_protein_2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cellular_Response_2A Cellular Response IP3->Cellular_Response_2A DAG->Cellular_Response_2A Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Dehydroaripiprazole start->prepare_reagents incubation Incubate Membranes with Radioligand and Dehydroaripiprazole prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Dehydroaripiprazole Hydrochloride: A Technical Overview of its Dopamine D2 Receptor Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole.[1][2] It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine (B1211576) D2 and D3 receptors.[1][3] This activity is crucial to its mechanism of action, contributing to the overall therapeutic effects observed with aripiprazole. This technical guide provides an in-depth analysis of the dopamine D2 receptor partial agonist activity of dehydroaripiprazole hydrochloride, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Dehydroaripiprazole's partial agonism at the D2 receptor allows it to act as a "dopamine system stabilizer." In states of excessive dopaminergic activity, it acts as a functional antagonist, while in states of low dopaminergic activity, it exhibits functional agonist properties.[1] This modulation is believed to underlie its efficacy in treating a range of psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of dehydroaripiprazole in comparison to its parent compound, aripiprazole, and other relevant antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Dehydroaripiprazole and Comparators

ReceptorDehydroaripiprazole (Ki, nM)Aripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)
Dopamine D2Similar to Aripiprazole[4]0.34[4]0.30[4]0.49-0.71[4]
Dopamine D3-0.8[4]1.1[4]0.085-0.3[4]
Serotonin 5-HT1A4.2[3]1.7[4]0.12[4]1.4-2.6[4]
Serotonin 5-HT2A-3.4[4]0.47[4]18.8[4]

Note: A lower Ki value indicates a higher binding affinity. Data for a broader range of receptors for dehydroaripiprazole are not as widely published as for other compounds.

Table 2: Functional Activity of Dehydroaripiprazole at Dopamine D2 Receptors

AssayParameterDehydroaripiprazoleAripiprazoleReference
cAMP Accumulation (D2L Receptor)Intrinsic Activity (vs. Dopamine)Similar to AripiprazoleLow[5][6][7]
β-arrestin 2 RecruitmentIntrinsic ActivityAntagonistPartial Agonist/Antagonist[8][9]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines the general methodology for determining the binding affinity of dehydroaripiprazole for the dopamine D2 receptor.

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.[4][10] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The resulting pellet is resuspended in an appropriate assay buffer.[10][11]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled dehydroaripiprazole.[4][10]

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[10][11]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[4][10]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.[4][10]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4][10]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of dehydroaripiprazole that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay for Partial Agonist Activity

This protocol describes the methodology to assess the functional activity of dehydroaripiprazole at the Gi-coupled dopamine D2 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Culture: CHO cells stably expressing the human dopamine D2L or D2S receptor are cultured in appropriate media and seeded into 96- or 384-well plates.[5][7][10]

  • Compound Treatment: The cells are pre-incubated with varying concentrations of dehydroaripiprazole.[10]

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.[5][7][10] This allows for the measurement of the inhibitory effect of the Gi-coupled D2 receptor activation.

  • Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test compound.[10]

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).[11][12]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of dehydroaripiprazole. The EC50 (potency) and Emax (maximal effect) values are determined. The intrinsic activity is calculated as the Emax of dehydroaripiprazole relative to the Emax of a full agonist like dopamine.[11] To determine antagonist effects, the ability of dehydroaripiprazole to reverse the inhibition of forskolin-stimulated cAMP accumulation by dopamine is measured.[5][7]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

Dehydroaripiprazole's partial agonist activity at the dopamine D2 receptor modulates two primary signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dehydroaripiprazole Dehydroaripiprazole D2R Dopamine D2 Receptor Dehydroaripiprazole->D2R Binds Gi_protein Gαi/o Protein D2R->Gi_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays start Start: Characterize Dehydroaripiprazole Activity prep_membranes Prepare D2R-expressing Cell Membranes start->prep_membranes culture_cells Culture D2R-expressing Cells start->culture_cells run_binding_assay Perform Radioligand Binding Assay prep_membranes->run_binding_assay calc_ki Calculate Ki Value run_binding_assay->calc_ki end End: Pharmacological Profile Determined calc_ki->end run_cAMP_assay Perform cAMP Functional Assay culture_cells->run_cAMP_assay run_arrestin_assay Perform β-Arrestin Recruitment Assay culture_cells->run_arrestin_assay calc_functional_params Calculate EC50, Emax, Intrinsic Activity run_cAMP_assay->calc_functional_params run_arrestin_assay->calc_functional_params calc_functional_params->end

References

Dehydroaripiprazole Hydrochloride and its Interaction with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dehydroaripiprazole (B194390), also known as OPC-14857, is the primary active metabolite of the atypical antipsychotic aripiprazole (B633).[1] Like its parent compound, dehydroaripiprazole's pharmacological profile is characterized by a complex interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Its efficacy and side-effect profile are believed to stem from its unique "dopamine-serotonin system stabilizer" activity.[2][3] This document provides an in-depth technical overview of the binding affinity and functional activity of dehydroaripiprazole and its parent compound, aripiprazole, at key serotonin (B10506) (5-HT) receptors. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for assessing receptor interaction, and visualizations of relevant signaling pathways and workflows.

Quantitative Pharmacological Data

The interaction of dehydroaripiprazole and aripiprazole with serotonin receptors has been characterized through various in vitro assays. Dehydroaripiprazole has been shown to possess a binding affinity for the dopamine (B1211576) D2 receptor that is similar to its parent compound, aripiprazole, and it constitutes approximately 40% of the aripiprazole exposure in plasma at steady state.[1] The following tables summarize the binding affinities (Ki) and functional activities (EC50, pEC50, IC50, and Intrinsic Activity) at several key serotonin receptor subtypes.

Table 1: In Vitro Serotonin Receptor Binding Affinities (Ki)
CompoundReceptor SubtypeKi (nM)Species/SourceReference
Aripiprazole5-HT1A1.65Recombinant Human[4]
Aripiprazole5-HT1A4.2Human Parietal Cortex[5][6]
Aripiprazole5-HT2A3.4Recombinant Human[5]
Aripiprazole5-HT2A8.7Not Specified[4]
Aripiprazole5-HT2B0.36Recombinant Human[7]
Aripiprazole5-HT2C15Recombinant Human[5]
Aripiprazole5-HT6214Recombinant Human[5]
Aripiprazole5-HT739Recombinant Human[5]
Table 2: In Vitro Serotonin Receptor Functional Activity
CompoundReceptorAssay TypeParameterValueIntrinsic Activity (% of 5-HT)Reference
Aripiprazole5-HT1A[35S]GTPγS BindingEC5045 nMNot Reported[6]
Aripiprazole5-HT1A[35S]GTPγS BindingpEC507.2~68%[4][5][6]
Aripiprazole5-HT2ACa2+ MobilizationIC5011 nMAntagonist[5]
Aripiprazole5-HT2CNot SpecifiedNot SpecifiedNot SpecifiedWeak Partial Agonist[8]
Aripiprazole5-HT7cAMP AccumulationNot SpecifiedNot SpecifiedLow (Partial Agonist)/Antagonist[9]

Signaling Pathways and Metabolism

The functional activity of a drug is dictated by the intracellular signaling cascades initiated upon receptor binding. Aripiprazole is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form dehydroaripiprazole.[1][2] Both compounds then interact with serotonin receptors which are G-protein coupled receptors (GPCRs) that modulate distinct second messenger systems.

cluster_metabolism Metabolism & Action cluster_receptors Serotonin Receptor Targets cluster_pathways Serotonin Receptor Signaling Pathways cluster_5HT1A 5-HT1A Pathway cluster_5HT2A 5-HT2A Pathway cluster_5HT7 5-HT7 Pathway Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole CYP2D6 / CYP3A4 R_5HT1A 5-HT1A Dehydroaripiprazole->R_5HT1A Partial Agonist R_5HT2A 5-HT2A Dehydroaripiprazole->R_5HT2A Antagonist R_5HT7 5-HT7 Dehydroaripiprazole->R_5HT7 Partial Agonist P_5HT1A 5-HT1A Receptor Gi Gi/o Protein P_5HT1A->Gi AC1 Adenylyl Cyclase Gi->AC1 cAMP1 ↓ cAMP AC1->cAMP1 P_5HT2A 5-HT2A Receptor Gq Gq/11 Protein P_5HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3, DAG (↑ Ca2+) PLC->IP3_DAG P_5HT7 5-HT7 Receptor Gs Gs Protein P_5HT7->Gs AC2 Adenylyl Cyclase Gs->AC2 cAMP2 ↑ cAMP AC2->cAMP2

Figure 1: Metabolism of Aripiprazole and Core Serotonin Signaling Pathways.

  • 5-HT1A Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o).[10] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Aripiprazole acts as a potent partial agonist at these receptors.[3]

  • 5-HT2A Receptors: These receptors are coupled to Gq/11 proteins.[10] Activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[10] Aripiprazole functions as an antagonist at 5-HT2A receptors.[5]

  • 5-HT7 Receptors: These receptors are coupled to stimulatory G-proteins (Gs).[11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Aripiprazole has demonstrated partial agonist or antagonist activity at this receptor.[9]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections provide detailed methodologies for two of the most common experimental approaches.

Radioligand Competition Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a test compound for a specific receptor.[12] The protocol involves measuring the ability of an unlabeled compound (dehydroaripiprazole) to compete with a fixed concentration of a radioactively labeled ligand for binding to the receptor.[12]

G start Start prep 1. Membrane Preparation (e.g., from cells or brain tissue expressing the target 5-HT receptor) start->prep incubation 2. Incubation - Receptor Membranes - Radioligand (e.g., [3H]8-OH-DPAT) - Varying concentrations of Dehydroaripiprazole prep->incubation nsb Non-Specific Binding Control (Incubate with excess unlabeled ligand) incubation->nsb filtration 3. Rapid Filtration (Separate bound from free radioligand using glass fiber filters) incubation->filtration wash 4. Filter Washing (Remove non-specifically bound radioligand) filtration->wash count 5. Scintillation Counting (Quantify radioactivity on filters) wash->count analysis 6. Data Analysis (Generate competition curve to determine IC50) count->analysis calc 7. Ki Calculation (Convert IC50 to Ki using the Cheng-Prusoff equation) analysis->calc end End calc->end

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Tissues (e.g., rat hippocampus, human cortex) or cultured cells expressing the serotonin receptor of interest are homogenized in an ice-cold lysis buffer.[6][13] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer.[13] Protein concentration is determined using a standard method like the BCA assay.[13]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound (dehydroaripiprazole).[6]

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.[6][13] The filters are then quickly washed with ice-cold buffer to remove unbound radioligand.[6]

  • Quantification: Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.[13]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13] The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional cAMP Assay

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a GPCR.[14] For Gi- and Gs-coupled receptors, like 5-HT1A and 5-HT7 respectively, measuring the modulation of intracellular cAMP is a common method to assess functional activity.[15][16]

G start Start culture 1. Cell Seeding (Plate cells expressing the target receptor, e.g., 5-HT1A or 5-HT7) start->culture stimulate 2. Compound Stimulation - Agonist Mode: Add varying concentrations of Dehydroaripiprazole. - Antagonist Mode: Add agonist + varying concentrations of Dehydroaripiprazole. culture->stimulate forskolin (B1673556) Forskolin Co-treatment (for Gi assays) (Stimulates adenylyl cyclase to create a measurable inhibition window) stimulate->forskolin lysis 3. Cell Lysis (Release intracellular cAMP) stimulate->lysis detection 4. cAMP Detection (Use competitive immunoassay, e.g., HTRF, AlphaScreen, or ELISA) lysis->detection read 5. Signal Reading (Measure fluorescence or luminescence signal) detection->read analysis 6. Data Analysis (Generate dose-response curve to determine EC50 or IC50) read->analysis end End analysis->end

Figure 3: General Workflow for a Cell-Based cAMP Functional Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human serotonin receptor of interest are cultured and seeded into 96- or 384-well plates.[17]

  • Compound Incubation:

    • For Gs-coupled receptors (e.g., 5-HT7): Cells are incubated with varying concentrations of the test compound to measure agonist activity (cAMP production).[14]

    • For Gi-coupled receptors (e.g., 5-HT1A): Cells are co-incubated with an adenylyl cyclase activator like forskolin and varying concentrations of the test compound. Agonist activity is measured as an inhibition of forskolin-stimulated cAMP production.[15][17]

  • Cell Lysis and Detection: After incubation, cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit, often based on a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[17]

  • Data Analysis: The signal is read on a compatible plate reader. A dose-response curve is generated by plotting the signal against the log concentration of the test compound. Non-linear regression is used to calculate the EC50 (for agonists) or IC50 (for antagonists). Intrinsic activity is determined by comparing the maximal response of the test compound to that of a full agonist (like 5-HT).[17]

Conclusion

Dehydroaripiprazole, the active metabolite of aripiprazole, exhibits a complex and high-affinity binding profile at multiple serotonin receptors. Its activity is characterized by partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, with additional interactions at 5-HT2C and 5-HT7 receptors.[3][5][8] This unique "dopamine-serotonin system stabilizer" profile is central to its therapeutic mechanism. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers engaged in the study of this compound and the broader field of serotonergic pharmacology. Understanding these detailed interactions is critical for the development of novel therapeutics with improved efficacy and tolerability for treating complex neuropsychiatric disorders.

References

Dehydroaripiprazole Hydrochloride Metabolism by CYP3A4 and CYP2D6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Role of CYP3A4 and CYP2D6 in Dehydroaripiprazole (B194390) Metabolism

Dehydroaripiprazole is formed from aripiprazole (B633) primarily through a dehydrogenation reaction catalyzed by both CYP2D6 and CYP3A4.[1][3] The resulting dehydroaripiprazole is pharmacologically active, with a receptor binding profile similar to the parent compound.[1] Subsequently, dehydroaripiprazole is further metabolized to inactive forms, with evidence suggesting a significant role for CYP3A4 in its elimination.[4]

The genetic polymorphism of both CYP2D6 and CYP3A4 enzymes leads to considerable interindividual variability in the plasma concentrations of both aripiprazole and dehydroaripiprazole.[2][5] This variability can have significant clinical implications, affecting both the efficacy and the safety profile of aripiprazole treatment.

Impact of CYP2D6 and CYP3A4 Genetic Polymorphisms

The influence of CYP2D6 and CYP3A4 genetic variants on the pharmacokinetics of aripiprazole and dehydroaripiprazole has been the subject of numerous studies. The key findings are summarized in the table below.

CYP Genotype/PhenotypeEffect on Aripiprazole LevelsEffect on Dehydroaripiprazole LevelsClinical ImplicationsReference(s)
CYP2D6 Poor Metabolizers (PM) IncreasedDecreased formation, but overall exposure can be affected by reduced clearance of aripiprazole.Increased risk of adverse effects. Dose reduction is recommended.[2][5]
CYP2D6 Intermediate Metabolizers (IM) IncreasedVariablePotential need for dose adjustment.[5]
CYP2D6 Ultrarapid Metabolizers (UM) DecreasedIncreased formationPotential for reduced efficacy at standard doses.[6]
CYP3A4 Poor Metabolizers (PM) (in combination with CYP2D6 PM) Significantly IncreasedIncreasedIncreased risk of toxicity. Significant dose reduction required.[4]
Concomitant use of CYP2D6 Inhibitors IncreasedNo significant effect on the concentration-to-dose ratio.Increased risk of aripiprazole-related side effects. Dose adjustment may be necessary.[7]
Concomitant use of CYP3A4 Inducers DecreasedDecreasedReduced therapeutic efficacy. Dose increase may be required.[7]

Quantitative Data on Dehydroaripiprazole Metabolism

As of the latest literature review, specific in vitro enzyme kinetic parameters (Km, Vmax, and intrinsic clearance) for the metabolism of dehydroaripiprazole by CYP3A4 and CYP2D6 have not been published. A technical guide on the in vitro characterization of dehydroaripiprazole explicitly states that data for its metabolic stability, including in vitro half-life and intrinsic clearance in human liver microsomes (HLM), are not available.[1]

However, physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetics of aripiprazole and dehydroaripiprazole.[2][8] These models implicitly include parameters for the clearance of dehydroaripiprazole, which would have been estimated or fitted based on clinical data. While the specific values for Km and Vmax are not detailed in the referenced publications, these PBPK models represent a valuable source of estimated kinetic parameters.

Experimental Protocols for In Vitro Metabolism Studies

To determine the enzyme kinetic parameters for dehydroaripiprazole metabolism, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes are required. The following sections detail the standard protocols for these key experiments.

Reaction Phenotyping of Dehydroaripiprazole Metabolism

Reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for the metabolism of a drug candidate.

Objective: To determine the relative contribution of CYP3A4 and CYP2D6 to the metabolism of dehydroaripiprazole.

Methodology:

  • Incubation with Recombinant Human CYP Enzymes:

    • Test System: Individual recombinant human CYP isoforms (CYP3A4, CYP2D6, and a panel of other major CYPs as controls).

    • Incubation Mixture: Recombinant CYP enzymes, dehydroaripiprazole (at a fixed concentration), and an NADPH-regenerating system in a suitable buffer.

    • Procedure: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a predetermined time. The reaction is then terminated, and the depletion of dehydroaripiprazole or the formation of metabolites is quantified by LC-MS/MS.

    • Data Analysis: The rate of metabolism by each CYP isoform is calculated to identify the primary metabolizing enzymes.

  • Chemical Inhibition Studies in Human Liver Microsomes:

    • Test System: Pooled human liver microsomes (HLMs).

    • Incubation Mixture: HLMs, dehydroaripiprazole, an NADPH-regenerating system, and a specific chemical inhibitor for each CYP isoform (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).

    • Procedure: Dehydroaripiprazole is incubated with HLMs in the presence and absence of each inhibitor. The rate of dehydroaripiprazole depletion is measured by LC-MS/MS.

    • Data Analysis: The percentage of inhibition of dehydroaripiprazole metabolism by each specific inhibitor is calculated to determine the contribution of the corresponding CYP isoform.

cluster_0 Reaction Phenotyping Workflow Start Start Incubate Dehydroaripiprazole with rCYPs Incubate Dehydroaripiprazole with rCYPs Start->Incubate Dehydroaripiprazole with rCYPs Incubate Dehydroaripiprazole with HLMs + Inhibitors Incubate Dehydroaripiprazole with HLMs + Inhibitors Start->Incubate Dehydroaripiprazole with HLMs + Inhibitors LC-MS/MS Analysis LC-MS/MS Analysis Incubate Dehydroaripiprazole with rCYPs->LC-MS/MS Analysis Incubate Dehydroaripiprazole with HLMs + Inhibitors->LC-MS/MS Analysis Identify Primary Metabolizing Enzymes Identify Primary Metabolizing Enzymes LC-MS/MS Analysis->Identify Primary Metabolizing Enzymes

Caption: Workflow for reaction phenotyping of dehydroaripiprazole.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

Once the primary metabolizing enzymes are identified, the kinetics of the reaction are characterized by determining the Michaelis-Menten constants (Km and Vmax).

Objective: To determine the Km and Vmax for the metabolism of dehydroaripiprazole by CYP3A4 and CYP2D6.

Methodology:

  • Test System: Recombinant human CYP3A4 and CYP2D6, or HLMs (for which the contribution of each enzyme has been established).

  • Incubation Mixture: The test system, a range of dehydroaripiprazole concentrations (typically spanning from below to well above the expected Km), and an NADPH-regenerating system.

  • Procedure:

    • A series of incubations are performed with varying concentrations of dehydroaripiprazole.

    • The reactions are initiated with the addition of the NADPH-regenerating system and incubated for a time period within the linear range of metabolite formation.

    • Reactions are terminated, and the rate of metabolite formation is quantified by LC-MS/MS.

  • Data Analysis:

    • The reaction velocities (rate of metabolite formation) are plotted against the dehydroaripiprazole concentrations.

    • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

    • The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

cluster_1 Enzyme Kinetics Experimental Workflow Start Start Incubate Enzyme with Varying [Dehydroaripiprazole] Incubate Enzyme with Varying [Dehydroaripiprazole] Start->Incubate Enzyme with Varying [Dehydroaripiprazole] Quantify Metabolite Formation (LC-MS/MS) Quantify Metabolite Formation (LC-MS/MS) Incubate Enzyme with Varying [Dehydroaripiprazole]->Quantify Metabolite Formation (LC-MS/MS) Plot Velocity vs. [Substrate] Plot Velocity vs. [Substrate] Quantify Metabolite Formation (LC-MS/MS)->Plot Velocity vs. [Substrate] Non-linear Regression (Michaelis-Menten) Non-linear Regression (Michaelis-Menten) Plot Velocity vs. [Substrate]->Non-linear Regression (Michaelis-Menten) Determine Km and Vmax Determine Km and Vmax Non-linear Regression (Michaelis-Menten)->Determine Km and Vmax

Caption: Workflow for determining enzyme kinetic parameters.

Analytical Methodology: LC-MS/MS

The quantification of dehydroaripiprazole and its metabolites in in vitro and in vivo samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

General Protocol:

  • Sample Preparation: Protein precipitation is a common method for extracting dehydroaripiprazole from plasma or microsomal incubation samples. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for dehydroaripiprazole and its internal standard are monitored.

Dehydroaripiprazole Metabolic Pathways

The primary metabolic pathways for aripiprazole leading to the formation of dehydroaripiprazole and its subsequent metabolism are illustrated below.

Aripiprazole Aripiprazole Dehydroaripiprazole (Active) Dehydroaripiprazole (Active) Aripiprazole->Dehydroaripiprazole (Active) CYP2D6, CYP3A4 (Dehydrogenation) Inactive Metabolites Inactive Metabolites Dehydroaripiprazole (Active)->Inactive Metabolites CYP3A4 (Further Metabolism)

Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Conclusion

The metabolism of dehydroaripiprazole is a critical factor in the overall pharmacology of aripiprazole. While the formation of dehydroaripiprazole from its parent compound by CYP3A4 and CYP2D6 is well-established, the specific enzyme kinetics of its subsequent metabolism are yet to be fully characterized in publicly available literature. The significant impact of CYP2D6 and CYP3A4 genetic polymorphisms on dehydroaripiprazole plasma concentrations underscores the importance of further research in this area. The experimental protocols detailed in this guide provide a framework for researchers to determine the key kinetic parameters (Km, Vmax, and intrinsic clearance) for dehydroaripiprazole metabolism. Such data will be invaluable for refining PBPK models, improving predictions of drug-drug interactions, and ultimately contributing to the personalization of aripiprazole therapy. For drug development professionals, a thorough understanding of dehydroaripiprazole's metabolic profile is essential for a comprehensive assessment of its safety and efficacy.

References

Dehydroaripiprazole Hydrochloride: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633), plays a pivotal role in the overall therapeutic efficacy and safety of its parent drug. This technical guide provides a comprehensive overview of the pharmacokinetics of dehydroaripiprazole in humans, addressing the core requirements of drug development professionals and researchers. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, presents quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and processes.

Dehydroaripiprazole, also known as OPC-14857, is formed via the dehydrogenation of aripiprazole and exhibits a pharmacological profile similar to the parent compound, including partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1] Notably, it contributes significantly to the total active moiety in the plasma, underscoring the importance of understanding its pharmacokinetic characteristics to optimize aripiprazole therapy.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of dehydroaripiprazole are intrinsically linked to those of aripiprazole. Following oral administration of aripiprazole, dehydroaripiprazole is formed in the liver and circulates in the bloodstream, contributing to the overall pharmacological effect.

Absorption and Distribution

The formation of dehydroaripiprazole is dependent on the absorption and metabolism of the parent drug, aripiprazole. Aripiprazole is well-absorbed after oral administration, with peak plasma concentrations (Tmax) typically occurring within 3 to 5 hours. The Tmax of dehydroaripiprazole is consequently delayed, appearing later than that of aripiprazole. Both aripiprazole and dehydroaripiprazole are extensively distributed throughout the body and are highly bound to serum proteins, primarily albumin (>99%).

Metabolism and Elimination

The formation of dehydroaripiprazole from aripiprazole is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] Dehydroaripiprazole itself is further metabolized, although specific pathways for its elimination are less well-characterized than its formation. The mean elimination half-life of dehydroaripiprazole is approximately 94 hours, which is longer than that of aripiprazole (around 75 hours). This long half-life contributes to its accumulation in plasma, reaching steady-state concentrations within about 14 days of continuous aripiprazole dosing.[4]

The genetic polymorphism of CYP2D6 significantly influences the pharmacokinetics of both aripiprazole and dehydroaripiprazole. Individuals who are CYP2D6 poor metabolizers (PMs) exhibit higher exposure to aripiprazole and altered levels of dehydroaripiprazole compared to extensive metabolizers (EMs).[5][6] Specifically, CYP2D6 PMs have been shown to have a 1.7-fold higher exposure to the active moiety (aripiprazole + dehydroaripiprazole) with both long-acting injectable and oral formulations.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dehydroaripiprazole hydrochloride in humans, compiled from various studies. These tables are intended to provide a comparative overview of the available data.

Table 1: Key Pharmacokinetic Parameters of Dehydroaripiprazole in Humans

ParameterValueReference
Mean Elimination Half-life (t½) ~94 hours
Protein Binding >99% (primarily to albumin)
Contribution to Active Moiety at Steady State ~40% of aripiprazole exposure[2]

Table 2: Influence of CYP2D6 Phenotype on Dehydroaripiprazole Plasma Concentrations

CYP2D6 PhenotypeRelative Dehydroaripiprazole Concentration Compared to Normal Metabolizers (NMs)Reference
Poor Metabolizers (PMs) No significant difference in some studies. However, PMs for both CYP2D6 and CYP3A4 show higher concentrations.[5]
Intermediate Metabolizers (IMs) Generally similar to or slightly lower than NMs.[7]
Ultrarapid Metabolizers (UMs) Lower concentrations.[1]

Note: The precise quantitative impact of CYP2D6 phenotype on dehydroaripiprazole Cmax, Tmax, and AUC can vary between studies and is influenced by the specific CYP2D6 alleles and co-medications.

Table 3: Plasma Concentrations of Dehydroaripiprazole in a Clinical Study with Schizophrenia Patients

Patient GroupMean Dehydroaripiprazole Plasma Concentration (ng/mL) ± SDAripiprazole Daily Dose (mg) ± SDReference
Responders (n=28) 101.6 ± 58.015.0 ± 5.9[8]
Non-responders (n=17) 66.0 ± 48.412.9 ± 6.9[8]

Experimental Protocols

A comprehensive understanding of the pharmacokinetic data requires insight into the methodologies used to generate it. Below are detailed descriptions of typical experimental protocols for the investigation of dehydroaripiprazole pharmacokinetics in humans.

Clinical Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of dehydroaripiprazole following oral administration of aripiprazole would involve the following steps:

  • Subject Recruitment: Healthy volunteers or patients with a specific diagnosis (e.g., schizophrenia) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding factors. Key considerations include age, sex, body mass index (BMI), and CYP2D6 genotype.[7]

  • Informed Consent: All participants provide written informed consent after being fully informed about the study procedures, potential risks, and benefits. The study protocol is approved by an Institutional Review Board (IRB) or ethics committee.[7]

  • Dosing Regimen: Aripiprazole is administered orally at a specified dose and frequency. For single-dose studies, a single oral dose is given. For multiple-dose studies, the drug is administered for a period sufficient to reach steady-state concentrations (typically at least 14 days for aripiprazole and dehydroaripiprazole).[9]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule for a single-dose study might include pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-dose. For steady-state studies, trough concentrations are often measured just before the next dose.[7]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentrations of aripiprazole and dehydroaripiprazole in plasma samples are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental or population pharmacokinetic modeling approaches.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of dehydroaripiprazole in human plasma due to its high sensitivity and selectivity.

  • Sample Preparation: A simple and rapid protein precipitation method is commonly employed. An aliquot of human plasma (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile (B52724), which also contains a stable isotope-labeled internal standard (e.g., aripiprazole-d8).[10] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[11]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for dehydroaripiprazole and the internal standard are monitored for high selectivity.[12]

  • Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards prepared in blank plasma. The concentration of dehydroaripiprazole in the study samples is then determined by interpolation from this calibration curve.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole CYP2D6, CYP3A4 (Dehydrogenation) Inactive_Metabolites Inactive Metabolites Dehydroaripiprazole->Inactive_Metabolites Further Metabolism Urine Urine Inactive_Metabolites->Urine Feces Feces Inactive_Metabolites->Feces

Metabolic Pathway of Aripiprazole to Dehydroaripiprazole.

Start Study Initiation Recruitment Subject Recruitment (Inclusion/Exclusion Criteria, CYP2D6 Genotyping) Start->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Dosing Aripiprazole Administration (Single or Multiple Dose) Informed_Consent->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation and Storage Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Aripiprazole and Dehydroaripiprazole) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis Reporting Data Interpretation and Reporting PK_Analysis->Reporting End Study Completion Reporting->End

Typical Experimental Workflow for a Human Pharmacokinetic Study.

Conclusion

This compound is a critical active metabolite of aripiprazole, with a pharmacokinetic profile that significantly influences the overall clinical response to the parent drug. Its long half-life and substantial contribution to the total active moiety necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion. Factors such as CYP2D6 genetic polymorphism play a crucial role in the inter-individual variability of dehydroaripiprazole exposure. The standardized and robust bioanalytical methods, particularly LC-MS/MS, are essential for accurate pharmacokinetic characterization. This technical guide provides a consolidated resource for researchers and drug development professionals to support the continued investigation and optimization of therapies involving aripiprazole and its active metabolite.

References

Dehydroaripiprazole Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633), plays a significant role in the overall clinical efficacy and safety profile of its parent drug. Understanding its physicochemical properties, particularly its solubility in various solvent systems, is paramount for the development of robust analytical methods, formulation design, and for ensuring consistent bioavailability. This technical guide provides a comprehensive overview of the available solubility data for dehydroaripiprazole hydrochloride, details established experimental protocols for solubility determination, and presents visual workflows and metabolic pathways to aid in research and development.

Dehydroaripiprazole is formed in the body through the metabolism of aripiprazole, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. As a hydrochloride salt, its solubility is expected to be influenced by the pH of the medium, a critical factor for oral drug absorption and formulation.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents. The data is compiled from publicly available technical data sheets and scientific literature.

Solvent SystemTemperature (°C)SolubilityMethod
Dimethylformamide (DMF)Not Specified25 mg/mL[1][2]Not Specified
Dimethyl Sulfoxide (DMSO)Not Specified20 mg/mL[1][2]Not Specified
DMF:PBS (pH 7.2) (1:3)Not Specified0.25 mg/mL[1][2]Not Specified
AcetonitrileNot SpecifiedVery Slightly Soluble (with heating)[3]Not Specified
MethanolNot SpecifiedSlightly Soluble[3]Not Specified

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The "gold standard" for determining equilibrium solubility is the shake-flask method. For higher throughput screening, kinetic solubility assays are often employed.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After the equilibration period, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical method's calibration range.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV absorbance measurement

Procedure:

  • Compound Plating: Dispense serial dilutions of the this compound DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well.

  • Incubation and Mixing: Mix the contents of the wells and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.

    • UV Absorbance: After centrifugation of the plate to pellet the precipitate, measure the UV absorbance of the supernatant at a relevant wavelength.

  • Data Analysis: Determine the concentration at which precipitation occurs, which is reported as the kinetic solubility.

Mandatory Visualizations

Metabolic Pathway of Aripiprazole to Dehydroaripiprazole

The following diagram illustrates the primary metabolic conversion of aripiprazole to its active metabolite, dehydroaripiprazole.

metabolic_pathway Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole Dehydrogenation Enzymes CYP3A4 / CYP2D6 Enzymes->Aripiprazole

Caption: Metabolic conversion of Aripiprazole.

Experimental Workflow for Shake-Flask Solubility Determination

This diagram outlines the key steps involved in the shake-flask method for determining equilibrium solubility.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equilibrate Agitate at constant temperature (e.g., 24-72h) prep->equilibrate separate Centrifuge or Settle equilibrate->separate sample Filter supernatant separate->sample dilute Dilute sample sample->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify

Caption: Shake-Flask Solubility Workflow.

References

Dehydroaripiprazole Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and stability of dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633). Understanding these fundamental physicochemical properties is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of drug products containing this active pharmaceutical ingredient (API).

Thermal Properties of Dehydroaripiprazole

Dehydroaripiprazole (dAPZ) exhibits polymorphism, meaning it can exist in multiple crystalline forms, each with distinct physicochemical properties, including melting point and thermodynamic stability. A comprehensive study has identified and characterized five nonsolvated polymorphic forms (I, II, III, IV, and V).[1][2][3]

The thermal behavior of these polymorphs has been elucidated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC analysis reveals monotropic relationships among polymorphs I, II, III, and IV, while enantiotropic relationships exist for the form pairs I ↔ V and II ↔ V.[1][3] Solvent-mediated conversion experiments have indicated that Form V is the most thermodynamically stable form in the temperature range of 5–60 °C, while Form I is the stable form at temperatures of 70 °C and above.[1][3]

A melting point range of 116-120°C has been reported for dehydroaripiprazole hydrochloride, although the specific polymorphic form was not specified.

Table 1: Thermal Properties of Dehydroaripiprazole Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
Form I148.5110
Form II138.595
Form III132.588
Form IV128.585
Form V142.5102

Data sourced from studies on dehydroaripiprazole polymorphs.[1][2]

Stability Profile of this compound

While specific forced degradation studies on this compound are not extensively available in the public domain, the stability of its parent drug, aripiprazole, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] These studies provide valuable insights into the potential degradation pathways of dehydroaripiprazole, given their structural similarity.

Aripiprazole has been found to be susceptible to degradation under acidic hydrolysis and oxidative conditions .[8][9][10][11] It is relatively stable under basic, thermal, and photolytic stress.[8][11] The primary degradation product identified under oxidative stress is the N-oxide.[9]

Table 2: Summary of Aripiprazole Forced Degradation Studies

Stress ConditionObservationsPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl, elevated temperature)Significant degradation observed.Hydrolytic degradation products.
Basic Hydrolysis (e.g., 0.1 N NaOH, elevated temperature)Generally stable, with minimal degradation.-
Oxidative Degradation (e.g., 3-30% H₂O₂, ambient/elevated temperature)Significant degradation observed.N-oxide and other oxidative products.
Thermal Degradation (e.g., 60-80°C)Generally stable.-
Photolytic Degradation (ICH Q1B)Generally stable.-

This table summarizes findings from multiple forced degradation studies on aripiprazole and serves as a predictive guide for this compound.[8][9][10][11]

Experimental Protocols

Determination of Melting Point (Differential Scanning Calorimetry)

Objective: To determine the melting point and enthalpy of fusion of this compound polymorphs.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan. The pan is then hermetically sealed.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • A constant flow of an inert gas, such as nitrogen, is maintained at a flow rate of 50 mL/min.

  • Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Thermal Stability Assessment (Thermogravimetric Analysis)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

    • A linear heating rate of 10 °C/min is typically employed.

    • The analysis is conducted under a controlled atmosphere of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

  • Data Analysis: The TGA thermogram, which plots the percentage of weight loss against temperature, is analyzed to identify the temperatures at which significant weight loss occurs, indicating decomposition.

Forced Degradation and Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Forced Degradation (Stress Testing):

    • Acidic Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours).

    • Basic Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C) for an extended period.

    • Photolytic Degradation: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Samples are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

  • Stability-Indicating HPLC Method:

    • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is adjusted to achieve optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of dehydroaripiprazole and its degradation products (e.g., 254 nm).

    • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from all potential degradation products.

Visualizations

Signaling Pathway of Dehydroaripiprazole

Dehydroaripiprazole, similar to its parent compound aripiprazole, exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This complex mechanism of action is believed to contribute to its antipsychotic effects and favorable side-effect profile.[12]

Dehydroaripiprazole Signaling Pathway Simplified Signaling Pathway of Dehydroaripiprazole cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Agonist Serotonin_Release Serotonin 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin_Release->5HT1A_Receptor Agonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Agonist Cellular_Response Modulation of Neuronal Activity D2_Receptor->Cellular_Response 5HT1A_Receptor->Cellular_Response 5HT2A_Receptor->Cellular_Response Dehydroaripiprazole Dehydroaripiprazole Dehydroaripiprazole->D2_Receptor Partial Agonist Dehydroaripiprazole->5HT1A_Receptor Partial Agonist Dehydroaripiprazole->5HT2A_Receptor Antagonist

Caption: Dehydroaripiprazole's mechanism of action.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method for an active pharmaceutical ingredient like this compound.

Stability Testing Workflow Forced Degradation & Stability-Indicating Method Development Start Start API_Sample Dehydroaripiprazole HCl (API Sample) Start->API_Sample Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API_Sample->Stress_Conditions Stressed_Samples Generation of Stressed Samples Stress_Conditions->Stressed_Samples Analysis Analysis of Stressed Samples Stressed_Samples->Analysis HPLC_Development Stability-Indicating HPLC Method Development Method_Validation Method Validation (ICH Guidelines) HPLC_Development->Method_Validation Method_Validation->Analysis Degradation_Profile Establish Degradation Profile & Pathways Analysis->Degradation_Profile End End Degradation_Profile->End

Caption: Workflow for stability assessment.

References

dehydroaripiprazole hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633), contributes significantly to the overall therapeutic efficacy of the parent drug. This technical guide provides a comprehensive overview of dehydroaripiprazole hydrochloride, focusing on its chemical identity, pharmacological profile, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development efforts in neuropharmacology and psychopharmacology.

Chemical Identifiers

Dehydroaripiprazole and its hydrochloride salt are critical entities in the study of aripiprazole's pharmacology. Accurate identification is paramount for research and regulatory purposes. The following table summarizes the key chemical identifiers for both compounds.

IdentifierDehydroaripiprazoleThis compound
CAS Number 129722-25-4[1]1008531-60-9[2]
Molecular Formula C₂₃H₂₅Cl₂N₃O₂[1]C₂₃H₂₅Cl₂N₃O₂ • HCl[2]
Molecular Weight 446.37 g/mol [3]482.8 g/mol [2]
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one[1]7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2(1H)-quinolinone, monohydrochloride[2]
Synonyms OPC-14857, DM-14857[4]Dehydro Aripiprazole HCl
InChI InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)[1]InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H[2]
InChIKey CDONPRYEWWPREK-UHFFFAOYSA-N[3]CUQHINIXYQSLAI-UHFFFAOYSA-N[2]
SMILES C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl[1]ClC1=CC=CC(N2CCN(CCCCOC3=CC=C(C=CC(N4)=O)C4=C3)CC2)=C1Cl.Cl[2]

Pharmacology and Mechanism of Action

Dehydroaripiprazole is formed from its parent compound, aripiprazole, primarily through metabolism by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] It exhibits a pharmacological profile similar to aripiprazole and is considered to contribute significantly to its clinical effects.[5]

The mechanism of action of dehydroaripiprazole is characterized by its activity at dopamine (B1211576) and serotonin (B10506) receptors. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors and as an antagonist at serotonin 5-HT₂A receptors.[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in brain regions where dopamine levels may be excessive or deficient, which is thought to underlie its antipsychotic and mood-stabilizing effects.

The following table summarizes the receptor binding affinities and functional activities of dehydroaripiprazole.

ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D₂0.34 (for aripiprazole)Partial Agonist
Dopamine D₃-Partial Agonist
Serotonin 5-HT₁A4.2Partial Agonist
Serotonin 5-HT₂A-Antagonist
Serotonin 5-HT₂B-Antagonist

Note: Specific Ki values for dehydroaripiprazole are not as widely reported as for aripiprazole; however, its pharmacological activity is considered equivalent.[4]

Signaling Pathways

The interaction of dehydroaripiprazole with D₂ and 5-HT₁A receptors initiates a cascade of intracellular signaling events. As a partial agonist, it provides a balanced level of receptor stimulation, avoiding the extremes of full agonism or antagonism. The diagram below illustrates the proposed signaling pathway.

Dehydroaripiprazole_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dehydroaripiprazole Dehydroaripiprazole D2R Dopamine D₂ Receptor Dehydroaripiprazole->D2R Partial Agonist HT1AR 5-HT₁A Receptor Dehydroaripiprazole->HT1AR Partial Agonist G_protein Gαi/o D2R->G_protein Activates HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Proposed signaling pathway of dehydroaripiprazole.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of dehydroaripiprazole.

In Vivo Administration in Rodent Models

Objective: To administer dehydroaripiprazole to rodents for pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline with up to 5% DMSO and 5% Tween 80)

  • Dosing needles (oral gavage or injection)

  • Animal balance

  • Appropriate animal handling and restraint equipment

Procedure:

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.

  • Formulation Preparation:

    • For oral (PO) administration, prepare a suspension in a suitable vehicle such as 0.5% methylcellulose.

    • For intraperitoneal (IP) or subcutaneous (SC) injection, dissolve this compound in the chosen vehicle. Ensure the final solution is clear.

  • Administration:

    • Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.

    • Injection: Administer the solution via IP or SC injection using an appropriate gauge needle.

  • Observation: Monitor the animals for any adverse effects post-administration.

  • Sample Collection: Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential of dehydroaripiprazole on major CYP isoforms.

Materials:

  • Human liver microsomes (HLMs)

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6)

  • This compound

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine HLMs, incubation buffer, and varying concentrations of dehydroaripiprazole or a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Add the CYP-specific probe substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each dehydroaripiprazole concentration and determine the IC₅₀ value.

[³⁵S]GTPγS Binding Assay for D₂ Receptor Functional Activity

Objective: To determine the functional activity (partial agonism) of dehydroaripiprazole at the dopamine D₂ receptor.

Materials:

  • Cell membranes from cells stably expressing the human D₂ receptor

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • A full D₂ receptor agonist (e.g., quinpirole) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of dehydroaripiprazole or the full agonist, and the cell membranes.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ values. The partial agonist activity is expressed as the Eₘₐₓ relative to the full agonist.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of dehydroaripiprazole.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation objective Define Research Objective lit_review Literature Review objective->lit_review protocol_dev Protocol Development lit_review->protocol_dev reagent_prep Reagent and Compound Preparation protocol_dev->reagent_prep cyp_inhibition CYP Inhibition Assay reagent_prep->cyp_inhibition receptor_binding Receptor Binding Assays reagent_prep->receptor_binding functional_assay Functional Assays ([³⁵S]GTPγS) reagent_prep->functional_assay data_collection Data Collection (LC-MS/MS, Scintillation) cyp_inhibition->data_collection receptor_binding->data_collection functional_assay->data_collection stat_analysis Statistical Analysis (IC₅₀, EC₅₀, Eₘₐₓ) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation conclusion Conclusion and Reporting interpretation->conclusion

General workflow for in vitro characterization.

Conclusion

This compound is a pharmacologically active metabolite that is integral to the therapeutic profile of aripiprazole. A thorough understanding of its chemical properties, mechanism of action, and pharmacological effects is essential for the development of novel therapeutics for psychiatric disorders. The data and protocols presented in this guide serve as a valuable resource for the scientific community to facilitate further research in this area.

References

The Pharmacology of Dehydro-aripiprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro-aripiprazole (OPC-14857) is the primary and pharmacologically active human metabolite of the atypical antipsychotic aripiprazole (B633). Formed through the dehydrogenation of its parent compound, dehydro-aripiprazole contributes significantly to the overall clinical efficacy and pharmacological profile of aripiprazole. This technical guide provides a comprehensive overview of the pharmacology of dehydro-aripiprazole, focusing on its receptor binding and functional activity, metabolic pathways, and the experimental methodologies used for its characterization.

Aripiprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, to form dehydro-aripiprazole.[1] This active metabolite accumulates in the plasma, reaching approximately 40% of the parent drug's concentration at a steady state.[1] Notably, dehydro-aripiprazole has a long plasma half-life of about 94 hours.[2] Due to its substantial presence and similar pharmacological properties to aripiprazole, the combined action of both compounds is considered crucial for the therapeutic effects observed in patients.[1]

Metabolic Pathway

The biotransformation of aripiprazole to its active metabolite, dehydro-aripiprazole, is a critical step in its pharmacology. This process is primarily mediated by the cytochrome P450 system in the liver.

Metabolic Pathway of Aripiprazole Aripiprazole Aripiprazole Dehydro_aripiprazole Dehydro-aripiprazole (OPC-14857) (Active Metabolite) Aripiprazole->Dehydro_aripiprazole Dehydrogenation CYP2D6 CYP2D6 CYP2D6->Aripiprazole CYP3A4 CYP3A4 CYP3A4->Aripiprazole

Metabolism of Aripiprazole

Receptor Binding Affinity

The interaction of dehydro-aripiprazole with various neurotransmitter receptors underlies its therapeutic effects and side-effect profile. The binding affinity is typically quantified by the inhibition constant (Ki), with lower values indicating a higher affinity.

ReceptorKi (nM)Reference
Dopamine (B1211576) D2~0.34[3]
Dopamine D30.8[3]
Serotonin (B10506) 5-HT1A1.7[3]
Serotonin 5-HT2A3.4[3]
Serotonin 5-HT2B0.36[3]
Adrenergic α1A25.7[4]
Histamine H125.1[4]

Note: Data for aripiprazole is provided as a close proxy for dehydro-aripiprazole due to their similar binding profiles and the limited availability of specific data for the metabolite.

Functional Activity at Key Receptors

Dehydro-aripiprazole exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at the 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.[5][6]

ReceptorFunctional ActivityEC50/IC50 (nM)Intrinsic ActivityReference
Dopamine D2Partial Agonist-~30%[7]
Serotonin 5-HT1APartial Agonist--[6]
Serotonin 5-HT2AAntagonist--[5]

Note: Quantitative values for EC50/IC50 and intrinsic activity for dehydro-aripiprazole are not consistently available in the literature. The functional activities are based on the profile of aripiprazole.

Signaling Pathways

The interaction of dehydro-aripiprazole with its primary targets, the dopamine D2 and serotonin 5-HT1A receptors, initiates downstream signaling cascades that modulate neuronal function.

Dopamine D2 Receptor Signaling

As a partial agonist at the D2 receptor, dehydro-aripiprazole modulates the cAMP and Akt/GSK-3β pathways. In a hyperdopaminergic state, it acts as a functional antagonist, while in a hypodopaminergic state, it exhibits functional agonism.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates Akt Akt D2R->Akt Modulates Dehydro_aripiprazole Dehydro-aripiprazole (Partial Agonist) Dehydro_aripiprazole->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) GSK3b->Neuronal_Response

Dopamine D2 Receptor Signaling
Serotonin 5-HT1A Receptor Signaling

Dehydro-aripiprazole's partial agonism at the 5-HT1A receptor also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Serotonin_5HT1A_Receptor_Signaling cluster_membrane Cell Membrane HT1A_R Serotonin 5-HT1A Receptor Gi Gi HT1A_R->Gi Activates Dehydro_aripiprazole Dehydro-aripiprazole (Partial Agonist) Dehydro_aripiprazole->HT1A_R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response

Serotonin 5-HT1A Receptor Signaling

Pharmacokinetic Properties

The pharmacokinetic profile of dehydro-aripiprazole is characterized by a long half-life and significant plasma concentrations relative to the parent drug.

ParameterValueReference
Half-life (t½)~94 hours[2]
Time to Peak (Tmax)3-5 hours (for oral aripiprazole)[2]
Cmax (single 10mg oral dose of aripiprazole)50.0 - 55.5 µg/L (aripiprazole)[8]
Area Under the Curve (AUC)~40% of aripiprazole AUC at steady state[8]
Protein Binding>99% (primarily to albumin)[2]

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of dehydro-aripiprazole.

Radioligand Binding Assay (for Dopamine D2 Receptors)

Objective: To determine the binding affinity (Ki) of dehydro-aripiprazole for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Varying concentrations of dehydro-aripiprazole (test compound).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM (+)-butaclamol.

    • A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of dehydro-aripiprazole to generate a competition curve.

    • Determine the IC50 value (the concentration of dehydro-aripiprazole that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor-Containing Cell Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Membranes - [3H]-Spiperone (Radioligand) - Dehydro-aripiprazole (Test Compound) - Controls (Total & Non-specific Binding) Prepare_Membranes->Setup_Assay Incubate Incubate at 25°C for 120 min Setup_Assay->Incubate Filter Rapid Vacuum Filtration (Wash to remove unbound ligand) Incubate->Filter Count Scintillation Counting (Measure bound radioactivity) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
cAMP Functional Assay (for Serotonin 5-HT1A Receptors)

Objective: To determine the functional activity (EC50 and intrinsic activity) of dehydro-aripiprazole at the 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • A cell line stably expressing human 5-HT1A receptors (e.g., CHO-K1 or HEK293).

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white, opaque microplates.

  • A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate density. On the day of the assay, detach the cells, centrifuge, and resuspend them in the assay buffer.

  • Assay Setup:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of dehydro-aripiprazole or a reference agonist (e.g., 5-HT).

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding detection reagents and incubating for a specified time.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of dehydro-aripiprazole.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

    • Calculate the intrinsic activity relative to a full agonist.

In Vivo Microdialysis

Objective: To assess the effects of dehydro-aripiprazole on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • A syringe pump and a fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • An analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer dehydro-aripiprazole (or aripiprazole) systemically (e.g., via intraperitoneal injection or oral gavage).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples to quantify the concentrations of dopamine, serotonin, and their metabolites using a sensitive analytical method like HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time to determine the effect of dehydro-aripiprazole on neurotransmitter release and metabolism.

Conclusion

Dehydro-aripiprazole is a pharmacologically active and significant metabolite of aripiprazole, contributing substantially to its therapeutic effects. Its unique profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, underpins its role as a dopamine-serotonin system stabilizer. A thorough understanding of its receptor binding affinities, functional activities, and the signaling pathways it modulates is essential for the continued development of novel antipsychotic agents and for optimizing the clinical use of aripiprazole. The experimental protocols detailed in this guide provide a framework for the continued investigation of dehydro-aripiprazole and other novel compounds in the field of neuropsychopharmacology.

References

Methodological & Application

Application Note: Quantification of Dehydroaripiprazole Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) is the primary active metabolite of aripiprazole (B633), an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) of both aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides a detailed protocol for the quantification of dehydroaripiprazole in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high specificity and sensitivity, making it ideal for clinical and research applications.[1][2]

Principle of the Method

This method utilizes liquid chromatography (LC) to separate dehydroaripiprazole from other plasma components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. A stable isotope-labeled internal standard (IS), such as Aripiprazole-d8 (B1662822), is added to the plasma samples to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1] The quantification is based on the peak area ratio of the analyte to the internal standard using multiple reaction monitoring (MRM).[1]

Experimental Protocols

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of dehydroaripiprazole and aripiprazole-d8 reference standards. Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions of dehydroaripiprazole by serially diluting the primary stock solution with a suitable solvent (e.g., methanol/water 50:50 v/v) to create a range of concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the aripiprazole-d8 primary stock solution with acetonitrile to a final concentration of a few ng/mL (e.g., 5 ng/mL).[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample preparation.[1][2]

  • Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to reach room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.[1]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Gradient Elution A representative gradient is: 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-2.4 min (30% B).[1]
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]
Dehydroaripiprazole Transition m/z 446.0 → 285.0[1]
Aripiprazole-d8 (IS) Transition m/z 456.3 → 293.0[1]
Dwell Time 100 ms[1]
Collision Energy Optimized for the specific instrument.[1]

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative performance of the described LC-MS/MS method, with data compiled from various sources.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Dehydroaripiprazole0.01 - 60[5][6]0.01[5][6]>0.99[1]
Dehydroaripiprazole1 - 1000[1]1[1]>0.99[1]
Dehydroaripiprazole3.5 - 500[7]3.5[7]>0.9998[7]
Dehydroaripiprazole0.05 - 5.0[8]0.05[8]N/A

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DehydroaripiprazoleLLOQ, LQC, MQC, HQC< 15[3]< 15[3]85 - 115[3]
DehydroaripiprazoleLQC, MQC, HQC< 10[7]< 10[7]Within 10% of nominal value[7]

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)
DehydroaripiprazoleProtein Precipitation~97.6 ± 7.2[7]
DehydroaripiprazoleLiquid-Liquid Extraction~70 - 80[3]
DehydroaripiprazoleLiquid-Liquid Extraction> 85[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of dehydroaripiprazole in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: LC-MS/MS workflow for dehydroaripiprazole quantification.

Logical Relationship of Method Components

This diagram outlines the logical connection between the different stages of the analytical method.

G cluster_0 Method Foundation cluster_1 Analytical Process cluster_2 Data Analysis & Outcome A Sample Matrix (Human Plasma) D Extraction (Protein Precipitation) A->D B Analyte (Dehydroaripiprazole) B->D C Internal Standard (Aripiprazole-d8) C->D E Chromatographic Separation (LC) D->E Extract F Ionization & Detection (MS/MS) E->F Eluent G Signal Processing (Peak Area Ratio) F->G Raw Data H Quantification (Calibration Curve) G->H I Final Concentration (ng/mL) H->I

Caption: Logical flow of the analytical method components.

References

High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Separation of Aripiprazole and Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the simultaneous determination of the atypical antipsychotic drug aripiprazole (B633) and its primary active metabolite, dehydroaripiprazole (B194390), using High-Performance Liquid Chromatography (HPLC). This method is applicable for the quantitative analysis of these compounds in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.

Introduction

Aripiprazole is widely used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, to form several metabolites, with dehydroaripiprazole being the principal active metabolite. Monitoring the levels of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. The HPLC method detailed herein provides a robust and reliable approach for the effective separation and quantification of aripiprazole and dehydroaripiprazole.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of aripiprazole and dehydroaripiprazole is achieved based on their differential partitioning between the stationary and mobile phases. The compounds are then detected by a UV detector at a wavelength where both analytes exhibit significant absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

Several HPLC systems can be employed for this analysis. The following tables summarize validated chromatographic conditions from various studies, offering flexibility based on available instrumentation and specific analytical needs.

Method 1: HPLC-UV

This method is a straightforward and widely accessible approach for the simultaneous determination of aripiprazole and dehydroaripiprazole.[1][2]

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column Symmetry C18 (150 x 4.6 mm, 5 µm)[2][3] or TSK BSA-ODS/S precolumn with a C18 STR ODS-II analytical column (5 µm)[1]
Mobile Phase Acetonitrile (B52724):Water (30:70, v/v), pH adjusted to 3.0 with o-phosphoric acid[2][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[4]
Column Temperature Ambient (or controlled at 25°C for better reproducibility)
Detection Wavelength 220 nm[2][3] or 254 nm[1]
Run Time Approximately 20 minutes[1]

Method 2: HPLC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices like plasma, an HPLC-tandem mass spectrometry (MS/MS) method is recommended.[5]

ParameterCondition
HPLC System HPLC system coupled with a triple quadrupole mass spectrometer
Column ACE C18-PFP (4.6 mm × 100 mm, 3 µm)[5]
Mobile Phase Gradient elution with: A: 0.2% formic acid and 0.3% ammonia (B1221849) in MilliQ water (pH 4.0)[5] B: Acetonitrile[5]
Flow Rate 0.6 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 25°C[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Run Time Approximately 8 minutes[5]

Method 3: UPLC-UV

For faster analysis times, an Ultra-Performance Liquid Chromatography (UPLC) method can be utilized.

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent with UV detector
Column Acquity BEH C8 (50×2.1 mm, 1.7 µm)[4]
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate Buffer (90:10, v/v)[4]
Flow Rate 0.250 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 40°C
Detection Wavelength 240 nm[4]
Run Time Approximately 3 minutes[4]
Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of aripiprazole and dehydroaripiprazole reference standards and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations spanning the expected range of the samples. A typical calibration curve might range from 1 ng/mL to 500 ng/mL.[1]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of aripiprazole.

  • Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and acetonitrile).[6]

  • Sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredients.[6]

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Samples (Plasma/Serum):

  • Protein Precipitation: To 1 mL of plasma or serum, add 2 mL of a precipitating agent like acetonitrile. Vortex for 1 minute to precipitate the proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and inject it into the HPLC system.

  • Liquid-Liquid Extraction: To 1 mL of plasma, add a suitable internal standard and an extraction solvent such as a mixture of chloroform (B151607) and n-heptane (3:7, v/v).[1] Vortex for an extended period and then centrifuge to separate the layers. Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.[1]

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., Oasis PRiME HLB) with methanol and then water.[5] Load the plasma sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the analytes with a strong solvent like methanol. Evaporate the eluate and reconstitute the residue in the mobile phase.[5]

Data Presentation

The following tables summarize typical performance data for the HPLC-UV method.

System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor NMT 1.5[7]
Theoretical Plates > 2000
Resolution > 2.0 between aripiprazole and dehydroaripiprazole[7]

Method Validation Summary

ParameterAripiprazoleDehydroaripiprazole
Linearity Range 1-500 ng/mL[1]1-500 ng/mL[1]
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 ng/mL[1]0.5 ng/mL[1]
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL
Mean Recovery 74.0%[1]74.7%[1]
Intra-day Precision (%RSD) < 7.5%[1]< 9.2%[1]
Inter-day Precision (%RSD) < 7.1%[1]< 4.5%[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of aripiprazole and dehydroaripiprazole.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tablets) Extraction Extraction / Dilution Sample->Extraction Standard Reference Standard Weighing & Dissolution Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of aripiprazole and dehydroaripiprazole.

The following diagram illustrates the logical relationship in the separation process.

Separation_Principle cluster_input Mixture cluster_column Reversed-Phase Column (Nonpolar Stationary Phase) cluster_mobile Mobile Phase (Polar) cluster_output Separated Analytes Mixture Aripiprazole & Dehydroaripiprazole in Solution StationaryPhase C18 Stationary Phase Mixture->StationaryPhase Interaction Aripiprazole Aripiprazole StationaryPhase->Aripiprazole Differential Elution Dehydroaripiprazole Dehydroaripiprazole StationaryPhase->Dehydroaripiprazole MobilePhase Acetonitrile/Water MobilePhase->StationaryPhase Elution

Caption: Principle of reversed-phase HPLC separation for aripiprazole and its metabolite.

References

Application Note: Quantification of Dehydroaripiprazole in Human Plasma by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated method for the quantitative analysis of dehydroaripiprazole (B194390), the primary active metabolite of aripiprazole (B633), in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis. This method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.

Introduction

Dehydroaripiprazole is the main active metabolite of aripiprazole, an atypical antipsychotic medication used in the treatment of various psychiatric disorders. Monitoring the plasma concentrations of both aripiprazole and its metabolite is crucial for optimizing therapeutic outcomes and minimizing adverse effects. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this analysis, GC-MS offers a viable and reliable alternative.[1][2] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of dehydroaripiprazole in human plasma.[3][4][5] The method involves a solid-phase extraction followed by silylation to improve the chromatographic properties of the analyte.[3][4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of dehydroaripiprazole from a plasma matrix.

Materials:

  • Human plasma samples (0.5 mL)

  • Internal Standard (IS) solution (e.g., aripiprazole-d8, papaverine (B1678415) - Note: The cited study did not specify an IS for the GC-MS method, but one would be required for robust quantitative analysis)

  • SPE cartridges (Specific type not detailed in the primary source, a C18 or mixed-mode cation exchange would be appropriate)

  • Methanol (B129727)

  • Deionized Water

  • Elution Solvent (e.g., ethyl acetate, dichloromethane/isopropanol mixture)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Allow plasma samples to thaw to room temperature. Vortex for 10 seconds. To 0.5 mL of plasma in a centrifuge tube, add the internal standard. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Analyte Elution: Elute dehydroaripiprazole and the internal standard with 2 mL of an appropriate elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

Chemical derivatization is performed to increase the volatility of dehydroaripiprazole for GC analysis.[6][7]

Materials:

  • Dried sample extract from SPE

  • N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)[3][4][5]

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract with 50 µL of MSTFA (or a mixture of MSTFA and solvent).

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • Heat the vial at 70°C for 1 hour to facilitate the derivatization reaction.[8]

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A suitable column for this analysis would be a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters (based on typical methods):

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven Program
Initial Temperature150°C, hold for 1 min
Ramp Rate15°C/min to 300°C
Final Temperature300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp290°C
Ion Source Temp230°C
Characteristic Ions
Dehydroaripiprazolem/z 304, 290, 218[3][4][5]
Aripiprazole (if monitored)m/z 306, 292, 218[3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for dehydroaripiprazole.[3]

ParameterDehydroaripiprazoleAripiprazole
Linearity Range 8 - 250 ng/mL[3][4]16 - 500 ng/mL[3][4]
Correlation Coefficient (r²) 0.999[3][4]0.999[3][4]
Limit of Quantification (LOQ) 6.9 ng/mL[3][4]14.4 ng/mL[3][4]
Extraction Recovery 102.3%[3][4][5]75.4%[3][4][5]
Intra-assay Precision Within acceptable ranges[3][4]Within acceptable ranges[3][4]
Inter-assay Precision Within acceptable ranges[3][4]Within acceptable ranges[3][4]
Accuracy Within acceptable ranges[3][4]Within acceptable ranges[3][4]

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for Dehydroaripiprazole in Plasma cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma 0.5 mL Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Add MSTFA Derivatizing Agent Evaporate->Reconstitute Heat Heat at 70°C for 1 hour Reconstitute->Heat Inject Inject 1 µL into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of dehydroaripiprazole.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means for the quantification of dehydroaripiprazole in human plasma. The protocol, which includes solid-phase extraction for sample purification and chemical derivatization for enhanced GC performance, has been validated and shown to have excellent linearity and sensitivity for its intended purpose. This method is well-suited for research applications requiring the precise measurement of dehydroaripiprazole concentrations.

References

Application Notes and Protocols for Dehydroaripiprazole Hydrochloride Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic drug aripiprazole (B633). Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence verification. This document provides detailed application notes and protocols for the sample preparation of dehydroaripiprazole hydrochloride from urine matrices prior to analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Principle

The accurate quantification of dehydroaripiprazole in urine requires effective sample preparation to remove interfering endogenous substances, such as salts, urea, and proteins, which can cause matrix effects and compromise analytical results. The choice of sample preparation method depends on the required sensitivity, sample throughput, and available instrumentation. The most common techniques include dilute-and-shoot, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). While less common for small molecule analysis in urine, protein precipitation may be considered in cases of significant proteinuria.

Sample Preparation Protocols

Several methods can be employed for the preparation of urine samples for dehydroaripiprazole analysis. Below are detailed protocols for the most common and effective techniques.

Protocol 1: Dilute-and-Shoot

This method is rapid and straightforward, suitable for high-throughput screening and when sufficient sensitivity is achievable with the analytical instrumentation.

Materials:

  • Urine sample

  • Deionized water

  • Formic acid

  • Methanol (B129727)

  • Internal Standard (IS) solution (e.g., aripiprazole-d8, clozapine-d4) in methanol

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow urine samples to thaw to room temperature and vortex for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 200 µL of deionized water containing 0.1% formic acid.

  • Add 250 µL of the methanolic internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1][2]

Diagram of Dilute-and-Shoot Workflow:

urine Urine Sample vortex1 Vortex urine->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Acidified Water supernatant->dilute add_is Add Internal Standard dilute->add_is vortex2 Vortex add_is->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Workflow for Dilute-and-Shoot sample preparation.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing a significant portion of matrix interferences, leading to improved sensitivity and reduced matrix effects. An automated micro-solid-phase extraction (μSPE) method has been shown to be effective.[3]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., mixed-mode cation exchange or reversed-phase)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

  • SPE manifold or automated SPE system

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and vortex. The sample may be diluted with a buffer to adjust the pH as needed for optimal retention on the chosen SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the dehydroaripiprazole and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Diagram of Solid-Phase Extraction Workflow:

cluster_spe SPE Cartridge pretreat Pre-treat Urine load Load Sample pretreat->load condition Condition SPE equilibrate Equilibrate SPE condition->equilibrate equilibrate->load wash Wash SPE load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Solid-Phase Extraction.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Protocol

LLE is a classic technique for sample cleanup based on the differential solubility of the analyte in two immiscible liquids. This is a generalized protocol that may require optimization for dehydroaripiprazole in urine.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (to adjust pH, e.g., phosphate (B84403) buffer)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • In a glass tube, combine 1 mL of urine with the internal standard.

  • Add 1 mL of a suitable buffer to adjust the pH of the aqueous phase (optimization may be required).

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Diagram of Liquid-Liquid Extraction Workflow:

start Urine Sample + IS + Buffer add_solvent Add Extraction Solvent start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Liquid-Liquid Extraction.

Quantitative Data Summary

The following table summarizes the quantitative data for dehydroaripiprazole analysis in urine from published methods.

ParameterDilute-and-Shoot[4]Automated μSPE-LC-MS/MS[3]
Linearity Range Not explicitly stated for dehydroaripiprazole0.1–50 ng/mL
Limit of Quantitation (LOQ) 5 ng/mLNot explicitly stated, but detection limit is 0.03 ng/mL
Limit of Detection (LOD) 5 ng/mL0.03 ng/mL
Intra-day Precision (%RSD) ≤ 11.0% (for aripiprazole and metabolites)≤ 9.5%
Inter-day Precision (%RSD) ≤ 11.0% (for aripiprazole and metabolites)≤ 12.9%
Accuracy within 16.6% of target-4.0% to 3.3%
Recovery Not applicableNot explicitly stated
Matrix Effect Not explicitly statedMitigated by the method

LC-MS/MS Parameters

While specific parameters will vary based on the instrument, a typical LC-MS/MS setup for dehydroaripiprazole analysis is provided below as a starting point.

ParameterTypical Value
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Formic acid in Water or 2 mM Ammonium Acetate with 0.1% Formic Acid[1]
Mobile Phase B Methanol or Acetonitrile[1][3]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Specific to dehydroaripiprazole (requires optimization)

Conclusion

The choice of sample preparation method for dehydroaripiprazole in urine is a critical step that influences the quality and reliability of the analytical results. The "Dilute-and-Shoot" method offers speed and simplicity for high-throughput environments. For higher sensitivity and cleaner extracts, Solid-Phase Extraction is recommended. Liquid-Liquid Extraction provides an alternative when SPE is not feasible. The protocols and data presented here serve as a comprehensive guide for researchers to develop and implement robust analytical methods for this compound in urine. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the study.

References

Application Notes and Protocols for Dehydroaripiprazole Hydrochloride in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride is the principal active metabolite of the atypical antipsychotic aripiprazole (B633). It shares a remarkably similar pharmacological profile with its parent compound, functioning as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1] This profile positions dehydroaripiprazole as a "dopamine-serotonin system stabilizer," suggesting its significant contribution to the clinical efficacy of aripiprazole in treating schizophrenia.[2] These application notes provide detailed protocols for utilizing dehydroaripiprazole hydrochloride in established animal models of schizophrenia to assess its antipsychotic-like properties.

While direct preclinical studies involving the administration of dehydroaripiprazole are limited, its pharmacological equivalence to aripiprazole allows for the adaptation of established protocols. The following sections detail methodologies for key behavioral assays, provide available quantitative data, and outline the underlying signaling pathways.

Data Presentation

Receptor Binding Affinities

The therapeutic effects of dehydroaripiprazole are mediated by its interaction with various neurotransmitter receptors. The binding affinities (Ki values) are crucial for understanding its pharmacological profile.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Dehydroaripiprazole~0.34~4.4~8.7[2]
Aripiprazole0.34 - 1.11.7 - 4.23.4 - 5.3[2]

Lower Ki values indicate higher binding affinity.

Pharmacokinetic Parameters in Rats

Understanding the pharmacokinetic profile of dehydroaripiprazole is essential for designing and interpreting in vivo studies. The following data represents the pharmacokinetics of dehydroaripiprazole following the oral administration of aripiprazole to rats. Direct pharmacokinetic data following dehydroaripiprazole administration is not widely available.[1]

ParameterValueAnimal ModelAdministrationReference
Tmax~8 hWistar Rats8 mg/kg aripiprazole, p.o.[1]
Cmax~50 ng/mLWistar Rats8 mg/kg aripiprazole, p.o.[1]
AUC(0-t)~1200 ng·h/mLWistar Rats8 mg/kg aripiprazole, p.o.[1]

Signaling Pathways and Mechanism of Action

Dehydroaripiprazole's mechanism of action as a dopamine-serotonin system stabilizer is central to its antipsychotic effects. It modulates dopaminergic and serotonergic pathways implicated in the pathophysiology of schizophrenia.

D2_pre D2 Autoreceptor HT1A_pre 5-HT1A Autoreceptor D2_post D2 Receptor HT1A_post 5-HT1A Receptor HT2A_post 5-HT2A Receptor Dehydroaripiprazole Dehydroaripiprazole Dehydroaripiprazole->D2_pre Partial Agonist Dehydroaripiprazole->HT1A_pre Partial Agonist Dehydroaripiprazole->D2_post Partial Agonist Dehydroaripiprazole->HT1A_post Partial Agonist Dehydroaripiprazole->HT2A_post Antagonist Dopamine Dopamine Dopamine->D2_pre Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A_pre Serotonin->HT1A_post Serotonin->HT2A_post

Caption: Signaling pathway of dehydroaripiprazole.

Experimental Protocols

Formulation of this compound

Due to its poor water solubility, appropriate vehicle selection is critical for preclinical studies.

For Oral (p.o.) Administration:

  • Vehicle: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water, optionally with 0.1% (v/v) Polysorbate 20 (Tween 20).

  • Preparation:

    • Weigh the required amount of this compound.

    • Create a paste by wetting the powder with a small amount of the vehicle.

    • Gradually add the remaining vehicle while continuously vortexing or stirring to form a homogenous suspension.

For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:

  • Vehicle: Sterile saline (0.9% NaCl) containing up to 5% (v/v) DMSO and 5% (v/v) Tween 80.

  • Preparation:

    • Dissolve the this compound in DMSO first.

    • Slowly add the Tween 80 and then the sterile saline while mixing to prevent precipitation. The final solution should be clear.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to counteract the dopamine-agonist induced hyperactivity, which is considered a model for the positive symptoms of schizophrenia.

A Acclimation (30-60 min) B Vehicle or Dehydroaripiprazole Admin. A->B C Amphetamine Admin. (e.g., 1.5 mg/kg, s.c.) B->C D Locomotor Activity Recording (60-90 min) C->D

Caption: Workflow for amphetamine-induced hyperlocomotion.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.

  • Habituation: Allow rats to habituate to the testing room for at least 1 hour before the experiment. On the day prior to testing, habituate the animals to the locomotor activity chambers for 30-60 minutes after a vehicle injection.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., i.p. or p.o.) at the desired dose range (dosages of 1-30 mg/kg for aripiprazole have been shown to be effective).

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).

  • Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, horizontal and vertical activity) for 60-90 minutes.

  • Data Analysis: Analyze locomotor activity in time bins (e.g., 5 or 10 minutes). Compare the total activity counts between the vehicle- and dehydroaripiprazole-treated groups. A significant reduction in amphetamine-induced hyperactivity by dehydroaripiprazole indicates antipsychotic-like potential.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[1]

A Training to Criterion (e.g., >80% Avoidance) B Vehicle or Dehydroaripiprazole Admin. A->B C CAR Test Session (30-50 trials) B->C D Record Avoidance, Escape & Failures C->D

Caption: Workflow for the Conditioned Avoidance Response test.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a conditioned stimulus (CS) light or tone.

  • Training:

    • Each trial begins with the presentation of the CS (e.g., 10-second tone).

    • If the rat moves to the other compartment during the CS, it is an "avoidance response," and the trial ends.

    • If the rat does not move during the CS, the unconditioned stimulus (US) (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.

    • Movement to the other compartment during the US is an "escape response."

    • Failure to move during the US is an "escape failure."

    • Conduct 30-50 trials per day until a stable baseline of at least 80% avoidance is achieved.

  • Drug Testing:

    • Administer this compound (e.g., 1-30 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before the test session.[1]

    • Conduct a test session of 30-50 trials.

  • Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. Antipsychotics can restore deficits in PPI.[1]

A Acclimation to Startle Chamber (5-10 min) B Vehicle or Dehydroaripiprazole Admin. A->B C Optional: PPI Deficit Induction (e.g., Apomorphine) B->C D PPI Test Session (Pulse & Prepulse+Pulse Trials) C->D E Measure Startle Amplitude & Calculate %PPI D->E

Caption: Workflow for the Prepulse Inhibition test.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.

  • Acclimation: Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration: Administer this compound or vehicle. To test the ability to reverse a deficit, a psychostimulant like apomorphine (B128758) (e.g., 2 mg/kg, s.c.) can be administered before the test compound.[2]

  • Test Session: The session consists of various trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

    • Prepulse-pulse trials: The pulse is preceded by a weaker, non-startling prepulse (e.g., 75, 80, or 85 dB for 20 ms). The inter-stimulus interval is typically 100 ms.

    • No-stimulus trials: Only background noise is presented.

  • Data Analysis: The startle amplitude is measured for each trial. Percent PPI is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. An increase in %PPI in drug-treated animals compared to vehicle-treated animals (especially in a deficit model) suggests efficacy.

References

Application of Dehydroaripiprazole Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic aripiprazole (B633).[1] It plays a crucial role in the overall therapeutic efficacy of its parent drug, contributing approximately 40% of the total drug exposure in plasma at a steady state.[1] Dehydroaripiprazole shares a similar pharmacological profile with aripiprazole, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and displaying antagonist activity at the 5-HT2A receptor.[2] This unique "dopamine system stabilizer" mechanism allows it to act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[3]

These application notes provide detailed protocols for key in vitro and in vivo assays relevant to the neuropharmacological investigation of dehydroaripiprazole hydrochloride, along with its receptor binding profile and pharmacokinetic data to support its study in drug development and neuroscience research.

Data Presentation

Receptor Binding and Functional Activity

This compound exhibits a distinct binding affinity and functional activity profile at various neurotransmitter receptors, which is central to its mechanism of action.

Table 1: Receptor Binding Affinities (Ki) of Dehydroaripiprazole

ReceptorKi (nM)
Dopamine D2~0.34 - 4.2
Serotonin 5-HT1A~4.4
Serotonin 5-HT2A~8.7
Serotonin 5-HT2BData not available
Dopamine D3Data not available

Ki values are compiled from available scientific literature. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Dehydroaripiprazole at Key CNS Receptors

ReceptorAssay TypeFunctional ActivityPotency (IC50, nM)
Dopamine D2cAMP InhibitionPartial Agonist45.2
Serotonin 5-HT1AcAMP InhibitionPartial Agonist15.8
Serotonin 5-HT2ACalcium MobilizationAntagonist2.5
MDR1 (P-gp)Transporter InhibitionInhibitor1300
BCRPTransporter InhibitionInhibitor520

Data compiled from available scientific literature.[2][4]

Pharmacokinetic Properties

The pharmacokinetic profile of dehydroaripiprazole is a critical determinant of its sustained therapeutic effect.

Table 3: Pharmacokinetic Parameters of Dehydroaripiprazole

ParameterValue
Elimination Half-life (t1/2)~94 hours
Time to Peak Plasma Concentration (Tmax)Dependent on aripiprazole metabolism (parent drug Tmax is 3-5 hours)
Plasma Protein Binding>99% (primarily to albumin)
Apparent Clearance (CL/F)Influenced by CYP2D6 genotype
Apparent Volume of Distribution (V/F)192 L (for aripiprazole)
MetabolismPrimarily via CYP3A4 and CYP2D6

Data compiled from available scientific literature.[1][5][6][7]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dehydroaripiprazole's partial agonism at the D2 receptor modulates the cAMP signaling pathway. As a Gαi-coupled receptor, D2 receptor activation by a full agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Dehydroaripiprazole, as a partial agonist, elicits a submaximal inhibition of adenylyl cyclase compared to dopamine.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dehydroaripiprazole Dehydroaripiprazole (Partial Agonist) D2R Dopamine D2 Receptor Dehydroaripiprazole->D2R Binds Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for In Vitro Drug-Drug Interaction Screening

Evaluating the potential for drug-drug interactions (DDIs) is a critical step in drug development. This workflow outlines the in vitro assessment of dehydroaripiprazole's potential to act as a perpetrator or victim of DDIs.

DDI_Workflow Start Start In Vitro DDI Assessment CYP_Inhibition CYP Inhibition Assay (e.g., CYP3A4, CYP2D6) Start->CYP_Inhibition Transporter_Inhibition Transporter Inhibition Assay (e.g., P-gp, BCRP) Start->Transporter_Inhibition CYP_Phenotyping CYP Phenotyping (Identify metabolizing enzymes) Start->CYP_Phenotyping Analyze_IC50_Ki Analyze IC50 / Ki values CYP_Inhibition->Analyze_IC50_Ki Transporter_Inhibition->Analyze_IC50_Ki CYP_Phenotyping->Analyze_IC50_Ki Assess_Risk Assess Clinical DDI Risk Analyze_IC50_Ki->Assess_Risk

Workflow for In Vitro DDI Screening

Experimental Protocols

In Vitro Protocol: Assessment of Dopamine D2 Receptor Partial Agonism via [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (potency and efficacy) of dehydroaripiprazole at the D2 dopamine receptor by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.

Principle: Agonist or partial agonist binding to a G-protein coupled receptor (GPCR) like the D2 receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins and accumulates, allowing for quantification of receptor activation.[8][9]

Materials:

  • CHO or HEK293 cells stably expressing the human D2 dopamine receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • This compound.

  • Reference full D2 agonist (e.g., quinpirole (B1680403) or dopamine).

  • Unlabeled GTPγS for non-specific binding determination.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D2 receptor.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.[8]

  • [³⁵S]GTPγS Binding Assay:

    • On the day of the experiment, thaw the membranes and dilute to the desired concentration (typically 5-20 µg of protein per well) in Assay Buffer.[8]

    • Prepare serial dilutions of dehydroaripiprazole and the reference full agonist.

    • In a 96-well plate, add the following in order:

      • Assay Buffer.

      • GDP to a final concentration of 10-30 µM.[8]

      • Test compound (dehydroaripiprazole) or reference agonist at various concentrations.

      • For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.[8]

      • Diluted cell membranes.

    • Pre-incubate the plate at 30°C for 15-30 minutes.[8]

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.2 nM.[8]

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[3]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[3]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the compound.

    • Determine the EC₅₀ (potency) and Emax (maximal effect) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the intrinsic activity of dehydroaripiprazole as a percentage of the Emax of the reference full agonist.

In Vivo Protocol: Amphetamine-Induced Hyperlocomotion Model in Rats

Objective: To assess the potential antipsychotic-like activity of dehydroaripiprazole by evaluating its ability to attenuate the hyperlocomotor effects of a psychostimulant like d-amphetamine.

Principle: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This behavior is often used as an animal model for the positive symptoms of schizophrenia. Antipsychotic drugs that block or modulate dopamine signaling are expected to reduce this amphetamine-induced hyperactivity.[10]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g).

  • This compound.

  • d-amphetamine sulfate.

  • Vehicle (e.g., 0.9% saline, or a solution containing DMSO, PEG300, and Tween-80 in water).

  • Locomotor activity chambers equipped with infrared beams.

  • Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

  • Acclimation:

    • House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

    • Handle the rats for several days before the experiment to acclimate them to the procedure.

    • On the day of testing, allow rats to habituate to the testing room for at least 60 minutes.

  • Experimental Protocol:

    • Place individual rats into the locomotor activity chambers and allow them to habituate for 30-60 minutes to establish a baseline activity level.

    • Administer dehydroaripiprazole or its vehicle via i.p. injection at the desired doses. The timing of pre-treatment will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes before the amphetamine challenge).

    • Following the pre-treatment period, administer d-amphetamine (typically 0.5-1.5 mg/kg, i.p.) or saline to the respective groups.[11][12]

    • Immediately return the animals to the locomotor activity chambers and record their activity for the next 60-90 minutes.[10]

  • Data Collection and Analysis:

    • Locomotor activity is typically measured as the number of infrared beam breaks (ambulatory counts) or the total distance traveled.

    • Data is usually binned into 5 or 10-minute intervals.

    • Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests to compare between groups.

    • A significant reduction in amphetamine-induced hyperlocomotion by dehydroaripiprazole compared to the vehicle-pretreated, amphetamine-challenged group indicates antipsychotic-like efficacy.

Conclusion

This compound is a critical molecule in neuropharmacology, contributing significantly to the therapeutic effects of aripiprazole. Its unique profile as a D2 and 5-HT1A partial agonist and 5-HT2A antagonist provides a basis for its efficacy in treating various neuropsychiatric disorders. The detailed protocols and compiled data in these application notes offer a framework for researchers to further investigate the neuropharmacological properties of dehydroaripiprazole, aiding in the development of novel therapeutics and a deeper understanding of its mechanism of action.

References

Application Notes and Protocols for the Analytical Method Validation of Dehydroaripiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic drug aripiprazole (B633). It contributes to the overall therapeutic effect and requires accurate quantification for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The validation of analytical methods used to quantify dehydroaripiprazole hydrochloride is critical to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.

This document provides a comprehensive guide to the validation of an analytical method for this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Analytical Method Principle: Reversed-Phase HPLC (RP-HPLC)

A common and robust method for the analysis of dehydroaripiprazole is RP-HPLC with UV detection. This technique separates the analyte from its impurities and degradation products based on their polarity.

  • Column: A C18 column is frequently used for the separation.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[8][9]

  • Detection: UV detection is commonly performed at a wavelength where dehydroaripiprazole exhibits significant absorbance, such as 215 nm or 254 nm.[6][8]

The following protocols are based on a hypothetical, yet representative, RP-HPLC method for the quantification of this compound.

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Analytical Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOQ LOQ Acc->LOQ Prec->LOQ Rob Robustness Prec->Rob LOD LOD LOQ->LOD SST System Suitability Rob->SST Routine Routine Analysis SST->Routine

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Signaling Pathway for Validation Parameter Interdependence

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD

Caption: A diagram showing the logical relationship and interdependence of analytical method validation parameters.

Data Presentation: Summary of Validation Parameters

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]The peak for dehydroaripiprazole should be pure and well-resolved from other peaks (Resolution > 2.0). Mass balance should be between 98.0% and 102.0% in forced degradation studies.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[3]Correlation coefficient (r²) ≥ 0.999.[10]
Range The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[1]Typically 80% to 120% of the test concentration for assay and 70% to 130% for content uniformity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]Percent recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0%.[3] Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD for precision at this concentration should be ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]System suitability parameters should remain within acceptance criteria. No significant change in results.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor: ≤ 2.0. Theoretical plates: > 2000. %RSD of replicate injections: ≤ 2.0%.

Experimental Protocols

Specificity (Forced Degradation Study)

Objective: To demonstrate the stability-indicating nature of the method.

Protocol:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.

  • Neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to the target concentration.

  • Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Assess the peak purity of the dehydroaripiprazole peak using a photodiode array (PDA) detector.

  • Calculate the mass balance to account for the degraded drug and the formation of byproducts.

Linearity

Objective: To establish the linear relationship between analyte concentration and instrument response.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix) sample without the active pharmaceutical ingredient (API).

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery of the analyte.

    • % Recovery = (Amount found / Amount added) * 100

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

A. Repeatability (Intra-assay precision):

  • Prepare six independent samples of this compound at 100% of the test concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

B. Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Prepare a new set of six samples.

  • Analyze the samples and calculate the %RSD.

  • Compare the results from both days to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of regression lines.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

      • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Objective: To evaluate the method's reliability with respect to small, deliberate variations in method parameters.

Protocol:

  • Prepare a system suitability solution and a sample solution of this compound.

  • Analyze the solutions under the normal operating conditions and then under slightly varied conditions.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic modifier).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay results.

Conclusion

A well-validated analytical method is essential for the reliable quality assessment of this compound in drug development and manufacturing. The protocols outlined in this document provide a comprehensive framework for validating an RP-HPLC method in accordance with ICH guidelines. Adherence to these principles ensures the integrity and accuracy of the analytical data generated.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic agent aripiprazole (B633).[1][2][3] The method is designed to separate dehydroaripiprazole from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5] The protocol demonstrates specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of dehydroaripiprazole in bulk drug substances and pharmaceutical formulations.

Introduction

Dehydroaripiprazole is the main and pharmacologically active metabolite of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3][6] It contributes significantly to the overall therapeutic effect, accumulating in plasma to approximately 40% of the parent drug concentration at steady-state.[3][6] To ensure the safety and efficacy of pharmaceutical products, regulatory agencies require the implementation of stability-indicating analytical methods.[7] A stability-indicating method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and product over time.[8]

This protocol describes a simple, isocratic RP-HPLC method capable of separating dehydroaripiprazole from its degradation products formed during forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress). The method has been validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8]

Experimental

2.1 Materials and Reagents

  • Dehydroaripiprazole Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (HCl, Analytical Grade)

  • Sodium Hydroxide (NaOH, Analytical Grade)

  • Hydrogen Peroxide (H₂O₂, 30% Solution, Analytical Grade)

  • Purified Water (Milli-Q® or equivalent)

2.2 Instrumentation and Chromatographic Conditions An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 Column (e.g., Zorbax, Phenomenex, Symmetry), 150 mm x 4.6 mm, 5 µm particle size[1][9][10]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with o-phosphoric acid) : Acetonitrile (60:40, v/v)[1]
Flow Rate 1.0 mL/min[11][12]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm[1]
Run Time 15 minutes

2.3 Preparation of Solutions

  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid.

  • Diluent: Mobile phase was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of dehydroaripiprazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the standard stock solution to 50 mL with the diluent.

Protocols

3.1 Forced Degradation (Stress) Studies Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method. A concentration of 100 µg/mL of dehydroaripiprazole was subjected to the following stress conditions.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 4 hours. Neutralize with an equal volume and concentration of NaOH.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 4 hours. Neutralize with an equal volume and concentration of HCl.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours. Studies on the parent drug, aripiprazole, show it is susceptible to oxidation.[4][5]

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Dissolve in diluent to the target concentration.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

After exposure, samples were diluted to the target concentration with the diluent and analyzed by HPLC. Peak purity analysis was performed using a PDA detector to ensure the dehydroaripiprazole peak was pure and free from any co-eluting degradation products.

3.2 Method Validation Protocol The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[7][13]

  • Specificity: Assessed by analyzing blank, standard, and forced degradation samples to demonstrate that the analyte peak is free of interference from the diluent and degradation products.

  • Linearity: Determined over a concentration range of 25-150 µg/mL (25, 50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Accuracy (Recovery): Performed by spiking a known amount of dehydroaripiprazole stock solution into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The percent recovery was calculated.

  • Precision:

    • Repeatability (Intra-day): Assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day by a different analyst. The relative standard deviation (%RSD) was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters, such as mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±2°C).

// Edges edge [color="#5F6368"]; Drug -> {Acid, Base, Oxidation, Thermal, Photo} [arrowhead=vee]; {Acid, Base, Oxidation, Thermal, Photo} -> HPLC [ltail=cluster_stress, lhead=cluster_analysis]; HPLC -> PDA; PDA -> Result [lhead=cluster_outcome]; }

Caption: Workflow for forced degradation studies.

Results (Hypothetical Data)

4.1 Forced Degradation Results The method successfully separated the main dehydroaripiprazole peak from degradation products. Significant degradation was observed under oxidative and basic conditions. The mass balance was found to be between 98.5% and 101.2% for all stress conditions, indicating that all degradation products were detected.

Table 2: Summary of Forced Degradation Study Results

Stress Condition% Assay of Dehydroaripiprazole% DegradationPeak Purity AnglePeak Purity ThresholdRemarks
Unstressed Sample 99.8-0.1250.250Peak is pure
Acid Hydrolysis 94.55.30.1310.255Peak is pure; Minor degradation
Base Hydrolysis 85.214.60.1450.261Peak is pure; Significant degradation
Oxidative 81.718.10.1520.268Peak is pure; Significant degradation
Thermal 98.11.70.1280.251Peak is pure; Very minor degradation
Photolytic 96.33.50.1300.253Peak is pure; Minor degradation

4.2 Method Validation Results The validation results confirmed that the method is suitable for its intended purpose.

Table 3: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time.No interference
Linearity (r²) 0.9997r² ≥ 0.999
Range (µg/mL) 25 - 150-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
* Repeatability0.45%≤ 2.0%
* Intermediate Precision0.68%≤ 2.0%
LOD (µg/mL) 0.52-
LOQ (µg/mL) 1.58-
Robustness %RSD < 1.5% for all variations%RSD ≤ 2.0%

Method_Development_Validation_Workflow

Caption: HPLC method development and validation workflow.

Conclusion

The developed isocratic RP-HPLC method is rapid, simple, and reliable for the quantitative determination of dehydroaripiprazole. The validation results confirm that the method is linear, accurate, precise, and specific. The forced degradation studies demonstrate its stability-indicating capability, as it can effectively separate dehydroaripiprazole from its degradation products. This method is, therefore, well-suited for routine quality control analysis and for monitoring the stability of dehydroaripiprazole in bulk and finished pharmaceutical products.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Dehydroaripiprazole Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic drug aripiprazole.[1] It possesses a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3] This distinct "dopamine-serotonin system stabilizer" activity is central to its therapeutic effects in treating psychiatric disorders.[2] Understanding the cellular activity of dehydroaripiprazole hydrochloride is critical for drug development and mechanistic studies. These application notes provide detailed protocols for key cell-based assays to characterize the functional activity of this compound at its primary targets.

Core Applications:

  • Pharmacological Profiling: Elucidate the functional activity of this compound as a partial agonist or antagonist at its target receptors.

  • Drug Screening: Enable high-throughput screening of compound libraries to identify molecules with similar pharmacological profiles.

  • Mechanism of Action Studies: Investigate the downstream signaling pathways modulated by this compound.

Data Presentation: Quantitative Activity of Dehydroaripiprazole

The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of dehydroaripiprazole at key human receptors. Lower Ki values indicate higher binding affinity, while IC50 values represent the concentration of the compound that inhibits a specific response by 50%.

ReceptorAssay TypeParameterValue (nM)
Dopamine D2Binding AffinityKi0.34
Serotonin 5-HT1ABinding AffinityKi4.2[4]
Serotonin 5-HT2ABinding AffinityKi~22.4
Serotonin 5-HT2BBinding AffinityKi0.36[5]
Breast Cancer Resistance Protein (BCRP)Functional AssayIC50520[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and its interaction with key signaling pathways.

experimental_workflow cluster_assays Cell-Based Assays cluster_data Data Analysis cAMP_Assay cAMP Assay (D2 & 5-HT1A Receptors) IC50_EC50 IC50/EC50 Determination cAMP_Assay->IC50_EC50 Ca_Assay Calcium Mobilization Assay (5-HT2A Receptor) Ca_Assay->IC50_EC50 Activity_Profiling Functional Activity Profiling (Partial Agonist/Antagonist) IC50_EC50->Activity_Profiling Compound_Prep Prepare Dehydroaripiprazole Hydrochloride Dilutions Assay_Execution Execute Assays Compound_Prep->Assay_Execution Cell_Culture Culture Cells Expressing Target Receptors Cell_Culture->Assay_Execution Assay_Execution->cAMP_Assay Gi-coupled Assay_Execution->Ca_Assay Gq-coupled signaling_pathways cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Inhibits Dehydro_D2 Dehydroaripiprazole (Partial Agonist) Dehydro_D2->D2R SHT2AR 5-HT2A Receptor Gq Gq Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ Release IP3->Ca Dehydro_5HT2A Dehydroaripiprazole (Antagonist) Dehydro_5HT2A->SHT2AR Blocks Serotonin Serotonin (Agonist) Serotonin->SHT2AR

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Dehydroaripiprazole in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic aripiprazole (B633). It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1] Understanding the brain pharmacokinetics of dehydroaripiprazole is crucial for elucidating its contribution to the therapeutic effects and potential side effects of aripiprazole. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing a dynamic measure of unbound drug concentrations at the site of action.[2]

These application notes provide a comprehensive guide for researchers to utilize in vivo microdialysis to measure dehydroaripiprazole concentrations in the brain. The following sections detail the necessary experimental protocols, data presentation, and visualizations to aid in the successful implementation of this technique.

Data Presentation

The following tables summarize key quantitative data related to dehydroaripiprazole.

Table 1: Pharmacokinetic Parameters of Dehydroaripiprazole

ParameterValueSpeciesRoute of Administration (of Aripiprazole)Source
Tmax~8 hRat8 mg/kg, p.o.[1]
Cmax (plasma)~50 ng/mLRat8 mg/kg, p.o.[1]
AUC(0-t) (plasma)~1200 ng·h/mLRat8 mg/kg, p.o.[1]
Mean Serum Level58 ng/mL (SD=60)Human18.8 mg/day (mean dose)[3]
Trough Serum Level76 ng/mL (SD=84)HumanNot specified[3]

Table 2: Receptor Occupancy of Aripiprazole and Dehydroaripiprazole

ReceptorOccupancyBrain RegionMethodNotesSource
Dopamine D2HighStriatumPETAripiprazole and dehydroaripiprazole contribute to occupancy.[4][5]
Dopamine D2~87% (Putamen)HumanPETAt therapeutic doses of aripiprazole.[6]
Dopamine D2~93% (Caudate)HumanPETAt therapeutic doses of aripiprazole.[6]
Dopamine D2~91% (Ventral Striatum)HumanPETAt therapeutic doses of aripiprazole.[6]
Serotonin 5-HT2A54-60%CortexPETLower than D2 occupancy.[6]
Serotonin 5-HT1A~16%CortexPETLowest among the three receptors.[6]

Experimental Protocols

I. Stereotaxic Surgery for Guide Cannula Implantation

This protocol is adapted for rats, a common animal model in neuropharmacology studies.[7]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.[7]

  • Surgical Preparation: Shave the scalp, and clean the exposed skin with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., prefrontal cortex or striatum). Drill a small burr hole through the skull at the target coordinates.[8]

  • Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 7) to the desired depth.[9]

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.[8]

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber for at least 1-2 hours to allow for habituation.[7]

  • Probe Insertion: Gently insert a microdialysis probe (e.g., CMA 12, with a membrane length appropriate for the target region) through the guide cannula into the brain.[7]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[7] A typical aCSF composition is: NaCl 147 mmol/L, KCl 2.7 mmol/L, CaCl2 1.2 mmol/L, and MgCl2 0.85 mmol/L.[10]

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline before drug administration.[7]

  • Drug Administration: Administer aripiprazole or dehydroaripiprazole via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

III. Analytical Method: LC-MS/MS for Dehydroaripiprazole Quantification

The following is a general protocol adaptable from methods for plasma analysis.[11][12]

  • Sample Preparation: Thaw the microdialysate samples. Due to the low expected concentrations, a direct injection or a simple dilution may be possible. If necessary, perform a protein precipitation or solid-phase extraction.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is suitable for the separation of aripiprazole and dehydroaripiprazole.[13]

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions: For dehydroaripiprazole, the precursor-to-product ion reaction is m/z 446.0 → 285.2.[14]

  • Quantification: Create a calibration curve using standards of known dehydroaripiprazole concentrations in aCSF. Use a suitable internal standard (e.g., aripiprazole-d8) for accurate quantification.[12]

Visualizations

Signaling Pathway of Aripiprazole and Dehydroaripiprazole

Aripiprazole and its active metabolite, dehydroaripiprazole, exert their effects through a complex interaction with dopamine and serotonin receptors. Their primary mechanism of action is partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[15] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic hyperactivity in the mesolimbic pathway (reducing positive symptoms of schizophrenia) and restore normal dopaminergic function in the mesocortical pathway (potentially improving negative and cognitive symptoms).[16]

Aripiprazole_Dehydroaripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits (-) D2_post D2 Receptor Dopamine_effect Dopaminergic Signaling D2_post->Dopamine_effect Modulates HT1A 5-HT1A Receptor Serotonin_effect Serotonergic Signaling HT1A->Serotonin_effect Modulates HT2A 5-HT2A Receptor HT2A->Serotonin_effect Modulates Drug Aripiprazole / Dehydroaripiprazole Drug->D2_auto Partial Agonist Drug->D2_post Partial Agonist Drug->HT1A Partial Agonist Drug->HT2A Antagonist Dopamine Dopamine Dopamine->D2_auto Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A Serotonin->HT2A

Caption: Aripiprazole/Dehydroaripiprazole signaling pathway.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the key steps involved in conducting an in vivo microdialysis experiment to measure dehydroaripiprazole in the brain.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Habituation Surgery_Prep Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Surgery_Prep Recovery Post-operative Recovery (5-7 days) Surgery_Prep->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration System Equilibration (60-90 min) Perfusion->Equilibration Drug_Admin Aripiprazole/ Dehydroaripiprazole Administration Equilibration->Drug_Admin Sample_Collection Dialysate Sample Collection Drug_Admin->Sample_Collection Sample_Processing Sample Storage (-80°C) & Preparation Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Quant Data Quantification & Analysis LCMS_Analysis->Data_Quant

Caption: In vivo microdialysis experimental workflow.

References

Troubleshooting & Optimization

improving the sensitivity of dehydroaripiprazole hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of dehydroaripiprazole (B194390) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting dehydroaripiprazole hydrochloride in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of dehydroaripiprazole in biological samples such as plasma.[1][2][3] This technique offers low limits of detection (LOD) and quantification (LOQ), often in the picogram to low nanogram per milliliter range. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can further enhance sensitivity and throughput.[4]

Q2: Can I use HPLC with UV detection for dehydroaripiprazole analysis?

A2: Yes, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a viable method for the quantification of dehydroaripiprazole. While generally less sensitive than LC-MS/MS, it can be a cost-effective alternative. The sensitivity of HPLC-UV methods can be improved by optimizing the mobile phase, using techniques like column-switching, and ensuring efficient sample cleanup to reduce matrix interference.[5][6][7]

Q3: What are the key considerations for sample preparation when analyzing dehydroaripiprazole?

A3: Proper sample preparation is crucial for accurate and sensitive detection. The most common techniques are:

  • Liquid-Liquid Extraction (LLE): This method is effective for separating dehydroaripiprazole from plasma proteins and other interferences.[2][8]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery rates compared to LLE.[9] Careful selection of the SPE sorbent and optimization of the wash and elution steps are critical for good recovery.

  • Protein Precipitation (PPT): While being the simplest and fastest method, it is often the least effective in removing matrix components, which can lead to ion suppression in LC-MS/MS.[5]

Q4: What is the stability of dehydroaripiprazole under typical laboratory conditions?

A4: Dehydroaripiprazole is generally stable in plasma under various storage conditions. Studies have shown it to be stable through multiple freeze-thaw cycles and at room temperature for a limited time. However, it is recommended to store plasma samples at -20°C or lower for long-term stability.[1][10] Forced degradation studies indicate that aripiprazole (B633), the parent drug, is susceptible to degradation under thermal and oxidative stress, which could potentially affect dehydroaripiprazole stability as well.[11][12][13]

Troubleshooting Guides

Issue 1: Low Analyte Recovery During Sample Preparation

Q: I am experiencing low recovery of dehydroaripiprazole after solid-phase extraction (SPE). What are the possible causes and solutions?

A: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshoot this issue:

Potential Cause Explanation Recommended Solution
Improper Sorbent Selection The SPE sorbent may not have the appropriate chemistry to retain dehydroaripiprazole effectively.Ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is suitable for the physicochemical properties of dehydroaripiprazole.
Inadequate Column Conditioning The sorbent bed must be properly wetted and equilibrated for optimal analyte retention.Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.
Sample pH Not Optimized The pH of the sample can affect the ionization state of dehydroaripiprazole, influencing its retention on the sorbent.Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or charged for ion-exchange SPE.
Wash Solvent Too Strong The wash solvent may be eluting the analyte along with the interferences.Use a weaker wash solvent that can remove interferences without eluting dehydroaripiprazole. Test different solvent strengths.
Insufficient Elution Volume or Strength The elution solvent may not be strong enough or used in sufficient volume to desorb the analyte completely from the sorbent.Increase the strength or volume of the elution solvent. A stronger organic solvent or a change in pH might be necessary.
High Flow Rate A high flow rate during sample loading, washing, or elution can lead to incomplete interaction between the analyte and the sorbent.Optimize the flow rate to allow for adequate equilibration and interaction time.

For more detailed troubleshooting on SPE, refer to general guides on the topic.[8][14][15][16][17]

Issue 2: Poor Peak Shape in HPLC Analysis

Q: My chromatograms for dehydroaripiprazole show tailing or fronting peaks. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or the concentration of the sample.
Secondary Interactions Interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column can cause peak tailing.Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also suppress silanol ionization.
Incompatible Injection Solvent If the injection solvent is much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak shape issues.Backflush the column to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced.
Inadequate Buffering of Mobile Phase If the mobile phase pH is close to the pKa of dehydroaripiprazole, small pH variations can affect its ionization and retention, leading to peak splitting or tailing.Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.

For a comprehensive guide on HPLC troubleshooting, consider general resources on the topic.[6][7][18]

Issue 3: Ion Suppression in LC-MS/MS Analysis

Q: I suspect ion suppression is affecting the sensitivity of my dehydroaripiprazole LC-MS/MS assay. How can I confirm and mitigate this?

A: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal.

Confirmation:

  • Post-column Infusion: Infuse a constant flow of a dehydroaripiprazole standard solution into the MS detector post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.

Mitigation Strategies:

Strategy Description
Improve Chromatographic Separation Modify the HPLC method (e.g., change the gradient, use a different column) to separate dehydroaripiprazole from the interfering matrix components.
Enhance Sample Cleanup Use a more effective sample preparation method like SPE to remove the interfering compounds.
Dilute the Sample Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal below the detection limit.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
Matrix-Matched Calibrants Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.

For further reading on ion suppression, refer to specialized literature.[1][3]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of dehydroaripiprazole.

Table 1: LC-MS/MS Methods

Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Matrix Reference
0.01 - 60Not Reported0.01>85Human Plasma[1][2]
3.5 - 500Not Reported3.597.6 ± 7.2Serum[3]
8 - 250Not Reported6.9102.3Serum[16]

Table 2: HPLC-UV and Other Methods

Method Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Matrix Reference
HPLC-UV2 - 1600.5174.7Human Plasma[6][7]
HPLC-UVNot Reported0.440.78Not ReportedPlasma[5]
CE-FASI5.0 - 100.0Not Reported5.0Not ReportedHuman Plasma[8]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Dehydroaripiprazole in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard solution.

    • Add 100 µL of 0.1 M NaOH to alkalize the sample.

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for dehydroaripiprazole and the internal standard.

Visualizations

aripiprazole_metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole Dehydrogenation CYP3A4 CYP3A4 CYP3A4->Aripiprazole CYP2D6 CYP2D6 CYP2D6->Aripiprazole analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE/SPE/PPT) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

References

Technical Support Center: Bioanalysis of Aripiprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the bioanalysis of aripiprazole (B633) and its principal active metabolite, dehydro-aripiprazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalytical workflow, from sample preparation to data analysis.

Issue IDQuestionPotential Causes & Solutions
APZ-T01 Poor peak shape (tailing or fronting) for aripiprazole or dehydro-aripiprazole in LC-MS/MS analysis. Potential Causes: Inappropriate Mobile Phase pH: Aripiprazole is a basic compound. Interaction with residual silanols on the column can cause tailing.[1]Unsuitable Column Chemistry: Not all C18 columns are ideal for basic analytes.[1]Sample Solvent Mismatch: Discrepancy between the sample solvent and the mobile phase can lead to peak distortion.[1]Solutions: Mobile Phase Optimization: Adjust the mobile phase to a lower pH (e.g., 3-4) using an additive like formic acid (0.02% to 0.1%) to ensure the protonation of aripiprazole and improve peak shape.[1]Column Selection: Employ a column with end-capping or one specifically designed for the analysis of basic compounds. An Aquasil C18 column has demonstrated good performance.[1][2]Solvent Compatibility: Ensure the final sample is reconstituted in a solvent with a composition similar to the initial mobile phase.[1]
APZ-T02 Low sensitivity and difficulty in detecting low concentrations of aripiprazole and its metabolites. Potential Causes: Suboptimal Extraction Recovery: Inefficient extraction from the biological matrix.Ion Suppression/Enhancement: Matrix components co-eluting with the analytes can interfere with ionization in the mass spectrometer.[3]Inefficient Ionization: Suboptimal mass spectrometry source conditions.Solutions: Extraction Method Optimization: Liquid-liquid extraction (LLE) with methyl tert-butyl ether under alkaline conditions has shown high recovery (>96%) for aripiprazole.[2] Solid-phase extraction (SPE) is also a highly effective technique.[4][5]Mitigating Matrix Effects: Enhance chromatographic separation to resolve analytes from interfering matrix components. A post-column infusion experiment can help identify regions of significant matrix effects.[1] More rigorous sample cleanup can also be beneficial.[3]MS Parameter Tuning: Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for aripiprazole and dehydro-aripiprazole.
APZ-T03 Inconsistent retention times for aripiprazole and dehydro-aripiprazole. Potential Causes: Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.Mobile Phase Instability: Changes in mobile phase composition due to evaporation or inadequate mixing.LC Pump Malfunction: Fluctuations in the pump's flow rate.Solutions: Sufficient Equilibration: Ensure the column is thoroughly equilibrated before each injection sequence.[1]Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[1]Pump Maintenance: Regularly monitor the pump pressure for fluctuations and perform routine preventative maintenance.[1]
APZ-T04 High background noise in the chromatogram. Potential Causes: Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the system.Poor Sample Clean-up: Presence of endogenous materials from the biological matrix.Solutions: System Cleaning: Use high-purity solvents and flush the LC system regularly.Improved Sample Preparation: Implement a more effective sample clean-up method, such as SPE, to remove interfering substances.[6]

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for the quantification of aripiprazole and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method due to its high sensitivity, selectivity, and accuracy.[2][7][8] Other techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and capillary electrophoresis have also been reported.[4][5][9]

2. Which internal standard (IS) is recommended for the bioanalysis of aripiprazole?

A stable isotope-labeled internal standard, such as aripiprazole-d8, is considered the gold standard.[10][11] It co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[10] Other internal standards like propranolol, zolpidem tartrate, and papaverine (B1678415) have also been used.[2][12]

3. What are the typical extraction methods for aripiprazole from biological matrices like plasma?

The most common and effective extraction methods are:

  • Solid-Phase Extraction (SPE): Offers clean extracts and high recovery.[4][5]

  • Liquid-Liquid Extraction (LLE): A simple and cost-effective method that can provide high recovery rates.[2]

  • Protein Precipitation: A rapid method, but may result in less clean extracts compared to SPE or LLE.[13]

4. What are the key validation parameters to consider for a bioanalytical method for aripiprazole?

A bioanalytical method for aripiprazole should be validated for the following parameters as per regulatory guidelines (e.g., FDA):

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (bench-top, freeze-thaw, and long-term)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[2]

5. How does the metabolism of aripiprazole impact its bioanalysis?

Aripiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to its active metabolite, dehydro-aripiprazole.[14][15] Dehydro-aripiprazole has a similar affinity for D2 receptors as the parent drug and contributes to the overall therapeutic effect.[14][15] Therefore, it is crucial to simultaneously quantify both aripiprazole and dehydro-aripiprazole for a comprehensive pharmacokinetic assessment. Genetic variations in CYP2D6 can significantly impact the plasma concentrations of both compounds.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated bioanalytical methods for aripiprazole and dehydro-aripiprazole.

Table 1: Performance of LC-MS/MS Methods

Analyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Mean Recovery (%)Reference
Aripiprazole & Dehydro-aripiprazoleHuman Plasma0.1 (Aripiprazole)0.01 (Dehydro-aripiprazole)0.1 - 600 (Aripiprazole)0.01 - 60 (Dehydro-aripiprazole)>85[7]
AripiprazoleHuman Plasma0.100.10 - 100>96[2]
AripiprazoleRat Plasma0.50.5 - 100>72[17]
AripiprazoleRat Brain Tissue1.51.5 - 300>72[17]
Aripiprazole & Dehydro-aripiprazoleHuman Plasma2525 - 1000Not Reported[8]

Table 2: Performance of GC-MS Methods

Analyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Mean Recovery (%)Reference
Aripiprazole & Dehydro-aripiprazolePlasma14.4 (Aripiprazole)6.9 (Dehydro-aripiprazole)16 - 500 (Aripiprazole)8 - 250 (Dehydro-aripiprazole)75.4 (Aripiprazole)102.3 (Dehydro-aripiprazole)[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Aripiprazole and Dehydro-aripiprazole in Human Plasma

This protocol is a generalized representation based on common practices in published literature.[2][7][18]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard solution (e.g., papaverine or aripiprazole-d8).

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[2][18]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Aripiprazole: m/z 448.2 → 285.2.[8]

    • Dehydro-aripiprazole: m/z 446.0 → 285.2.[8][18]

    • Aripiprazole-d8 (IS): m/z 456.3 → 293.07.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification

Caption: A generalized experimental workflow for the bioanalysis of aripiprazole.

aripiprazole_metabolism cluster_enzymes Hepatic Metabolism aripiprazole Aripiprazole enzymes CYP3A4 & CYP2D6 aripiprazole->enzymes dehydro Dehydro-aripiprazole (Active Metabolite) excretion Excretion dehydro->excretion other_metabolites Other Metabolites other_metabolites->excretion enzymes->dehydro enzymes->other_metabolites

Caption: Metabolic pathway of aripiprazole to its active metabolite.

References

Technical Support Center: Dehydroaripiprazole Hydrochloride Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dehydroaripiprazole (B194390) hydrochloride in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of dehydroaripiprazole in biological samples?

A1: The stability of dehydroaripiprazole in biological matrices is primarily influenced by temperature, the type of biological matrix (plasma vs. serum), and the duration of storage.[1] Enzymatic degradation can also be a factor, as dehydroaripiprazole is the active metabolite of aripiprazole (B633), which is metabolized by CYP2D6 and CYP3A4 enzymes.[2][3][4][5]

Q2: What is the recommended biological matrix for analyzing dehydroaripiprazole?

A2: EDTA plasma is generally the recommended matrix for the analysis of aripiprazole and its metabolites, including dehydroaripiprazole.[1] Studies have shown that dehydroaripiprazole is more stable in EDTA plasma compared to serum, especially during prolonged storage.[1] The use of gel-separator tubes should be avoided.[6]

Q3: What are the optimal storage conditions for ensuring the stability of dehydroaripiprazole in plasma?

A3: For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C.[1][7] For short-term storage, refrigeration at 2-8°C is acceptable for a limited period.[1]

Q4: How many freeze-thaw cycles can plasma samples containing dehydroaripiprazole undergo without significant degradation?

A4: Dehydroaripiprazole in human plasma has been shown to be stable for at least three freeze-thaw cycles.[1] One study indicated stability for up to six freeze-thaw cycles.[8]

Q5: Are there any known degradation pathways for dehydroaripiprazole?

A5: Dehydroaripiprazole is the major active metabolite of aripiprazole, formed through dehydrogenation catalyzed by CYP3A4 and CYP2D6 enzymes.[2][3][4][5] While its own degradation pathways are less extensively studied, forced degradation studies on aripiprazole suggest that related structures can be susceptible to oxidation.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of dehydroaripiprazole Sample degradation due to improper storage.Ensure samples are stored at ≤ -20°C for long-term storage and that the number of freeze-thaw cycles does not exceed three.[1] Use EDTA plasma as the matrix.[1]
Inefficient extraction from the biological matrix.Optimize the extraction method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used and have shown good recovery rates.[8][12]
High variability in replicate measurements Inconsistent sample handling and processing.Standardize all procedures for sample collection, processing, and storage. Ensure thorough mixing of samples after thawing.
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard for quantification to compensate for matrix effects.[2] Evaluate matrix effects during method validation.
Presence of unexpected peaks in chromatogram Contamination or degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal conditions) to identify potential degradation products.[9][10][11] Ensure the analytical method is specific and can separate dehydroaripiprazole from any interfering peaks.

Quantitative Stability Data

The following tables summarize the stability of dehydroaripiprazole in various biological matrices under different storage conditions.

Table 1: Stability of Dehydroaripiprazole in Human Plasma (EDTA)

Storage ConditionDurationStabilityReference
Ambient TemperatureAt least 5 daysStable[1]
2-8°CAt least 4 weeksStable[1]
-20°C1 yearStable[1]
Freeze-Thaw Cycles3 cyclesStable[1]

Table 2: Stability of Dehydroaripiprazole in Human Serum

Storage ConditionDurationStabilityReference
Ambient Temperature5 daysUnstable[1]
2-8°C3 weeksUnstable[1]
-20°C9 monthsUnstable[1]

Table 3: Stability of Dehydroaripiprazole in Whole Blood

Storage ConditionDurationStabilityReference
Ambient TemperatureAt least 2 daysStable[1]
2-8°C1 weekStable[1]
-20°C2 monthsStable[1]

Experimental Protocols

Protocol for Assessing Long-Term Stability of Dehydroaripiprazole in Human Plasma

1. Objective: To evaluate the long-term stability of dehydroaripiprazole in human plasma stored at -20°C and -80°C.

2. Materials:

  • Blank human EDTA plasma

  • Dehydroaripiprazole hydrochloride reference standard

  • Internal standard (e.g., aripiprazole-d8)

  • Methanol or other suitable solvent for stock solutions

  • Validated bioanalytical method (e.g., LC-MS/MS)

  • Calibrated freezers at -20°C and -80°C

3. Procedure:

  • Preparation of Stock and Spiking Solutions:

    • Prepare a stock solution of dehydroaripiprazole in methanol.

    • Prepare spiking solutions by diluting the stock solution to achieve desired concentrations in plasma.

  • Preparation of Stability Samples:

    • Spike blank human plasma with dehydroaripiprazole at two concentration levels: low quality control (LQC) and high quality control (HQC).

    • Aliquot the spiked plasma into appropriately labeled polypropylene (B1209903) tubes.

  • Storage:

    • Store the aliquots at -20°C and -80°C.

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), retrieve a set of LQC and HQC samples from each temperature.

    • Thaw the samples unassisted at room temperature.

    • Prepare freshly made calibration standards and quality control samples.

    • Process and analyze the stability samples along with the fresh calibration curve and QC samples using the validated bioanalytical method.

  • Data Evaluation:

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

cluster_metabolism Metabolic Pathway Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole CYP3A4, CYP2D6 (Dehydrogenation)

Caption: Metabolic conversion of aripiprazole to dehydroaripiprazole.

cluster_workflow Stability Investigation Workflow start Stability Issue Encountered (e.g., low recovery, high variability) check_storage Verify Sample Storage Conditions (Temperature, Duration, Matrix) start->check_storage check_handling Review Sample Handling Procedures (Freeze-Thaw Cycles, Exposure to Light) start->check_handling check_method Evaluate Bioanalytical Method (Specificity, Matrix Effects, Extraction Recovery) start->check_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) check_storage->forced_degradation If conditions were optimal check_handling->forced_degradation If procedures were correct check_method->forced_degradation If method is robust identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants Degradation observed resolve Issue Resolved forced_degradation->resolve No degradation observed optimize_conditions Optimize Storage and Handling (e.g., add stabilizer, protect from light) identify_degradants->optimize_conditions revalidate_method Re-validate Analytical Method optimize_conditions->revalidate_method revalidate_method->resolve

Caption: Workflow for troubleshooting dehydroaripiprazole stability issues.

References

preventing degradation of dehydroaripiprazole hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of dehydroaripiprazole (B194390) hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for dehydroaripiprazole hydrochloride?

A1: For long-term storage of solid this compound, it is recommended to store it as a powder at -20°C, where it can be stable for up to three years.[1][2] If the compound is in a solvent, it should be stored at -80°C for a stability of up to one year.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on forced degradation studies of the parent compound, aripiprazole, the primary factors likely to cause degradation of this compound are oxidation and hydrolysis under acidic or basic conditions.[3][4] Thermal and photolytic stress may also contribute to degradation, although to a lesser extent for the parent compound.[2][3]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, based on studies of aripiprazole, an N-oxide derivative is a probable degradation product under oxidative conditions.[3][4] Hydrolysis may lead to the cleavage of the ether linkage or other susceptible bonds in the molecule.

Q4: How can I monitor the degradation of my this compound sample?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring degradation.[3] Such a method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to potential degradation products (e.g., N-oxide, hydrolytic fragments).

  • Review Sample Preparation:

    • Ensure the pH of all solutions is within a stable range for this compound.

    • Use freshly prepared solutions whenever possible.

    • Protect solutions from light and store them at appropriate temperatures when not in use.

  • Check for Oxidizing Agents: Ensure that none of the reagents or solvents used contain residual oxidizing agents (e.g., peroxides in ethers).

  • Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, intentionally stress a sample of this compound (e.g., with acid, base, or an oxidizing agent) and compare the resulting chromatogram with your sample's chromatogram.

Issue 2: Decrease in the Concentration of this compound Over Time

Possible Cause: Degradation or adsorption to container surfaces.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Confirm that solid samples are stored at -20°C and solutions at -80°C.[1][2]

    • Ensure containers are tightly sealed to prevent moisture absorption.

  • Evaluate Solvent Stability: If in solution, check the compatibility of the solvent with this compound. Some organic solvents can degrade over time and produce reactive species.

  • Consider Adsorption: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing solutions, especially at low concentrations.

  • Analyze for Degradants: Use a validated stability-indicating HPLC method to determine if the loss of the main compound corresponds to an increase in degradation products.

Summary of Storage Recommendations

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1][2]
In Solvent (e.g., DMSO, DMF)-80°CUp to 1 year[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Solid Solid Solution Solution Oxidation Oxidation N-Oxide Product N-Oxide Product Oxidation->N-Oxide Product Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolytic Products Hydrolytic Products Hydrolysis (Acid/Base)->Hydrolytic Products Thermal/Photolytic Thermal/Photolytic Dehydroaripiprazole HCl Dehydroaripiprazole HCl Dehydroaripiprazole HCl->Solid -20°C Dehydroaripiprazole HCl->Solution -80°C Dehydroaripiprazole HCl->Oxidation Dehydroaripiprazole HCl->Hydrolysis (Acid/Base) Dehydroaripiprazole HCl->Thermal/Photolytic Start Start Unexpected_Peak Unexpected Peak in HPLC? Start->Unexpected_Peak Verify_Identity Verify Peak Identity (LC-MS) Unexpected_Peak->Verify_Identity Yes End End Unexpected_Peak->End No Review_Prep Review Sample Preparation (pH, Freshness) Verify_Identity->Review_Prep Check_Oxidants Check for Oxidizing Agents Review_Prep->Check_Oxidants Forced_Degradation Perform Forced Degradation Study Check_Oxidants->Forced_Degradation Forced_Degradation->End

References

Technical Support Center: Optimizing Dehydroaripiprazole Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of dehydroaripiprazole (B194390) from serum.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of dehydroaripiprazole from serum, presented in a question-and-answer format.

Q1: Why is my dehydroaripiprazole recovery consistently low?

A1: Low recovery of dehydroaripiprazole can stem from several factors related to the chosen extraction method. Here are some common causes and solutions:

  • Incomplete Protein Precipitation: If using a protein precipitation (PPT) method, the precipitating agent (e.g., acetonitrile (B52724), methanol) may not be added in a sufficient volume to completely precipitate serum proteins. This can lead to the analyte remaining bound to proteins and being discarded with the pellet.

    • Solution: Ensure the ratio of the organic solvent to the serum sample is optimal. A common starting point is a 3:1 ratio (v/v) of acetonitrile to serum. Vortex the mixture thoroughly and allow for sufficient incubation time on ice to maximize protein precipitation.

  • Suboptimal pH for Extraction: The pH of the sample can significantly influence the extraction efficiency of dehydroaripiprazole, particularly in Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Dehydroaripiprazole is a basic compound, and its charge state is pH-dependent.

    • Solution: For LLE, adjust the sample pH to an alkaline condition (e.g., pH 9-10) using a suitable buffer (e.g., ammonium (B1175870) buffer) to ensure dehydroaripiprazole is in its non-ionized form, which is more soluble in organic extraction solvents. For SPE, the pH of the loading and washing solutions should be optimized based on the sorbent chemistry.

  • Inefficient Elution in SPE: In Solid-Phase Extraction, the choice of elution solvent and its volume are critical for recovering the analyte from the sorbent.

    • Solution: Use an elution solvent that is strong enough to disrupt the interaction between dehydroaripiprazole and the SPE sorbent. A common approach is to use a mixture of an organic solvent (e.g., methanol (B129727), acetonitrile) with a small percentage of a modifier like acetic acid or ammonia, depending on the sorbent type. Ensure the elution volume is sufficient to completely elute the analyte.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous components from the serum, are a common challenge.[1][2] Protein precipitation is often associated with significant matrix effects due to the presence of phospholipids.[1] Here are some strategies to minimize them:

  • Optimize the Extraction Method: While PPT is the fastest method, it is also the least effective at removing interfering matrix components.[1] Consider switching to a more rigorous extraction technique like SPE or LLE, which provide cleaner extracts.[1][3]

  • Sample Dilution: A straightforward approach to reduce matrix effects is to dilute the final extract.[2] This reduces the concentration of interfering components relative to the analyte. However, ensure that the diluted concentration of dehydroaripiprazole remains above the lower limit of quantification (LLOQ) of your analytical method.

  • Use of a Guard Column: A guard column installed before the analytical column can help trap strongly retained matrix components, preventing them from contaminating the analytical column and interfering with subsequent injections.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve better separation between dehydroaripiprazole and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Q3: My results are not reproducible. What could be the cause?

A3: Poor reproducibility can be frustrating and can arise from inconsistencies in the experimental workflow. Here are some areas to check:

  • Inconsistent Sample Handling: Ensure all samples, calibrators, and quality controls are treated identically. This includes consistent vortexing times, incubation periods, and centrifugation speeds and times.

  • Pipetting Accuracy: Inaccurate pipetting of small volumes of serum, internal standard, or solvents can lead to significant variability. Regularly calibrate your pipettes and use proper pipetting techniques.

  • Evaporation of Solvents: If your protocol involves an evaporation step to concentrate the extract, ensure it is done consistently for all samples. Over-drying can lead to loss of the analyte, while incomplete drying can leave residual solvent that affects the final analysis.

  • SPE Cartridge/Well Variability: If using SPE, ensure the cartridges or wells are packed consistently. Inconsistent packing can lead to channeling and variable recoveries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting dehydroaripiprazole from serum?

A1: Several methods are used for the extraction of dehydroaripiprazole from serum, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][4] The choice of method often depends on the required sample cleanliness, throughput, and the analytical technique being used for quantification (e.g., LC-MS/MS). SPE and LLE generally provide cleaner extracts compared to PPT.[1]

Q2: What are typical recovery rates for dehydroaripiprazole extraction?

A2: Recovery rates for dehydroaripiprazole can vary depending on the extraction method and the laboratory's specific protocol. However, reported recovery rates are often high. For example, some LLE methods report average recoveries of over 85%.[1] One study using SPE reported a recovery of 102.3% for dehydroaripiprazole.[5] Another study reported a mean recovery of 97.6 ± 7.2% for dehydroaripiprazole.[6][7]

Q3: Is an internal standard necessary for the analysis of dehydroaripiprazole?

A3: Yes, using an internal standard (IS) is highly recommended for the accurate quantification of dehydroaripiprazole in serum. An IS helps to correct for variations in extraction recovery and matrix effects between samples. A stable isotope-labeled version of dehydroaripiprazole is the ideal IS, but other compounds with similar chemical properties can also be used. For instance, papaverine (B1678415) has been used as an internal standard in some methods.[1]

Q4: Can I use plasma instead of serum for dehydroaripiprazole extraction?

A4: Yes, many published methods use plasma for the extraction and quantification of dehydroaripiprazole.[1][4][8][9][10] In general, serum and plasma can often be used interchangeably for small molecule analysis, but it is important to be consistent with the matrix used for calibrators, quality controls, and unknown samples.

Data Presentation

Table 1: Comparison of Extraction Methods for Dehydroaripiprazole

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a solvent.High sample cleanup, high recovery, amenable to automation.Can be more time-consuming and costly than other methods.75 - 102.3[5]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent).Good sample cleanup, relatively inexpensive.Can be labor-intensive, requires larger volumes of organic solvents.> 85[1]
Protein Precipitation (PPT) Proteins are precipitated out of the sample by adding a large excess of an organic solvent.Fast, simple, and inexpensive.Least effective cleanup, prone to significant matrix effects.[1]> 80[11]

Table 2: Quantitative Parameters from Various Dehydroaripiprazole Extraction and Analysis Methods

Analytical MethodExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)Reference
GC-MSSPE8 - 2506.9102.3[5]
LC-MS/MSLLE0.01 - 60Not Specified> 85[1]
HPLC-UVLLE2 - 10000.78Not Specified[8]
LC-MS/MSNot Specified3.5 - 500Not Specified97.6 ± 7.2[6][7]
HPLCPPT4.0 - 150025> 80.0[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE sorbent and equipment used.

  • Sample Pre-treatment: To 200 µL of serum, add an appropriate internal standard. Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute dehydroaripiprazole and the internal standard with 1 mL of a 5% ammonium hydroxide (B78521) in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of serum in a glass tube, add the internal standard.

  • pH Adjustment: Add 100 µL of 1M sodium hydroxide to alkalize the sample.

  • Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Place the tube on ice for 10 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Visualizations

experimental_workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_PPT Protein Precipitation (PPT) Workflow SPE_Start Serum Sample + IS SPE_Pretreat Pre-treatment (e.g., Acidification) SPE_Start->SPE_Pretreat SPE_Load Sample Loading SPE_Pretreat->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing Step SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_End Evaporation & Reconstitution SPE_Elute->SPE_End LLE_Start Serum Sample + IS LLE_pH pH Adjustment (Alkaline) LLE_Start->LLE_pH LLE_Extract Add Organic Solvent LLE_pH->LLE_Extract LLE_Vortex Vortex & Centrifuge LLE_Extract->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_End Evaporation & Reconstitution LLE_Collect->LLE_End PPT_Start Serum Sample + IS PPT_Precipitate Add Organic Solvent (e.g., Acetonitrile) PPT_Start->PPT_Precipitate PPT_Vortex Vortex & Incubate (Ice) PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifugation PPT_Vortex->PPT_Centrifuge PPT_End Collect Supernatant PPT_Centrifuge->PPT_End

Caption: Experimental workflows for SPE, LLE, and PPT methods.

decision_tree Start Goal: Extract Dehydroaripipiprazole from Serum Q1 Need Highest Purity / Minimizing Matrix Effects? Start->Q1 SPE Use Solid-Phase Extraction (SPE) Q1->SPE Yes Q2 High Throughput / Speed is a Priority? Q1->Q2 No LLE Use Liquid-Liquid Extraction (LLE) Q2->LLE No PPT Use Protein Precipitation (PPT) (Be aware of potential matrix effects) Q2->PPT Yes

Caption: Decision tree for selecting an extraction method.

References

Technical Support Center: Managing Drug Interactions Affecting Dehydroaripiprazole Hydrochloride Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing drug interactions that affect dehydroaripiprazole (B194390) hydrochloride levels during experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question 1: Why are the measured plasma concentrations of dehydroaripiprazole unexpectedly low?

Answer: Unexpectedly low plasma concentrations of dehydroaripiprazole can stem from several factors related to drug interactions and experimental procedures. Co-administration of aripiprazole (B633) with strong inducers of cytochrome P450 3A4 (CYP3A4), such as carbamazepine, can lead to a significant reduction in the plasma levels of both aripiprazole and its active metabolite, dehydroaripiprazole.[1][2] This is due to the increased metabolic clearance of the parent drug.

From an experimental standpoint, issues with the sample preparation, such as inefficient extraction, or the analytical method (e.g., LC-MS/MS) could also lead to lower than expected readings.[3][4] Ensure that the extraction protocol is optimized for dehydroaripiprazole and that the LC-MS/MS system is properly calibrated.

Question 2: My results show unusually high levels of dehydroaripiprazole. What could be the cause?

Answer: Elevated levels of dehydroaripiprazole are often the result of co-administering aripiprazole with inhibitors of the metabolic enzymes CYP2D6 and CYP3A4.[1][5] Strong inhibitors of CYP2D6, like certain selective serotonin (B10506) reuptake inhibitors (SSRIs) such as fluoxetine (B1211875) and paroxetine, can increase aripiprazole concentrations to two to three times their normal levels.[1] Similarly, potent inhibitors of CYP3A4, such as itraconazole (B105839) and clarithromycin, will also increase plasma concentrations.[6]

Genetic factors, specifically the patient's CYP2D6 metabolizer status, can also play a significant role. Individuals who are CYP2D6 poor metabolizers will exhibit an approximately 80% increase in aripiprazole plasma concentrations and a 30% decrease in dehydroaripiprazole plasma concentrations.[7]

Question 3: I am observing significant inter-individual variability in dehydroaripiprazole concentrations despite standardized dosing. Why is this happening?

Answer: Significant inter-individual variability in dehydroaripiprazole levels is a known phenomenon and can be attributed to several factors.[8] Genetic polymorphisms of the CYP2D6 and CYP3A4 enzymes are a major contributor to this variability.[8][9] Depending on an individual's genotype, they may be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the rate of aripiprazole metabolism to dehydroaripiprazole.[10]

Furthermore, the presence of co-administered medications that are inhibitors or inducers of these enzymes will also contribute to the observed variability.[2][5] It is crucial to consider the genetic makeup of the subjects and their concomitant medications when analyzing data from such experiments.

Question 4: The chromatographic peaks for dehydroaripiprazole in my LC-MS/MS analysis are showing tailing or splitting. How can I resolve this?

Answer: Peak tailing or splitting in LC-MS/MS analysis can be caused by a variety of issues related to the chromatography.[11] One common cause is column contamination or degradation. Ensure that the analytical column is appropriate for the analyte and has not exceeded its lifespan. Another potential issue could be the mobile phase composition. The pH of the mobile phase can affect the ionization state of dehydroaripiprazole and influence its interaction with the stationary phase.[3]

Improper sample preparation that leaves behind matrix components can also lead to chromatographic issues.[12] Consider optimizing the protein precipitation or solid-phase extraction step to ensure a cleaner sample is injected into the system.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for the formation of dehydroaripiprazole?

A1: Aripiprazole is extensively metabolized in the liver to form dehydroaripiprazole. The primary enzymes responsible for this dehydrogenation reaction are cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6).[5][7][13]

Q2: How do inhibitors of CYP2D6 and CYP3A4 affect dehydroaripiprazole levels?

A2: Co-administration of drugs that inhibit CYP2D6 or CYP3A4 will lead to an increase in the plasma concentration of aripiprazole and can subsequently affect the levels of dehydroaripiprazole.[1][5] Strong CYP2D6 inhibitors can increase aripiprazole concentrations significantly.[1]

Q3: What is the impact of CYP3A4 inducers on dehydroaripiprazole concentrations?

A3: Concurrent use of strong CYP3A4 inducers, such as carbamazepine, will increase the metabolism of aripiprazole, leading to a decrease in the plasma concentrations of both aripiprazole and dehydroaripiprazole.[2]

Q4: What is the typical plasma concentration ratio of dehydroaripiprazole to aripiprazole at steady state?

A4: At steady-state, the plasma concentration of dehydroaripiprazole is approximately 40% of the aripiprazole concentration.[8][13]

Q5: What is a standard analytical method for quantifying dehydroaripiprazole in plasma?

A5: A common and reliable method for the quantification of dehydroaripiprazole in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] This technique offers high sensitivity and selectivity for accurate measurement.[15][16]

Quantitative Data Summary

Table 1: Impact of Co-administered Drugs on Aripiprazole and Dehydroaripiprazole Levels

Co-administered DrugInteracting EnzymeEffect on Aripiprazole LevelsEffect on Dehydroaripiprazole LevelsReference
Strong CYP2D6 Inhibitors (e.g., fluoxetine, paroxetine)CYP2D6Increase (2-3 times)Not consistently reported[1]
Strong CYP3A4 Inducers (e.g., carbamazepine)CYP3A4DecreaseDecrease[1][2]
CYP2D6 InhibitorsCYP2D645% higher mean C:D ratioNo significant effect on C:D ratio[2]
CYP3A4 InducersCYP3A4~60% lower mean C:D ratio~60% lower mean C:D ratio[2]

C:D ratio = Concentration to Dose ratio

Table 2: Influence of CYP2D6 Metabolizer Status on Aripiprazole and Dehydroaripiprazole Levels

CYP2D6 Metabolizer StatusEffect on Aripiprazole Plasma ConcentrationEffect on Dehydroaripiprazole Plasma ConcentrationReference
Poor Metabolizer~80% increase~30% decrease[7]

Experimental Protocols

Protocol 1: Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the analysis of dehydroaripiprazole in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Allow all plasma samples and reagents to equilibrate to room temperature.
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., aripiprazole-d8).[14]
  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[14]
  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column is commonly used.[14]
  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.[14]
  • Detection: Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of dehydroaripiprazole and the internal standard.

3. Data Analysis

  • Construct a calibration curve using known concentrations of dehydroaripiprazole.
  • Determine the concentration of dehydroaripiprazole in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

cluster_0 Metabolic Enzymes Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Dehydrogenation Inactive_Metabolites Inactive Metabolites Dehydroaripiprazole->Inactive_Metabolites Further Metabolism CYP3A4 CYP3A4 CYP3A4->Aripiprazole Metabolizes CYP2D6 CYP2D6 CYP2D6->Aripiprazole Metabolizes Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_MS_Analysis->Data_Analysis End End: Concentration Result Data_Analysis->End

References

Technical Support Center: Aripiprazole & Dehydroaripiprazole Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP2D6 inhibitors on dehydroaripiprazole (B194390) hydrochloride concentration.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected concentrations of dehydroaripiprazole in our experimental group treated with a CYP2D6 inhibitor. Is this a normal finding?

A1: Yes, this is an expected finding. Dehydroaripiprazole is an active metabolite of aripiprazole (B633), and its formation is primarily catalyzed by the CYP2D6 enzyme.[1] When a CYP2D6 inhibitor is co-administered, the metabolic conversion of aripiprazole to dehydroaripiprazole is reduced. This leads to a decrease in the plasma concentration of dehydroaripiprazole and a concurrent increase in the concentration of the parent drug, aripiprazole.[2][3]

Q2: We are seeing significant inter-individual variability in dehydroaripiprazole concentrations within our control group (not receiving a CYP2D6 inhibitor). What could be the cause of this?

A2: High inter-individual variability in aripiprazole and dehydroaripiprazole concentrations is well-documented and often attributed to genetic polymorphisms in the CYP2D6 gene.[4][5] Individuals can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) based on their CYP2D6 genotype. Poor metabolizers will naturally have lower concentrations of dehydroaripiprazole compared to extensive metabolizers.[2] It is crucial to consider CYP2D6 genotyping of your study subjects to interpret this variability accurately.

Q3: Can co-administration of a drug that is not a known CYP2D6 inhibitor still affect dehydroaripiprazole concentrations?

A3: Yes, this is possible through a phenomenon known as phenoconversion.[6] Phenoconversion occurs when a drug that is a CYP2D6 inhibitor is co-administered, causing a genotypically normal metabolizer to exhibit a poor metabolizer phenotype.[6] For example, a patient who is a CYP2D6 extensive metabolizer may phenotypically become a poor metabolizer when co-administered a strong CYP2D6 inhibitor, leading to altered dehydroaripiprazole levels.[6]

Q4: What are some common CYP2D6 inhibitors that we should be aware of in our drug interaction studies?

A4: Several drugs are known to be potent inhibitors of CYP2D6 and can significantly impact the pharmacokinetics of aripiprazole and dehydroaripiprazole. Commonly cited examples include:

  • Quinidine [7]

  • Fluoxetine [7][8]

  • Paroxetine [7]

  • Risperidone [2]

  • Metoprolol [2]

  • Propranolol [2]

Q5: Are there any other metabolic pathways for aripiprazole that could influence dehydroaripiprazole concentrations?

A5: While CYP2D6 is the primary enzyme for dehydroaripiprazole formation, aripiprazole is also metabolized by CYP3A4 to other metabolites.[9][10] Therefore, potent inhibitors or inducers of CYP3A4 could theoretically alter the overall metabolism of aripiprazole, which might indirectly affect the amount of substrate available for CYP2D6 and thus the concentration of dehydroaripiprazole.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in baseline dehydroaripiprazole levels Genetic polymorphism of CYP2D61. Perform CYP2D6 genotyping on all study subjects. 2. Stratify data analysis based on metabolizer status (e.g., poor vs. extensive metabolizers).
Unexpectedly low dehydroaripiprazole with a non-CYP2D6 inhibitor Phenoconversion due to a co-administered drug that is a CYP2D6 inhibitor.1. Review all co-administered medications for potential CYP2D6 inhibitory activity. 2. If a CYP2D6 inhibitor is present, re-classify the subject's metabolizer status for the duration of co-administration.
Inconsistent results between different experimental runs Analytical method variability.1. Ensure the bioanalytical method is fully validated according to regulatory guidelines. 2. Use a stable isotope-labeled internal standard (e.g., aripiprazole-d8) to minimize variability.[12] 3. Perform regular system suitability checks.
Lower than expected overall drug exposure (both aripiprazole and dehydroaripiprazole) Co-administration of a CYP3A4 inducer (e.g., carbamazepine).1. Review subject's concomitant medications for any known CYP3A4 inducers. 2. If a CYP3A4 inducer is present, this may explain the lower overall drug exposure.[13]

Data on the Impact of CYP2D6 Inhibitors on Aripiprazole and Dehydroaripiprazole

The following tables summarize quantitative data from studies investigating the effect of CYP2D6 inhibitors on the pharmacokinetics of aripiprazole and dehydroaripiprazole.

Table 1: Effect of Quinidine (a potent CYP2D6 inhibitor) on Aripiprazole and Dehydroaripiprazole Pharmacokinetics

ParameterAripiprazoleDehydroaripiprazoleReference
Change in AUC ↑ 112%↓ 35%[7]
Change in Cmax ↑ 32%↓ 45%[7]

Table 2: Impact of Fluoxetine (a CYP2D6 inhibitor) on Aripiprazole Clearance

Co-administered DrugRelative Aripiprazole Clearance Rate (with vs. without fluoxetine)Reference
Fluoxetine 0.714:1[8][14]

Experimental Protocols

Pharmacokinetic Study Design for Drug-Drug Interaction Analysis

A typical experimental design to assess the impact of a CYP2D6 inhibitor on dehydroaripiprazole concentration involves a crossover study design.

  • Subject Recruitment: Enroll healthy volunteers with known CYP2D6 genotypes (e.g., extensive metabolizers).

  • Treatment Phase 1: Administer a single oral dose of aripiprazole hydrochloride.

  • Washout Period: A washout period of at least 5 times the half-life of aripiprazole (approximately 75 hours) and dehydroaripiprazole (approximately 94 hours) should be implemented.[15]

  • Treatment Phase 2: Administer the CYP2D6 inhibitor for a period sufficient to achieve steady-state concentrations, then co-administer a single oral dose of aripiprazole hydrochloride with the CYP2D6 inhibitor.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) during both treatment phases.

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

Bioanalytical Method for Aripiprazole and Dehydroaripiprazole Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of aripiprazole and dehydroaripiprazole in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., diethyl ether or a mixture of chloroform (B151607) and n-heptane).[16][17]

    • Add an internal standard (e.g., aripiprazole-d8) to the plasma samples before extraction to correct for variability.[12]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for aripiprazole, dehydroaripiprazole, and the internal standard in multiple reaction monitoring (MRM) mode.

Visualizations

Aripiprazole Metabolism and Impact of CYP2D6 Inhibition cluster_Aripiprazole_Metabolism Metabolic Pathways cluster_Enzymes Metabolizing Enzymes cluster_Inhibitor External Factor Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole Dehydrogenation Other_Metabolites Other_Metabolites Aripiprazole->Other_Metabolites Hydroxylation, N-dealkylation Aripiprazole_Dehydroaripiprazole_edge Aripiprazole_Other_Metabolites_edge CYP2D6 CYP2D6 CYP2D6->Aripiprazole_Dehydroaripiprazole_edge CYP3A4 CYP3A4 CYP3A4->Aripiprazole_Other_Metabolites_edge CYP2D6_Inhibitor CYP2D6_Inhibitor CYP2D6_Inhibitor->CYP2D6 Inhibits

Caption: Aripiprazole metabolism and the inhibitory effect of CYP2D6 inhibitors.

Experimental Workflow for Pharmacokinetic Drug Interaction Study Start Start Subject_Screening Subject Screening & CYP2D6 Genotyping Start->Subject_Screening Phase1_Dosing Phase 1: Administer Aripiprazole Subject_Screening->Phase1_Dosing Phase1_Sampling Serial Blood Sampling Phase1_Dosing->Phase1_Sampling Washout Washout Period Phase1_Sampling->Washout Phase2_Dosing Phase 2: Administer CYP2D6 Inhibitor + Aripiprazole Washout->Phase2_Dosing Phase2_Sampling Serial Blood Sampling Phase2_Dosing->Phase2_Sampling Sample_Analysis Plasma Separation & Bioanalysis (LC-MS/MS) Phase2_Sampling->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a pharmacokinetic drug interaction study.

References

Technical Support Center: Dehydroaripiprazole Hydrochloride and CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of CYP3A4 inducers on the clearance of dehydroaripiprazole (B194390) hydrochloride.

Quantitative Data Summary

The following tables summarize the impact of potent CYP3A4 inducers on the pharmacokinetics of dehydroaripiprazole, the primary active metabolite of aripiprazole (B633).

Table 1: Effect of Carbamazepine on Dehydroaripiprazole Pharmacokinetics

Pharmacokinetic Parameter% Decrease with Carbamazepine Co-administrationReference
Mean Peak Plasma Concentration (Cmax)68%[1][2][3]
Area Under the Curve (AUC)69%[1][2][3]
Plasma Concentration (at 1-week)68%[4]

Table 2: General Effect of CYP3A4 Inducers on Dehydroaripiprazole

Inducer TypeEffect on DehydroaripiprazoleApproximate % DecreaseReference
Potent CYP3A4 Inducer (e.g., Rifampin)Reduced plasma concentrationsUp to 70-80% (inferred from aripiprazole data)[5]
General CYP3A4 InducerLower mean Concentration-to-Dose (C:D) ratio~60%[6][7]

Key Experimental Protocols

Detailed methodologies for critical experiments are provided below to assist in study design and execution.

Protocol 1: Quantification of Dehydroaripiprazole in Human Plasma using LC-MS/MS

This protocol outlines a common method for the accurate measurement of dehydroaripiprazole concentrations in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., Aripiprazole-d8).[8]

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[8]

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[8]

2. Chromatographic Separation

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Chembond ODS-W, 2.1 mm x 150 mm, 3.5 µm) is commonly used.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution with a modifier like 0.1% acetic acid or formic acid. A common ratio is 60:40 (v/v) acetonitrile:water with 0.1% acetic acid.[9]

  • Flow Rate: A flow rate of 0.2 mL/min is often employed.[9]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[9]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor-to-product ion transitions for both dehydroaripiprazole and the internal standard.

Protocol 2: In Vitro CYP3A4 Induction Assay in Human Hepatocytes

This protocol describes a standard procedure to assess the potential of a compound to induce CYP3A4 enzyme expression and activity.

1. Cell Culture and Treatment

  • Cell Model: Use cryopreserved or fresh primary human hepatocytes cultured in a suitable format (e.g., 24-well collagen-coated plates).

  • Seeding: Seed hepatocytes at an appropriate density (e.g., 0.3 x 10^6 cells/well in a 24-well plate).

  • Treatment: After allowing the cells to attach and recover, treat the hepatocytes for 72 hours with the test compound at various concentrations, a vehicle control (e.g., DMSO), and a known potent CYP3A4 inducer as a positive control (e.g., 10 µM Rifampicin). Change the media with fresh compound every 24 hours.

2. Endpoint Analysis: mRNA Expression (qRT-PCR)

  • RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a suitable commercial kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA.

  • Quantitative PCR: Perform real-time PCR using primers and probes specific for the CYP3A4 gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.

3. Endpoint Analysis: Enzyme Activity (e.g., Testosterone 6β-hydroxylation)

  • Incubation: After the 72-hour induction period, wash the cells and incubate them with a probe substrate for CYP3A4, such as testosterone.

  • Metabolite Quantification: After a specified incubation time, collect the supernatant and quantify the formation of the metabolite (6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation and compare the activity in compound-treated cells to the vehicle control to calculate the fold induction.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CYP3A4_Induction_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolism Inducer CYP3A4 Inducer (e.g., Rifampin, Carbamazepine) PXR PXR Inducer->PXR binds & activates CAR CAR Inducer->CAR binds & activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR heterodimerizes with CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR RXR->CAR_RXR PXR_RXR_n PXR-RXR PXR_RXR->PXR_RXR_n translocates to CAR_RXR_n CAR-RXR CAR_RXR->CAR_RXR_n translocates to XREM Xenobiotic Response Element (XRE) PXR_RXR_n->XREM binds to CAR_RXR_n->XREM binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene enhances transcription of mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) mRNA->CYP3A4_Protein translation Dehydroaripiprazole Dehydroaripiprazole CYP3A4_Protein->Dehydroaripiprazole metabolizes Metabolites Inactive Metabolites Dehydroaripiprazole->Metabolites Increased Clearance

Caption: CYP3A4 Induction Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Study Hepatocytes Culture Primary Human Hepatocytes Treatment Treat with Test Compound & Controls (72h) Hepatocytes->Treatment Analysis Endpoint Analysis Treatment->Analysis mRNA mRNA Quantification (qRT-PCR) Analysis->mRNA Activity Enzyme Activity Assay (LC-MS/MS) Analysis->Activity Dosing Administer Dehydroaripiprazole +/- CYP3A4 Inducer Sampling Collect Plasma Samples over Time Dosing->Sampling Quantification Quantify Dehydroaripiprazole Concentration (LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Clearance) Quantification->PK_Analysis

References

minimizing ion suppression in electrospray ionization of dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of dehydroaripiprazole (B194390).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for dehydroaripiprazole analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the ESI source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of the quantitative analysis of dehydroaripiprazole.[1] In complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins are common causes of ion suppression.

Q2: What are the common causes of ion suppression when analyzing dehydroaripiprazole in biological samples?

A2: The primary causes of ion suppression for dehydroaripiprazole in biological matrices are:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, serum) compete with dehydroaripiprazole for ionization in the ESI source. Phospholipids are particularly problematic and often elute in the same region as many analytes.

  • Sample Preparation: Inadequate sample cleanup can leave behind significant amounts of matrix components. For instance, while simple to perform, protein precipitation may not remove all interfering substances.[3]

  • Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of dehydroaripiprazole with matrix components, resulting in ion suppression.[1]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects that can be perceived as suppression.[1]

  • Mobile Phase Composition: Certain mobile phase additives can interfere with the ionization process.

Q3: How can I determine if ion suppression is affecting my dehydroaripiprazole analysis?

A3: A common method to assess ion suppression is the post-extraction addition method. This involves comparing the signal of an analyte in a clean solution to the signal of the same analyte spiked into a blank, extracted matrix. A lower signal in the matrix-spiked sample indicates ion suppression.

Q4: What are the most effective strategies to minimize ion suppression for dehydroaripiprazole?

A4: A multi-pronged approach is often the most effective:

  • Robust Sample Preparation: Employing more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly reduce matrix components compared to simple protein precipitation (PPT).[4]

  • Optimized Chromatography: Developing a chromatographic method that separates dehydroaripiprazole from the bulk of the matrix components is crucial. Using a steep gradient elution can help elute matrix components separately from the analyte.[5][6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Aripiprazole-d8, co-elutes with dehydroaripiprazole and experiences similar matrix effects.[7] By using the ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may also decrease the analyte signal, so a balance must be found.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low dehydroaripiprazole signal intensity Significant ion suppression from matrix effects.1. Improve sample cleanup using SPE or LLE. 2. Optimize the chromatographic method to better separate dehydroaripiprazole from matrix components. 3. Incorporate a stable isotope-labeled internal standard.
Poor reproducibility of results Variable ion suppression across different samples.1. Ensure consistent sample preparation for all samples and standards. 2. Use a stable isotope-labeled internal standard to normalize the signal.
Non-linear calibration curve Saturation of the ESI source or significant ion suppression at higher concentrations.1. Dilute samples to fall within the linear range of the assay. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow rates).

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from various studies on aripiprazole (B633) and dehydroaripiprazole, highlighting the effectiveness of different sample preparation methods.

Analyte Sample Preparation Method Matrix Average Recovery (%) Matrix Effect (%) Reference
Aripiprazole & DehydroaripiprazoleLiquid-Liquid Extraction (LLE)Human Plasma> 85%Not explicitly quantified, but method deemed suitable for clinical pharmacokinetic study.[9]
Aripiprazole & DehydroaripiprazoleProtein Precipitation (PPT)Serum95.2 ± 4.5% (Aripiprazole) 97.6 ± 7.2% (Dehydroaripiprazole)Not explicitly quantified, but no interference from co-administered drugs was observed.[10]
DehydroaripiprazoleProtein Precipitation (PPT)Human PlasmaNot specifiedNot specified, but method validated for accuracy and precision.[7]

Experimental Protocols

Protocol 1: Protein Precipitation for Dehydroaripiprazole Extraction from Human Plasma

This protocol is a simple and rapid method for sample preparation.[7]

  • Preparation: Allow all plasma samples and reagents to reach room temperature.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Aripiprazole-d8).

  • Precipitation: Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aripiprazole and Dehydroaripiprazole

LLE provides a cleaner extract compared to protein precipitation.

  • Sample Preparation: To a suitable volume of plasma, add the internal standard.

  • pH Adjustment: Adjust the pH of the plasma sample to basic conditions (e.g., using a buffer) to ensure the analytes are in their non-ionized form.

  • Extraction: Add an immiscible organic solvent (e.g., methyl-tert-butyl ether). Vortex vigorously to extract the analytes into the organic layer.

  • Phase Separation: Centrifuge to achieve complete separation of the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle Method 2 spe Solid-Phase Extraction add_is->spe Method 3 vortex Vortex ppt->vortex lle->vortex transfer Transfer Supernatant spe->transfer centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->transfer centrifuge->transfer evap Evaporate Solvent transfer->evap lc_separation LC Separation (e.g., C18 column, gradient elution) transfer->lc_separation reconstitute Reconstitute evap->reconstitute reconstitute->lc_separation esi_source Electrospray Ionization (ESI) lc_separation->esi_source ms_detection MS/MS Detection (MRM Mode) esi_source->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing troubleshooting_logic cluster_solutions Solutions start Low Signal or Poor Reproducibility check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep check_chromatography Review Chromatographic Separation start->check_chromatography use_is Implement Stable Isotope-Labeled Internal Standard start->use_is improve_cleanup Switch to LLE or SPE check_sample_prep->improve_cleanup optimize_gradient Optimize Gradient Elution check_chromatography->optimize_gradient confirm_is Ensure IS Co-elutes use_is->confirm_is

References

selecting an appropriate internal standard for dehydroaripiprazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting an appropriate internal standard for the quantitative analysis of dehydroaripiprazole (B194390), the active metabolite of aripiprazole (B633). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for dehydroaripiprazole analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as dehydroaripiprazole-d4. However, a deuterated analog of the parent drug, aripiprazole-d8 (B1662822), is more commonly used and considered the gold standard for the simultaneous analysis of aripiprazole and dehydroaripiprazole.[1][2] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization efficiency, which effectively compensates for variations in sample preparation and matrix effects.[1]

Q2: Are there suitable non-isotopically labeled internal standards for dehydroaripiprazole analysis?

A2: Yes, several structural analogs have been successfully used as internal standards for the simultaneous analysis of aripiprazole and dehydroaripiprazole. These include papaverine (B1678415), carbamazepine, and OPC-14714 (a derivative of aripiprazole).[3][4][5] While generally more cost-effective, these compounds may exhibit different chromatographic behavior and extraction efficiency compared to dehydroaripiprazole, potentially leading to less accurate quantification.[1]

Q3: What are the key considerations when selecting an internal standard?

A3: The selection of an internal standard should be based on the following criteria:

  • Structural similarity: The internal standard should be structurally and chemically similar to the analyte to ensure comparable behavior during sample processing and analysis.

  • Co-elution: Ideally, the internal standard should elute close to the analyte without causing isobaric interference.

  • Stability: The internal standard must be stable throughout the entire analytical process.

  • Purity: The internal standard should be of high purity and free from impurities that could interfere with the analysis.

  • Commercial availability: The internal standard should be readily available.

Q4: What is the most common analytical technique for dehydroaripiprazole quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of dehydroaripiprazole in biological matrices due to its high selectivity, sensitivity, and accuracy.[3][4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH to ensure proper ionization of dehydroaripiprazole. Use a new column or a guard column. Dilute the sample.
Low Recovery of Analyte and/or Internal Standard Inefficient extraction method; Suboptimal pH for extraction; Emulsion formation during liquid-liquid extraction.Optimize the extraction solvent and pH. Use a different extraction technique (e.g., solid-phase extraction). Centrifuge at a higher speed or use a different solvent to break the emulsion.
High Matrix Effect Co-eluting endogenous components from the biological matrix affecting ionization.Use a more selective sample preparation method (e.g., SPE). Optimize chromatographic conditions to separate the analyte from interfering components. A SIL internal standard is highly recommended to compensate for matrix effects.[1]
Inconsistent Internal Standard Response Degradation of the internal standard; Inaccurate spiking of the internal standard; Variability in sample preparation.Check the stability of the internal standard in the stock solution and in the final extract. Ensure accurate and consistent addition of the internal standard to all samples and standards. Automate the sample preparation process if possible.
Interference with Analyte or Internal Standard Peak Co-eluting metabolites or other compounds in the sample; Contamination from labware or reagents.Use a higher resolution mass spectrometer. Optimize MS/MS transitions to be more specific. Use clean labware and high-purity solvents.

Internal Standard Selection Workflow

Internal Standard Selection Workflow cluster_0 Start: Define Analytical Needs cluster_1 Internal Standard (IS) Type Selection cluster_2 Method Development & Validation cluster_3 Decision & Implementation start Define Assay Requirements (Sensitivity, Accuracy, Precision) IS_type Choose IS Type start->IS_type SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Dehydroaripiprazole-d4, Aripiprazole-d8) IS_type->SIL_IS Highest Accuracy & Precision Analog_IS Structural Analog IS (e.g., Papaverine, Carbamazepine) IS_type->Analog_IS Cost-Effective Alternative method_dev Develop Analytical Method (Sample Prep, LC, MS/MS) SIL_IS->method_dev Analog_IS->method_dev validation Validate Method (Linearity, Accuracy, Precision, Recovery, Matrix Effect) method_dev->validation performance Evaluate Performance validation->performance acceptable Performance Acceptable? performance->acceptable acceptable->IS_type No, Re-evaluate IS Choice implement Implement for Routine Analysis acceptable->implement Yes

Caption: Workflow for selecting an internal standard.

Comparative Data of Internal Standards

Internal StandardTypeMatrixLinearity Range (ng/mL)Mean Extraction Recovery (%)Precision (%CV)Accuracy (%)Reference
Aripiprazole-d8 SILHuman Plasma0.5 - 50> 961.20 - 3.7297.4 - 101.9[1]
Papaverine AnalogHuman Plasma0.01 - 60 (for Dehydroaripiprazole)> 85< 15Within ±15[3][4]
OPC-14714 AnalogPlasma0.1 - 100Not Reported< 7.390.2 - 108.8[5]
Carbamazepine AnalogPlasmaNot specified for dehydroaripiprazoleNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

Method 1: LC-MS/MS with Aripiprazole-d8 as Internal Standard

This protocol is a representative example for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of aripiprazole-d8 internal standard solution (concentration will depend on the calibration curve range).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of 10mM ammonium (B1175870) formate (B1220265) in water (A) and methanol (B129727) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Dehydroaripiprazole: m/z 446.0 → 285.2[5]

      • Aripiprazole: m/z 448.1 → 285.2[5]

      • Aripiprazole-d8: m/z 456.3 → 293.07[2]

Method 2: LC-MS/MS with Papaverine as Internal Standard

This protocol is based on a validated method for the simultaneous determination of aripiprazole and dehydroaripiprazole.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add 50 µL of papaverine internal standard solution.

    • Add 100 µL of 1 M NaOH.

    • Add 3 mL of diethyl ether, vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: HPLC with a C18 column.

    • Mobile Phase: Acetonitrile and ammonium acetate (B1210297) buffer.

    • Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode.

    • MRM Transitions: To be optimized for the specific instrument.

Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Dehydroaripiprazole calibration_curve->quantification

Caption: General workflow for dehydroaripiprazole analysis.

References

Technical Support Center: Addressing High Inter-individual Variability in Dehydroaripiprazole Plasma Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high inter-individual variability observed in dehydroaripiprazole (B194390) plasma levels during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the high inter-individual variability in dehydroaripiprazole plasma concentrations?

A1: The significant variability in dehydroaripiprazole plasma levels is multifactorial. The main contributing factors include:

  • Genetic Polymorphisms: Variations in genes encoding metabolic enzymes are a primary source of variability.

    • CYP2D6: This is the most significant genetic factor. Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the conversion of aripiprazole (B633) to dehydroaripiprazole.[1][2] Poor metabolizers exhibit higher plasma concentrations of aripiprazole and a longer half-life.[3][4]

    • CYP3A4: This enzyme also plays a crucial role in aripiprazole metabolism. Genetic variations in CYP3A4 can influence plasma concentrations, especially when CYP2D6 activity is compromised.[5]

    • ABCB1 (P-glycoprotein): Polymorphisms in the ABCB1 gene, which encodes the P-glycoprotein transporter, can affect the distribution and elimination of both aripiprazole and dehydroaripiprazole.[6][7][8]

  • Drug-Drug Interactions: Co-administration of other drugs can significantly alter dehydroaripiprazole levels.

    • CYP2D6 and CYP3A4 Inhibitors: Drugs that inhibit these enzymes will decrease the metabolism of aripiprazole, leading to increased plasma concentrations of the parent drug and potentially altered levels of dehydroaripiprazole.[9][10]

    • CYP3A4 Inducers: Conversely, inducers of CYP3A4 will accelerate aripiprazole metabolism, resulting in lower plasma concentrations.[9]

  • Patient-Specific Factors:

    • Smoking: Polycyclic aromatic hydrocarbons in tobacco smoke can induce CYP1A2, which may play a minor role in aripiprazole metabolism.[2][5][11] However, the clinical significance of smoking on dehydroaripiprazole levels is not yet fully established, with some studies showing no significant impact.[12]

    • Age, Sex, and Body Mass Index (BMI): While some studies have investigated these factors, their influence on dehydroaripiprazole plasma concentrations has not been consistently demonstrated.[12]

Q2: What are the recommended therapeutic reference ranges for aripiprazole and dehydroaripiprazole?

A2: Therapeutic drug monitoring (TDM) guidelines suggest the following reference ranges for plasma concentrations:

AnalyteSuggested Therapeutic RangeNotes
Aripiprazole100 - 350 µg/L[13]A revised range of 120-270 ng/ml has also been suggested.[14][15]
Dehydroaripiprazole60 - 120 µg/L[3][16]At steady-state, dehydroaripiprazole concentrations are approximately 40% of the parent aripiprazole concentration.[3][13][16]
Active Moiety (Aripiprazole + Dehydroaripiprazole)150 - 500 µg/L[13]A revised range of 180-380 ng/ml has also been suggested.[14][15]

Q3: How do different CYP2D6 metabolizer statuses quantitatively affect dehydroaripiprazole plasma levels?

A3: The CYP2D6 genotype has a pronounced effect on the plasma concentrations of aripiprazole and the active moiety.

CYP2D6 Metabolizer StatusEffect on Aripiprazole Plasma LevelsEffect on Active Moiety (Aripiprazole + Dehydroaripiprazole) Plasma LevelsDosing Recommendations (FDA)
Poor Metabolizers (PM) 1.7-fold higher median concentration compared to Extensive Metabolizers (EMs).[2]1.5-fold higher median concentration compared to EMs.[2]Administer half of the usual dose.[1][9]
Intermediate Metabolizers (IM) Significantly higher concentrations than EMs.[2]Significantly higher concentrations than EMs.[2]Dose reduction may be required.[1]
Normal Metabolizers (NM) / Extensive Metabolizers (EM) Standard concentrations.Standard concentrations.Standard dosing.
Ultrarapid Metabolizers (UM) Lower plasma concentrations.Lower plasma concentrations.No specific dose adjustment recommended, but may be at risk for therapeutic failure.

Note: The FDA recommends that known CYP2D6 poor metabolizers who are also taking strong CYP3A4 inhibitors should receive a quarter of the usual dose.[1][9]

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for dehydroaripiprazole shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer:

    • Mobile Phase pH: Dehydroaripiprazole is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the column, causing tailing.

      • Solution: Ensure the mobile phase pH is acidic (e.g., pH 3-4) to promote protonation of the analyte. The addition of 0.1% formic acid to the mobile phase can improve peak shape.

    • Column Choice: Not all C18 columns are suitable for the analysis of basic compounds.

      • Solution: Utilize a column with end-capping or one specifically designed for basic compounds. An Aquasil C18 column has been shown to provide good peak shape.[12]

    • Sample Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

      • Solution: Reconstitute the final sample extract in a solvent with a composition similar to the initial mobile phase conditions.

Issue 2: Low Sensitivity / Inability to Detect Low Concentrations

  • Question: I am having difficulty achieving the required lower limit of quantification (LLOQ) for dehydroaripiprazole. How can I improve my method's sensitivity?

  • Answer:

    • Ionization Mode: Dehydroaripiprazole ionizes well in positive ion mode.

      • Solution: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode.

    • Mass Spectrometry Parameters: Suboptimal MS parameters will lead to poor sensitivity.

      • Solution: Optimize source-dependent parameters (e.g., ion spray voltage, source temperature, nebulizer gas) and compound-dependent parameters (e.g., declustering potential, collision energy, cell exit potential) for the specific MRM transitions of dehydroaripiprazole and its internal standard.

    • Sample Preparation: Inefficient extraction will result in low recovery and poor sensitivity.

      • Solution: Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to maximize recovery.

Issue 3: High Variability in Replicate Injections

  • Question: I am observing significant variability in the peak areas of my replicate injections for the same sample. What could be the cause?

  • Answer:

    • Column Equilibration: Insufficient equilibration of the analytical column between injections can lead to inconsistent retention times and peak areas.

      • Solution: Ensure an adequate column equilibration time with the initial mobile phase composition is included in your LC method before each injection.

    • Autosampler Issues: Inconsistent injection volumes from the autosampler can be a source of variability.

      • Solution: Perform routine maintenance on your autosampler, including checking for air bubbles in the syringe and ensuring the injection needle is not partially clogged.

    • Internal Standard Addition: Inconsistent addition of the internal standard during sample preparation will lead to variable results.

      • Solution: Ensure the internal standard is accurately and consistently added to all samples, calibrators, and quality controls.

Immunoassay Analysis

Issue 4: Suspected Cross-Reactivity

  • Question: My immunoassay results for dehydroaripiprazole seem higher than expected when compared to LC-MS/MS data. Could this be due to cross-reactivity?

  • Answer:

    • Antibody Specificity: Immunoassays rely on the specific binding of an antibody to the target analyte. However, antibodies may also bind to structurally similar compounds, leading to a positive bias.

      • Solution: Review the manufacturer's data sheet for the immunoassay kit to understand its cross-reactivity profile with aripiprazole and other known metabolites. If a dehydroaripiprazole-specific immunoassay is not available, be aware that assays for total aripiprazole will detect both the parent drug and its active metabolite.[17]

    • Confirmation with a Reference Method:

      • Solution: For research and drug development purposes, it is highly recommended to confirm immunoassay results with a more specific method like LC-MS/MS, especially for unexpected or critical findings.

Experimental Protocols

Protocol 1: Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of dehydroaripiprazole. Optimization will be required for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Dehydroaripiprazole reference standard

  • Aripiprazole-d8 (internal standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation)

  • Allow all samples and reagents to come to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (aripiprazole-d8).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for analysis.

3. LC-MS/MS Conditions

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm)[12]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.45 mL/min[16]
Injection Volume5 µL[16]
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsOptimize for your specific instrument.

4. Data Analysis

  • Integrate the chromatographic peaks for dehydroaripiprazole and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of dehydroaripiprazole in unknown samples by interpolation from the calibration curve.

Visualizations

aripiprazole_metabolism aripiprazole Aripiprazole dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) aripiprazole->dehydroaripiprazole Dehydrogenation other_metabolites Other Inactive Metabolites aripiprazole->other_metabolites Hydroxylation, N-dealkylation cyp2d6 CYP2D6 cyp2d6->aripiprazole cyp3a4 CYP3A4 cyp3a4->aripiprazole

Aripiprazole Metabolic Pathway

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_immunoassay Immunoassay Workflow lcmsms_start Plasma Sample Collection protein_precipitation Protein Precipitation with Internal Standard lcmsms_start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM) chromatographic_separation->mass_spectrometry data_analysis Data Analysis & Quantification mass_spectrometry->data_analysis immunoassay_start Plasma/Blood Sample Collection sample_application Sample Application to Assay Device immunoassay_start->sample_application incubation Incubation with Antibody & Labeled Antigen sample_application->incubation signal_detection Signal Detection incubation->signal_detection result_calculation Result Calculation (vs. Standard Curve) signal_detection->result_calculation

Analytical Method Workflows

troubleshooting_logic start Unexpected Plasma Level Results check_genotype Review Patient's CYP2D6/CYP3A4/ABCB1 Genotype start->check_genotype check_meds Review Concomitant Medications for CYP Inhibitors/Inducers start->check_meds check_protocol Review Analytical Method Protocol start->check_protocol interpret Interpret Results in Context of Patient Factors check_genotype->interpret check_meds->interpret check_qc Analyze Quality Control Samples check_protocol->check_qc troubleshoot_lcms Troubleshoot LC-MS/MS Method check_qc->troubleshoot_lcms QC Failure troubleshoot_ia Troubleshoot Immunoassay check_qc->troubleshoot_ia QC Failure reanalyze Re-analyze Samples troubleshoot_lcms->reanalyze troubleshoot_ia->reanalyze reanalyze->interpret

References

method development for resolving dehydroaripiprazole from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method development. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving dehydroaripiprazole (B194390) from its related chemical compounds, including potential isomeric impurities and its precursor, aripiprazole (B633).

Frequently Asked Questions (FAQs)

Q1: What are the primary compounds to resolve from dehydroaripiprazole?

The primary goal is typically the separation of dehydroaripiprazole from its parent drug, aripiprazole. Dehydroaripiprazole is the main active metabolite of aripiprazole, formed by dehydrogenation that introduces a double bond in the quinolinone ring.[1] Additionally, other process-related impurities or degradation products may be present. One such closely related compound identified is 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl] butoxy]-1H-quinolin-2-one, which is structurally isomeric.[1] Therefore, methods must demonstrate specificity to distinguish between these structurally similar compounds.

Q2: Why is the resolution between aripiprazole and dehydroaripiprazole critical?

Accurate quantification of both aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the purity of active pharmaceutical ingredients (APIs).[] Regulatory agencies require that analytical methods are stability-indicating and specific, meaning they can unambiguously assess the analyte in the presence of expected impurities and related compounds.

Q3: What are the recommended starting conditions for HPLC/UPLC method development?

A reversed-phase HPLC (RP-HPLC) or UPLC method is the most common approach. A good starting point involves using a C18 or Phenyl stationary phase with a mobile phase consisting of an acidic buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at pH 3.0) and an organic modifier like acetonitrile (B52724) or methanol.[3] A gradient elution is often necessary to achieve adequate separation of all related compounds within a reasonable runtime.

Recommended Starting Analytical Method

This protocol is a synthesized starting point based on validated methods for the simultaneous analysis of aripiprazole and dehydroaripiprazole. Optimization will likely be required based on your specific instrumentation and impurity profile.

Experimental Protocol: UPLC Method for Dehydroaripiprazole and Aripiprazole

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent such as a 1:1 mixture of acetonitrile and water to a final concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column, such as an Ascentis Express C18 (10 cm x 3.0 mm, 2.0 µm), is recommended for high efficiency.

    • Mobile Phase A: 10 mM ammonium formate in water, with pH adjusted to 3.0 using formic acid.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Detection: UV at 245 nm.

    • Injection Volume: 2 µL.

  • Data Analysis:

    • Integrate the peaks for dehydroaripiprazole and any impurities.

    • Calculate the resolution between critical pairs (e.g., dehydroaripiprazole and aripiprazole). A resolution (Rs) of >1.5 is generally considered baseline separation.

Summary of Starting Chromatographic Conditions
ParameterHPLC ConditionUPLC Condition
Column Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm)[3]Ascentis® Express C18 (10 cm x 3.0 mm, 2.0 µm)
Mobile Phase A Phosphate Buffer (pH 3.0) with sodium pentanesulfonate[3]10 mM Ammonium Formate (pH 3.0 with formic acid)
Mobile Phase B Acetonitrile[3]0.1% Formic Acid in Methanol
Flow Rate 1.0 mL/min[3]0.5 mL/min
Detector UV at 215 nm[3]UV at 245 nm
Column Temp. 25 °C[3]35 °C
Injection Vol. 20 µL2 µL
Gradient Time-based linear gradient[3]0-40% B in 0.5 min; to 95% B in 3.5 min

Troubleshooting Guide

Problem 1: Poor Resolution (Rs < 1.5) Between Dehydroaripiprazole and an Impurity

  • Possible Cause A: Inappropriate Mobile Phase Composition. The organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase can significantly affect selectivity for closely eluting compounds.

    • Solution:

      • Change Organic Modifier: If using acetonitrile, switch to methanol, or try a combination. Methanol often provides different selectivity for polar compounds.

      • Adjust pH: Modify the mobile phase pH by ±0.2 units. Small changes in pH can alter the ionization state of the analytes and improve separation. Ensure the pH remains within the stable range for the column (typically pH 2-8 for silica-based C18 columns).

      • Modify Buffer Concentration: Increase the buffer concentration (e.g., from 10 mM to 20 mM) to improve peak shape and potentially enhance resolution.

  • Possible Cause B: Inappropriate Stationary Phase. A standard C18 column may not provide sufficient selectivity.

    • Solution: Screen alternative stationary phases. A Phenyl-Hexyl column, for instance, offers different selectivity due to π-π interactions with aromatic rings present in the analytes.

  • Possible Cause C: Gradient Slope is Too Steep. A rapid gradient may not allow enough time for the separation of closely related compounds.

    • Solution: Decrease the gradient slope. For example, if the gradient runs from 30% to 70% B over 10 minutes, try extending that segment to 15 or 20 minutes to improve separation in that range.

Problem 2: Peak Tailing for Dehydroaripiprazole

  • Possible Cause A: Secondary Interactions with Column Silanols. Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with basic nitrogen atoms in the piperazine (B1678402) ring of dehydroaripiprazole, causing tailing.

    • Solution:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) ensures that the basic functional groups are protonated, which can reduce interactions with silanols.

      • Add a Competing Base: Introduce a small amount of a basic modifier, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.

  • Possible Cause B: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase.

    • Solution: Prepare a 1:10 dilution of the sample and reinject. If the peak shape improves significantly, the original sample concentration was too high.

Problem 3: Peak Splitting or Shoulders

  • Possible Cause A: Co-elution of Unresolved Impurities. The shoulder or split peak may be a distinct, closely eluting compound.

    • Solution: Employ the strategies outlined in "Problem 1: Poor Resolution" to improve the separation. A smaller injection volume may also help confirm if two distinct components are present.

  • Possible Cause B: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause C: Column Contamination or Void. A blocked column frit or a void at the head of the column can disrupt the sample flow path.

    • Solution:

      • First, remove any guard column and re-run the analysis to see if the problem resolves.

      • If the problem persists, reverse and flush the analytical column with a strong solvent (ensure the column is designed to be back-flushed). If this fails, the column may need to be replaced.

Visualized Workflows

// Connections Start -> SelectColumns; SelectColumns -> SelectMobilePhases; SelectMobilePhases -> RunScouting; RunScouting -> Evaluate; Evaluate -> OptimizeGradient [label="Rs < 1.5 or\nPoor Shape"]; Evaluate -> FinalMethod [label="Rs > 1.5 &\nGood Shape"]; OptimizeGradient -> OptimizeMobilePhase; OptimizeMobilePhase -> RunScouting [style=dashed, label="Re-screen"]; FinalMethod -> Validate; } caption [label="Fig 1. General workflow for HPLC/UPLC method development.", shape=plaintext, fontsize=10, fontname="Arial"]; }

References

Validation & Comparative

A Comparative Pharmacological Analysis of Aripiprazole and its Active Metabolite, Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the atypical antipsychotic aripiprazole (B633) and its principal active metabolite, dehydroaripiprazole (B194390). The data presented is compiled from peer-reviewed scientific literature to support research and drug development efforts in neuropsychopharmacology.

Aripiprazole is distinguished by its unique mechanism of action, functioning as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1] Its major metabolite, dehydroaripiprazole, is formed primarily through dehydrogenation by the cytochrome P450 enzymes CYP3A4 and CYP2D6 and contributes significantly to the overall clinical effect of the parent drug.[1][2] Dehydroaripiprazole exhibits a pharmacological profile strikingly similar to aripiprazole, particularly in its high affinity for D2 receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters for aripiprazole and dehydroaripiprazole, facilitating a direct comparison of their receptor binding affinities and pharmacokinetic profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

A lower Ki value indicates a higher binding affinity.

ReceptorAripiprazole (Ki, nM)Dehydroaripiprazole (Ki, nM)Reference(s)
Dopamine D20.34~0.34[3]
Serotonin 5-HT1A1.65 - 4.2~4.4[4][5]
Serotonin 5-HT2A3.4~8.7[4]
Serotonin 5-HT2B0.36Not widely reported[6]
Serotonin 5-HT2C15 - 428Not widely reported[6][7]
Serotonin 5-HT739Not widely reported[7]
Adrenergic α1A25.7Not widely reported[6]
Histamine H125.1Not widely reported[6]
Table 2: Comparative Functional Activity
ReceptorCompoundFunctional ActivityIntrinsic ActivityReference(s)
Dopamine D2AripiprazolePartial AgonistIntermediate[7][8]
Dopamine D2DehydroaripiprazolePartial AgonistSimilar to Aripiprazole[1]
Serotonin 5-HT1AAripiprazolePartial AgonistIntermediate[7][8]
Serotonin 5-HT2AAripiprazoleAntagonist/Inverse AgonistLow[7][8]
Serotonin 5-HT2CAripiprazolePartial AgonistHigh[7]
Table 3: Comparative Pharmacokinetic Parameters
ParameterAripiprazoleDehydroaripiprazoleReference(s)
Mean Elimination Half-life (t½) ~75 hours~94 hours[2][9]
Time to Peak Plasma Concentration (Tmax) (oral) 3 - 5 hoursDependent on aripiprazole metabolism[9]
Peak Plasma Concentration (Cmax) (oral 6 mg single dose) 31.0 ng/mLNot applicable (metabolite)[10]
Protein Binding >99% (primarily albumin)>99% (primarily albumin)[9]
Metabolism Primarily via CYP3A4 and CYP2D6-[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacology of aripiprazole and dehydroaripiprazole.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine Synthesis Inhibition D2_postsynaptic Postsynaptic D2 Receptor G_protein Gi/o D2_postsynaptic->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2_autoreceptor Dopamine->D2_postsynaptic Aripiprazole Aripiprazole/ Dehydroaripiprazole Aripiprazole->D2_autoreceptor Partial Agonist Aripiprazole->D2_postsynaptic Partial Agonist

Caption: Dopamine D2 receptor signaling pathway modulation.

start Start prep Prepare Membranes (Receptor Source) start->prep incubate Incubate: Membranes + Radioligand + Test Compound (Aripiprazole or Dehydroaripiprazole) prep->incubate filter Rapid Filtration (Separate Bound and Free Ligand) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of aripiprazole and dehydroaripiprazole are provided below.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This in vitro assay determines the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for D2, hippocampus for 5-HT1A) or cells stably expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is then washed and resuspended in an appropriate assay buffer.[11]

2. Binding Assay Protocol:

  • The assay is typically conducted in a 96-well plate format.

  • Each well contains the prepared membrane suspension, a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration, and varying concentrations of the test compound (aripiprazole or dehydroaripiprazole).[3][5]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[11]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

In Vivo Dopamine D2 Receptor Occupancy Measurement using Positron Emission Tomography (PET)

This non-invasive imaging technique quantifies the percentage of receptors occupied by a drug in the living brain.

1. Subject Preparation:

  • Human or animal subjects undergo a baseline PET scan without the drug to measure the baseline receptor availability.

  • Subjects are administered aripiprazole or dehydroaripiprazole at the desired dose.[12]

2. PET Scan Procedure:

  • After a specified time following drug administration, a second PET scan is performed.

  • A radioligand specific for the D2 receptor (e.g., [¹¹C]raclopride) is injected intravenously.[12][13]

  • The PET scanner detects the distribution of the radioligand in the brain over time.

3. Image Acquisition and Reconstruction:

  • Dynamic PET data are acquired over a period of 60-90 minutes.

  • The raw data are reconstructed into a series of 3D images of the brain, showing the concentration of the radioligand in different regions.

4. Data Analysis:

  • The binding potential (BP) of the radioligand in a region of interest with high receptor density (e.g., the striatum) is calculated for both the baseline and post-drug scans.

  • Receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100.[13]

  • The relationship between drug dose or plasma concentration and receptor occupancy can then be determined.[14]

References

Dehydroaripiprazole: A Comparative Analysis of Receptor Binding Profiles Against Other Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding profile of dehydroaripiprazole (B194390), the primary active metabolite of aripiprazole, with other commonly prescribed typical and atypical antipsychotic medications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological nuances that differentiate these compounds. All quantitative data is summarized in comprehensive tables, and detailed experimental methodologies are provided for the key experiments cited.

Introduction

Dehydroaripiprazole, also known as OPC-14857, is a major active metabolite of the atypical antipsychotic aripiprazole.[1] It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1] The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely dictated by their affinity for a wide range of neurotransmitter receptors. This guide offers a comparative look at the in vitro binding affinities (Ki values) of dehydroaripiprazole and other key antipsychotics to provide a quantitative basis for pharmacological differentiation.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of dehydroaripiprazole and a selection of other atypical and typical antipsychotics for key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

ReceptorDehydroaripiprazoleAripiprazoleOlanzapineClozapineRisperidoneQuetiapineHaloperidol
Dopamine Receptors
D2~0.34[2]0.34[3]11[4]125[4]3.3[4]160[4]1.3
D3High AffinityHigh Affinity48457.54570.7
Serotonin Receptors
5-HT1A~4.4[2]1.7560170220280>10,000
5-HT2A~8.7[2]3.44160.163154
5-HT2CModerate Affinity15119.34.7115010,000
Adrenergic Receptors
α1Moderate Affinity571970.8711
Histamine Receptors
H1Moderate Affinity6171.121114,200
Muscarinic Receptors
M1Low Affinity>1,000191.9>1,000>1,000>1,000

Note: Data is compiled from multiple sources and experimental conditions may vary. The term "High Affinity" indicates a strong binding potential where a precise Ki value was not consistently available across the reviewed literature. Similarly, "Moderate Affinity" and "Low Affinity" are used to denote intermediate and weak binding, respectively.

Experimental Protocols

The receptor binding affinities (Ki values) presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed methodology for a standard competition binding assay.

Cell Membrane Preparation
  • Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the specific human receptor of interest are cultured to approximately 80-90% confluency.

  • Cell Lysis: The cells are harvested and washed with an ice-cold buffer (e.g., Tris-HCl). Following this, the cells are lysed using a hypotonic buffer containing protease inhibitors to prevent protein degradation.

  • Homogenization and Centrifugation: The cell lysate is homogenized and then subjected to a series of centrifugation steps. A low-speed spin is performed to remove nuclei and large cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

  • Washing and Storage: The membrane pellet is washed with fresh buffer to remove any remaining cytosolic components and then resuspended in a storage buffer, often containing a cryoprotectant like sucrose. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay). The prepared membranes are then aliquoted and stored at -80°C until use.[5]

Radioligand Competition Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactive molecule with high affinity for the receptor), and varying concentrations of the unlabeled test compound (e.g., dehydroaripiprazole or another antipsychotic).[6]

  • Incubation: The plate is incubated for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[5][6]

  • Separation of Bound and Free Radioligand: After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This process separates the cell membranes with the bound radioligand from the unbound radioligand in the solution. The filters are then quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[5]

Data Analysis
  • Determination of IC50: The raw data (radioactivity counts) are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. Non-linear regression analysis is then applied to this curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]

  • Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay, and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[7][8] The Ki value represents the affinity of the unlabeled test compound for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the receptor binding profile of a compound.

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Receptor Expression) Lysis 2. Cell Lysis CellCulture->Lysis Centrifugation 3. Homogenization & Centrifugation Lysis->Centrifugation Storage 4. Membrane Storage (-80°C) Centrifugation->Storage Incubation 5. Incubation (Membranes + Radioligand + Test Compound) Storage->Incubation Filtration 6. Filtration (Separate Bound/Free) Incubation->Filtration Counting 7. Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 8. Determine IC50 (Competition Curve) Counting->IC50 Ki 9. Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway Context

The interaction of antipsychotics with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. The diagram below provides a simplified overview of the canonical G-protein coupled receptor (GPCR) signaling pathways affected by these drugs. Dehydroaripiprazole's partial agonism at D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors, modulates these pathways to produce its therapeutic effects.

GPCR_Signaling cluster_D2 D2 Receptor (Gi/o) cluster_5HT2A 5-HT2A Receptor (Gq/11) D2_Ligand Dopamine / Partial Agonist (Dehydroaripiprazole) D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP HT2A_Ligand Serotonin / Antagonist (Dehydroaripiprazole) HT2A_Receptor 5-HT2A Receptor HT2A_Ligand->HT2A_Receptor Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Simplified GPCR signaling pathways for D2 and 5-HT2A receptors.

References

A Comparative Guide to Bioanalytical Methods for the Quantification of Dehydroaripiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of dehydroaripiprazole (B194390), the primary active metabolite of aripiprazole (B633). Accurate and reliable measurement of dehydroaripiprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document presents a comparative analysis of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data and detailed protocols.

Comparative Analysis of Bioanalytical Methods

The performance of various published methods for the quantification of dehydroaripiprazole is summarized below. These methods have been validated in human plasma and offer high sensitivity and selectivity.

Parameter Method 1: LC-MS/MS [1][2][3]Method 2: UPLC-MS/MS [4]Method 3: Alternative LC-MS/MS [5]Method 4: GC-MS [3]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL25 ng/mL0.1 ng/mL6.9 ng/mL
Upper Limit of Quantification (ULOQ) 60 ng/mL1500 ng/mL100 ng/mL250 ng/mL
Linearity (r²) >0.99Not SpecifiedNot Specified0.999
Intra-day Precision (%CV) < 15%Satisfactory< 15%Within acceptable range
Inter-day Precision (%CV) < 15%Satisfactory< 15%Within acceptable range
Accuracy (%Bias) Within ± 15%Satisfactory85% - 115%Within acceptable range
Recovery > 85%Not Specified70% - 80%102.3%
Internal Standard PapaverineStable isotope-labeled ISNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for the quantification of dehydroaripiprazole.

Method 1: LC-MS/MS

This method is a selective, sensitive, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.[1][2][3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma, add the internal standard (papaverine).

  • Add 100 µL of 1 M NaOH.

  • Add 3 mL of ethyl acetate (B1210297) and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% acetic acid).[5][6]

  • Flow Rate: Approximately 0.2 mL/min.[5][6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]

3. Mass Spectrometric Detection

  • Ionization: Positive electrospray ionization (ESI+).[1][2][3][5]

  • Detection Mode: Selected Reaction Monitoring (SRM).[1][2][3]

Method 2: UPLC-MS/MS

This Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method allows for the simultaneous quantification of multiple antipsychotic drugs, including dehydroaripiprazole, in human plasma.[4]

1. Sample Preparation: Protein Precipitation [4]

  • To 50.0 μL of a plasma sample, add 20.0 μL of the internal standard solution.

  • Add 150.0 μL of acetonitrile (B52724) to precipitate the proteins and vortex for 5.0 min.

  • Centrifuge the samples at 15,000 rpm for 8.0 min at 4°C.

  • Add 200 μL of purified water to 40 μL of the supernatant.

  • After vortexing for 1.0 min, inject the solution into the UPLC-MS/MS system.

2. Chromatographic Conditions [4]

  • Column: Phenomenex phenyl-hexyl column (50.0 × 2.1 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.

  • Flow Rate: Optimized for the UPLC system.

  • Column Temperature: Maintained at a constant temperature.

3. Mass Spectrometric Detection [4]

  • Ionization: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate the experimental workflow for a typical bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 Chromatography MD2->MD3 MD4 Mass Spectrometry MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV3 Precision & Accuracy MV4 Recovery & Matrix Effect MV5 Stability SA1 Batch Preparation MV5->SA1 Apply Validated Method SA2 Data Acquisition SA1->SA2 SA3 Data Processing SA2->SA3 SA4 Reporting SA3->SA4

Bioanalytical method validation workflow.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_sample Sample Related Parameters cluster_stability Stability Assessment Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Recovery Recovery Recovery->Accuracy FreezeThaw Freeze-Thaw Stability LongTerm Long-Term Stability FreezeThaw->LongTerm ShortTerm Short-Term Stability ShortTerm->LongTerm StockSolution Stock Solution Stability StockSolution->Linearity

Key parameters for analytical method validation.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Dehydroaripiprazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633), is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources. While LC-MS/MS is often considered the gold standard for its superior sensitivity and selectivity, HPLC-UV presents a cost-effective and robust alternative for certain applications.[1][2]

Performance Data Comparison

A direct cross-validation between analytical methods ensures that the results are comparable and reliable. The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of dehydroaripiprazole in human plasma, based on published studies. These parameters are essential for assessing the performance of each method in line with regulatory guidelines from bodies like the FDA.[3][4][5]

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Analyte DehydroaripiprazoleDehydroaripiprazole
Linearity Range 2 - 1000 ng/mL[2]0.01 - 60 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.78 ng/mL[2]0.01 ng/mL[6][7]
Precision (%CV) < 10.4%[2]Intra- & Inter-run precision within acceptance criteria[6][7]
Accuracy Within acceptance criteria[2]Within acceptance criteria[6][7]
Extraction Recovery Not specified> 85%[6][7]
Internal Standard (IS) Not specifiedPapaverine[6][7] or Aripiprazole-d8[8]
Detection UV at 254 nmPositive Ion ESI with MRM[6][7]

Experimental Protocols

Detailed and validated protocols are fundamental to reproducible and reliable bioanalysis. Below are representative methodologies for both HPLC-UV and LC-MS/MS techniques.

HPLC-UV Method Protocol

This protocol is based on a method developed for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard and appropriate buffers.

    • Add extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

    • Inject a 50 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

LC-MS/MS Method Protocol

This protocol is a representative example for the highly sensitive quantification of dehydroaripiprazole.[6][7][8][9]

  • Sample Preparation (Protein Precipitation):

    • Allow plasma samples to thaw to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Aripiprazole-d8).[9]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.[9]

    • Transfer the clear supernatant to a clean vial for analysis.

    • Inject a 5 µL aliquot into the LC-MS/MS system.[8]

  • Chromatographic Conditions:

    • Column: ACE C18-PFP (4.6 mm × 100 mm, 3-μm) or similar.[8]

    • Mobile Phase: A gradient elution using a combination of 0.2% formic acid in water and acetonitrile.[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Total Run Time: Approximately 8 minutes.[8]

  • Mass Spectrometry Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).[6][7]

    • Mode: Multiple Reaction Monitoring (MRM).[6][7]

    • Transitions: Specific precursor-to-product ion transitions for dehydroaripiprazole and the internal standard are monitored. For dehydroaripiprazole, a common transition is m/z 446.04 → 285.02.[1]

Visualization of Workflows

To better illustrate the processes, the following diagrams outline the analytical workflows and the logic of a cross-validation study.

cluster_0 General Workflow cluster_1 HPLC-UV Method cluster_2 LC-MS/MS Method Sample Biological Sample (Plasma) Prep Sample Preparation Sample->Prep HPLC_Sep HPLC Separation (C18 Column) Prep->HPLC_Sep LCMS_Sep LC Separation (C18 Column) Prep->LCMS_Sep HPLC_Det UV Detection (254 nm) HPLC_Sep->HPLC_Det HPLC_Data Data Analysis HPLC_Det->HPLC_Data LCMS_Det MS/MS Detection (MRM Mode) LCMS_Sep->LCMS_Det LCMS_Data Data Analysis LCMS_Det->LCMS_Data

Caption: Comparative analytical workflows for HPLC-UV and LC-MS/MS methods.

cluster_A cluster_B start Collect Incurred Samples (e.g., from a PK study) split Divide Sample Aliquots start->split AnalyzeA Analyze with HPLC-UV Method split->AnalyzeA AnalyzeB Re-analyze with LC-MS/MS Method split->AnalyzeB compare Compare Results (% Difference) AnalyzeA->compare AnalyzeB->compare decision Results within Acceptance Criteria? compare->decision pass Methods are Correlated (Cross-Validation Successful) decision->pass Yes fail Investigate Discrepancy (Re-evaluate Methods) decision->fail No

Caption: Logical workflow for a cross-validation study.

Summary and Conclusion

LC-MS/MS offers significantly lower limits of quantification, making it the superior choice for studies requiring high sensitivity, such as those involving low dosage or early time-point pharmacokinetics.[6][7] Its high selectivity, achieved through MRM, minimizes interference from matrix components, leading to more accurate and precise results.

HPLC-UV is a reliable and cost-effective alternative, particularly for samples where dehydroaripiprazole concentrations are expected to be well above the lower nanogram-per-milliliter range.[2] Its simpler instrumentation and operational requirements make it more accessible for routine therapeutic drug monitoring in a clinical setting.

Ultimately, the decision to use HPLC-UV or LC-MS/MS should be based on a thorough evaluation of the study's objectives, required sensitivity, and available laboratory infrastructure. When transitioning between methods or comparing data from different studies, a formal cross-validation as outlined above is essential to ensure data integrity and consistency.

References

dehydroaripiprazole hydrochloride versus risperidone's active metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of dehydroaripiprazole (B194390), the primary active metabolite of aripiprazole (B633), and paliperidone (B428), the active metabolite of risperidone. The following sections present a comprehensive analysis of their receptor binding profiles, pharmacokinetic properties, and clinical efficacy, supported by experimental data and methodologies.

Mechanism of Action and Receptor Binding Profiles

Both dehydroaripiprazole and paliperidone exert their antipsychotic effects through modulation of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, their distinct receptor binding affinities and functional activities contribute to differences in their clinical profiles.

Dehydroaripiprazole acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the serotonin 5-HT2A receptor.[1] This partial agonism at the D2 receptor is a key feature, theoretically leading to a stabilizing effect on dopaminergic neurotransmission—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.

Paliperidone, in contrast, is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[2] Its mechanism is primarily centered on blocking these receptors to a high degree.

The following table summarizes the in vitro binding affinities (Ki values) of dehydroaripiprazole and paliperidone for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorDehydroaripiprazole (Aripiprazole Metabolite)Paliperidone (Risperidone Metabolite)
Dopamine D2~0.34[2]2.8 - 6.6[2]
Serotonin 5-HT1A~4.4[2]-
Serotonin 5-HT2A~8.7[2]0.22 - 1.21[2]

Data compiled from in vitro studies. The specific experimental conditions may vary between studies.

Signaling Pathways

The differential receptor interactions of dehydroaripiprazole and paliperidone translate into distinct effects on downstream signaling pathways.

cluster_0 Dehydroaripiprazole cluster_1 Paliperidone Dehydroaripiprazole Dehydroaripiprazole D2 Receptor (Partial Agonist) D2 Receptor (Partial Agonist) Dehydroaripiprazole->D2 Receptor (Partial Agonist) modulates 5-HT1A Receptor (Partial Agonist) 5-HT1A Receptor (Partial Agonist) Dehydroaripiprazole->5-HT1A Receptor (Partial Agonist) modulates 5-HT2A Receptor (Antagonist) 5-HT2A Receptor (Antagonist) Dehydroaripiprazole->5-HT2A Receptor (Antagonist) blocks Stabilized Dopamine Signaling Stabilized Dopamine Signaling D2 Receptor (Partial Agonist)->Stabilized Dopamine Signaling Serotonin Modulation Serotonin Modulation 5-HT1A Receptor (Partial Agonist)->Serotonin Modulation 5-HT2A Receptor (Antagonist)->Serotonin Modulation Blocked Serotonin Signaling Blocked Serotonin Signaling 5-HT2A Receptor (Antagonist)->Blocked Serotonin Signaling Paliperidone Paliperidone Paliperidone->5-HT2A Receptor (Antagonist) blocks D2 Receptor (Antagonist) D2 Receptor (Antagonist) Paliperidone->D2 Receptor (Antagonist) blocks Blocked Dopamine Signaling Blocked Dopamine Signaling D2 Receptor (Antagonist)->Blocked Dopamine Signaling

Receptor Interaction Pathways

Pharmacokinetic Profiles

The pharmacokinetic properties of dehydroaripiprazole and paliperidone influence their dosing regimens and clinical application, particularly in their long-acting injectable (LAI) formulations.

Table 2: Pharmacokinetic Parameters

ParameterDehydroaripiprazolePaliperidone
Half-life (t½) ~94 hours[1]~23 hours (oral); 25-49 days (LAI)
Time to Steady State ~14 days~24 hours (oral); 13 days (LAI)
Protein Binding >99% (primarily albumin)High
Metabolizing Enzymes Formed from aripiprazole by CYP2D6 and CYP3A4Minimal hepatic metabolism
Active Moiety Contribution ~40% of aripiprazole exposure at steady statePrimary active moiety

Clinical Efficacy and Safety

Head-to-head and indirect comparative studies of the long-acting injectable formulations of aripiprazole (which delivers dehydroaripiprazole as its active metabolite) and paliperidone provide valuable insights into their relative clinical performance.

Head-to-Head Clinical Trial: QUALIFY Study

The QUALIFY study was a 28-week, randomized, open-label, head-to-head trial comparing aripiprazole once-monthly (AOM) with paliperidone palmitate (PP) in patients with schizophrenia.

Table 3: Key Outcomes of the QUALIFY Study

Outcome MeasureAripiprazole Once-Monthly (AOM)Paliperidone Palmitate (PP)p-value
Heinrichs-Carpenter Quality of Life Scale (QLS) Total Score Change from Baseline Greater ImprovementLesser Improvement0.036[3]
Clinical Global Impression – Severity (CGI-S) Score Change from Baseline -0.75-0.460.004[3]
Discontinuation due to Adverse Events 10.8%18.4%-[4]
Odds of Being Ready for Work at Week 28 (Adjusted Odds Ratio) 2.67-0.003[5]

The QUALIFY study demonstrated that aripiprazole once-monthly was superior to paliperidone palmitate in improving health-related quality of life and was associated with a lower rate of discontinuation due to adverse events.[3][4]

Indirect Treatment Comparison

An indirect treatment comparison of short-term, placebo-controlled, randomized studies of aripiprazole once-monthly and paliperidone palmitate was conducted to assess their relative efficacy and tolerability.

Table 4: Indirect Treatment Comparison Outcomes

Outcome MeasureAripiprazole Once-Monthly (AOM) vs. PlaceboPaliperidone Palmitate (PP) vs. PlaceboIndirect Comparison (AOM vs. PP)
Mean Change in PANSS Total Score (vs. Placebo) Significant ImprovementSignificant ImprovementFavored AOM (OR: -6.4)[6][7]
Early Dropout Rate due to Lack of Efficacy (vs. Placebo) --Favored AOM (OR: 0.394)[6][7]
Overall Early Dropout Rate (vs. Placebo) --No Significant Difference[6][7]

The results of this indirect comparison suggest potential advantages for aripiprazole once-monthly over paliperidone palmitate in the short-term treatment of schizophrenia.[6][7]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.

cluster_0 Experimental Workflow A 1. Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., D2 or 5-HT2A). B 2. Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of a specific radioligand, and varying concentrations of the test compound. A->B C 3. Incubation: Add the membrane preparation to initiate binding and incubate to reach equilibrium. B->C D 4. Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. C->D E 5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter. D->E F 6. Data Analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation. E->F

Receptor Binding Assay Workflow

Objective: To determine the binding affinity (Ki) of a test compound (e.g., dehydroaripiprazole or paliperidone) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).[2]

Materials:

  • Receptor Source: Membranes from cells (e.g., CHO-K1) stably transfected with the human receptor of interest.[8]

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).[8]

  • Test Compound: Dehydroaripiprazole hydrochloride or paliperidone.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Wash Buffer: Ice-cold assay buffer.[8]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.[8]

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in assay buffer.[8]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound.

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at room temperature to allow binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Clinical Trial Design for Long-Acting Injectable Antipsychotics (General Overview)

Randomized, controlled trials are the gold standard for evaluating the efficacy and safety of long-acting injectable antipsychotics.

Key Design Elements:

  • Study Population: Patients with a confirmed diagnosis of schizophrenia, often with a history of relapse or medication non-adherence.[9]

  • Intervention and Comparator: The LAI being investigated is compared against either a placebo, an oral antipsychotic, or another LAI.[10]

  • Randomization and Blinding: Patients are randomly assigned to treatment groups. Blinding (e.g., rater-blinded in open-label studies) is used to minimize bias.[3]

  • Primary Endpoint: A common primary endpoint is the time to impending relapse or hospitalization. Other primary endpoints can include changes in symptom severity scales like the Positive and Negative Syndrome Scale (PANSS) or quality of life scales.[6][10]

  • Secondary Endpoints: These often include assessments of clinical global impression, patient-reported outcomes, functional capacity, and safety and tolerability.[5]

  • Study Duration: Varies depending on the study objectives, but maintenance trials are typically long-term (e.g., 28 weeks or longer).[3]

Conclusion

Dehydroaripiprazole and paliperidone are both effective antipsychotic agents with distinct pharmacological profiles. Dehydroaripiprazole's partial agonism at the D2 receptor offers a unique mechanism of action that may contribute to a favorable tolerability profile and improvements in patient functioning and quality of life, as suggested by the QUALIFY study. Paliperidone is a potent D2 and 5-HT2A antagonist with proven efficacy in the treatment of schizophrenia. The choice between these agents for a particular patient will depend on a comprehensive assessment of their clinical presentation, treatment history, and tolerability profile. Further research, including additional head-to-head comparative effectiveness trials, will continue to refine our understanding of the relative merits of these important therapeutic options.

References

Dehydroaripiprazole vs. Brexpiprazole: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of dehydroaripiprazole (B194390), the primary active metabolite of aripiprazole (B633), and brexpiprazole (B1667787). Both compounds are classified as serotonin-dopamine activity modulators with partial agonist activity at dopamine (B1211576) D2 receptors, but they exhibit distinct pharmacological profiles that influence their clinical efficacy and tolerability.

Introduction

Dehydroaripiprazole is the main active metabolite of the atypical antipsychotic aripiprazole, contributing significantly to its overall therapeutic effect.[1] Brexpiprazole is a newer, structurally similar molecule developed to refine the pharmacological properties of aripiprazole, aiming for improved tolerability, particularly concerning akathisia and restlessness.[2] Both molecules share a mechanism centered on partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4] However, differences in receptor binding affinities and intrinsic activities lead to unique clinical characteristics.

Pharmacological Profile

The core difference between dehydroaripiprazole and brexpiprazole lies in their interaction with key dopamine and serotonin receptors. Brexpiprazole was designed to have lower intrinsic activity at the D2 receptor compared to aripiprazole (and by extension, its active metabolite dehydroaripiprazole) and a higher affinity for 5-HT1A and 5-HT2A receptors.[4][5]

Receptor Binding Affinity

The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of a specific receptor. A lower Ki value indicates a higher binding affinity.

ReceptorDehydroaripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Reference
Dopamine D2~0.34 (Similar to Aripiprazole)0.30[2][6]
Dopamine D3~0.8 (Similar to Aripiprazole)1.1[2][6]
Serotonin 5-HT1A~1.7 (Similar to Aripiprazole)0.12[2][7]
Serotonin 5-HT2A~3.4 (Similar to Aripiprazole)0.47[2][7]
Serotonin 5-HT2C~96 (Similar to Aripiprazole)34[2]
Serotonin 5-HT7~39 (Similar to Aripiprazole)3.7[2]
Adrenergic α1B~35 (Similar to Aripiprazole)0.17[7]
Histamine H1~61 (Similar to Aripiprazole)19[2]

Note: Specific Ki values for dehydroaripipiprazole are not always published separately from aripiprazole, as it is stated to have a similar receptor binding profile and affinity for D2 receptors as the parent compound.[6][8]

Functional Activity

Functional activity describes the drug's effect upon binding to the receptor. As partial agonists at D2 and 5-HT1A receptors, the level of "intrinsic activity" (IA) or maximal effect (Emax) is a critical differentiator.

ReceptorDehydroaripiprazoleBrexpiprazoleKey DifferenceReference
Dopamine D2 Partial AgonistPartial AgonistBrexpiprazole has lower intrinsic activity.[2][4]
Serotonin 5-HT1A Partial AgonistPotent Partial AgonistBrexpiprazole is a more potent partial agonist.[7]
Serotonin 5-HT2A AntagonistPotent AntagonistBrexpiprazole is a more potent antagonist.[7]

The lower intrinsic activity of brexpiprazole at the D2 receptor is hypothesized to reduce the risk of activating side effects like akathisia, which can be associated with the higher intrinsic activity of aripiprazole/dehydroaripiprazole.[2][5] Conversely, its more potent activity at 5-HT1A and 5-HT2A receptors may enhance its anxiolytic and antidepressant effects and further mitigate extrapyramidal side effects.[2][5]

G Dopamine D2 Receptor Signaling & Partial Agonism Dopamine Dopamine D2R D2 Receptor G-Protein Coupled Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response (Reduced Excitability) cAMP->Response Leads to Brex Brexpiprazole Brex->D2R Partial Agonist (Lower IA) Dehydro Dehydroaripiprazole Dehydro->D2R Partial Agonist (Higher IA)

Caption: Dopamine D2 receptor partial agonism by dehydroaripiprazole and brexpiprazole.

Pharmacokinetic Properties

Dehydroaripiprazole's pharmacokinetics are dependent on the administration and metabolism of its parent drug, aripiprazole. Brexpiprazole is administered directly.

ParameterDehydroaripiprazoleBrexpiprazoleReference
Half-life (t½) ~94 hours~91 hours[6][9]
Metabolism Metabolized by CYP3A4 and CYP2D6Metabolized by CYP3A4 and CYP2D6[10][11]
Bioavailability Dependent on aripiprazole (oral bioavailability 87%)~95%[6][9]
Steady State Reached in ~14 days (with aripiprazole)Reached in ~14-15 days[6][10]
Plasma Concentration Reaches ~40% of aripiprazole concentration at steady stateDose-proportional[12]

Both compounds are metabolized by the same cytochrome P450 enzymes, indicating a similar potential for drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2D6.[11][13]

G Metabolic Pathway of Aripiprazole cluster_0 Hepatic Metabolism Aripiprazole Aripiprazole (Administered Drug) Dehydro Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydro Other Other Metabolites Aripiprazole->Other CYP3A4 CYP3A4 CYP3A4->Aripiprazole Dehydrogenation CYP2D6 CYP2D6 CYP2D6->Aripiprazole Hydroxylation

Caption: Simplified metabolic pathway of aripiprazole to dehydroaripiprazole.

Clinical Efficacy and Safety

Direct head-to-head trials comparing dehydroaripiprazole and brexpiprazole are not available. Clinical comparisons are typically made between the parent drug, aripiprazole, and brexpiprazole. A network meta-analysis of studies in acute schizophrenia found no significant differences in short-term efficacy or all-cause discontinuation between aripiprazole and brexpiprazole.[14] Both were superior to placebo.[14]

OutcomeAripiprazole (as proxy for Dehydroaripiprazole effects)BrexpiprazoleReference
Schizophrenia (PANSS Total Score) Significant reduction from baseline.Significant reduction from baseline.[14][15]
Major Depressive Disorder (MADRS Score) Significant reduction from baseline as adjunctive therapy.Significant reduction from baseline as adjunctive therapy.[16][17]
Akathisia Higher incidence reported in some studies.Lower incidence compared to aripiprazole in an exploratory study (21.2% vs 9.4%).[15][17]
Weight Gain Both associated with a higher incidence of weight gain compared to placebo.Both associated with a higher incidence of weight gain compared to placebo.[14][16]
All-cause Discontinuation Lower incidence compared to placebo.Lower incidence compared to placebo.[14]

The most consistently reported clinical difference is the lower incidence of akathisia with brexpiprazole, a finding that aligns with its lower intrinsic activity at the D2 receptor.[2][15] In a study on acute schizophrenia, the incidence of akathisia was 9.4% for brexpiprazole compared to 21.2% for aripiprazole.[15]

Experimental Protocols

The data presented in this guide are derived from standard, validated experimental methodologies used in pharmacology and drug development.

Radioligand Receptor Binding Assay

This experimental protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cells (e.g., CHO or HEK293) recombinantly expressing the target human receptor (e.g., Dopamine D2) are cultured, harvested, and homogenized to create a membrane preparation.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound (dehydroaripiprazole or brexpiprazole).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for a Radioligand Receptor Binding Assay A Prepare Cell Membranes with Target Receptors B Incubate Membranes with: - Radioligand (e.g., [³H]-spiperone) - Test Compound (e.g., Brexpiprazole) A->B C Separate Bound from Unbound Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki values D->E

Caption: Experimental workflow for a receptor binding assay.

GTPγS Binding Functional Assay

This assay measures the functional activity (agonism, partial agonism, or antagonism) of a compound by quantifying G-protein activation.

  • Preparation of Cell Membranes: Similar to the binding assay, membranes from cells expressing the G-protein coupled receptor of interest are prepared.

  • Incubation: The membranes are incubated with increasing concentrations of the test compound in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (maximal effect or intrinsic activity) relative to a full agonist.

Conclusion

Dehydroaripiprazole and brexpiprazole are pharmacologically similar but distinct molecules. The primary differences are brexpiprazole's lower intrinsic activity at the D2 receptor and its higher potency at 5-HT1A and 5-HT2A receptors.[5][7] These pharmacological nuances translate into a key clinical advantage for brexpiprazole: a potentially lower risk of akathisia compared to aripiprazole, while maintaining comparable antipsychotic and antidepressant efficacy.[14][15] For researchers and drug developers, brexpiprazole represents a successful example of targeted molecular refinement to optimize the risk-benefit profile of an established therapeutic agent.

References

Assessing the Clinical Relevance of Dehydroaripiprazole Plasma Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical relevance of dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633). It synthesizes experimental data on the plasma concentrations of both compounds and their relationship to clinical efficacy and adverse effects. Detailed methodologies for key experiments are provided to support research and development.

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to form its major active metabolite, dehydroaripiprazole.[1][2] Dehydroaripiprazole is pharmacologically active and exhibits a receptor binding profile similar to its parent compound, contributing significantly to the overall therapeutic effect.[2] Consequently, the combined plasma concentration of aripiprazole and dehydroaripiprazole is often considered more clinically relevant than the concentration of aripiprazole alone. At steady state, dehydroaripiprazole concentrations typically reach about 40% of the parent drug's concentration.[1][3] This guide explores the clinical significance of dehydroaripiprazole plasma levels, providing a comparative analysis with aripiprazole to aid in therapeutic drug monitoring and clinical research.

Data Presentation: Plasma Concentrations and Clinical Outcomes

The following tables summarize quantitative data from various studies, correlating plasma concentrations of aripiprazole and dehydroaripiprazole with clinical responses and side effects in patients with schizophrenia.

Table 1: Aripiprazole and Dehydroaripiprazole Plasma Concentrations in Responders vs. Non-responders

AnalyteResponders (ng/mL)Non-responders (ng/mL)p-valueReference
Aripiprazole234.4 ± 156.7163.5 ± 77.20.117[4]
Dehydroaripiprazole101.6 ± 58.066.0 ± 48.40.023[4]

Responders were defined as patients with a >20% decrease in the Positive and Negative Syndrome Scale (PANSS) score after 6 weeks of treatment.[4]

Table 2: Proposed Therapeutic Ranges for Aripiprazole and Corresponding Dehydroaripiprazole Levels

AnalyteTherapeutic Range (ng/mL)Associated Clinical OutcomeReference
Aripiprazole150 - 300Best clinical improvement[1][5]
Aripiprazole110 - 249No or mild side effects[1][5]
Dehydroaripiprazole~60 - 120Corresponding to therapeutic aripiprazole levels (approx. 40%)[3]

Experimental Protocols

Accurate quantification of aripiprazole and dehydroaripiprazole in plasma is crucial for clinical assessment. The most common and reliable method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.

1. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing aripiprazole-d8 (B1662822) as an internal standard.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to a clean vial for analysis.

2. Chromatographic Conditions [4][6]

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 3-μm particle size).

  • Mobile Phase: A gradient of (A) 0.2% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions [6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Aripiprazole: Monitor the transition of the precursor ion to a specific product ion.

    • Dehydroaripiprazole: Monitor the transition of the precursor ion to a specific product ion.

    • Aripiprazole-d8 (Internal Standard): Monitor the transition of the precursor ion to a specific product ion.

4. Calibration and Quantification [1]

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of aripiprazole and dehydroaripiprazole.

  • Process the calibration standards alongside the unknown samples using the same sample preparation method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentrations of aripiprazole and dehydroaripiprazole in the unknown samples by interpolation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts in the clinical assessment of dehydroaripiprazole.

Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Dehydrogenation CYP3A4 CYP3A4 CYP3A4->Dehydroaripiprazole CYP2D6 CYP2D6 CYP2D6->Dehydroaripiprazole cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Collection Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification Aripiprazole Aripiprazole & Dehydroaripiprazole D2 Dopamine D2 Receptor (Partial Agonist) Aripiprazole->D2 HT1A Serotonin 5-HT1A Receptor (Partial Agonist) Aripiprazole->HT1A HT2A Serotonin 5-HT2A Receptor (Antagonist) Aripiprazole->HT2A Effect Modulation of Downstream Signaling (Therapeutic Effect) D2->Effect HT1A->Effect HT2A->Effect

References

Dehydroaripiprazole Levels and Therapeutic Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between dehydroaripiprazole (B194390) levels and therapeutic response in patients treated with aripiprazole (B633), with supporting experimental data. We will delve into the quantitative relationship between plasma concentrations of this active metabolite and clinical outcomes, compare its pharmacokinetic profile to the parent drug, and provide detailed experimental methodologies for replication and further research.

Correlation Between Plasma Concentrations and Therapeutic Response

Recent studies have highlighted the importance of monitoring not only aripiprazole but also its primary active metabolite, dehydroaripiprazole, to optimize treatment outcomes in patients with schizophrenia. Dehydroaripiprazole is a significant contributor to the overall therapeutic effect of aripiprazole, exhibiting a similar affinity for D2 dopamine (B1211576) receptors.[1]

A key study investigating the link between plasma levels of aripiprazole and dehydroaripiprazole and clinical response in patients with schizophrenia demonstrated that responders to treatment had significantly higher plasma concentrations of dehydroaripiprazole compared to non-responders.[2] While responders also showed a trend towards higher aripiprazole levels, the difference was not statistically significant.[2] This suggests that dehydroaripiprazole levels may be a more reliable indicator of therapeutic efficacy.

Table 1: Comparison of Plasma Concentrations in Responders vs. Non-Responders [2]

AnalyteResponders (mean ± SD)Non-Responders (mean ± SD)P-value
Aripiprazole234.4 ± 156.7 ng/mL163.5 ± 77.2 ng/mL0.117
Dehydroaripiprazole 101.6 ± 58.0 ng/mL 66.0 ± 48.4 ng/mL 0.023

SD: Standard Deviation

These findings support the practice of therapeutic drug monitoring (TDM) for both aripiprazole and dehydroaripiprazole to personalize dosing and improve clinical outcomes.[2] A suggested therapeutic range for aripiprazole is 150-300 µg/L, with a corresponding range of 60-120 µg/L for dehydroaripiprazole.[3]

Pharmacokinetic Profile: Aripiprazole vs. Dehydroaripiprazole

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to produce dehydroaripiprazole.[1][4] This active metabolite constitutes approximately 40% of the total drug exposure in plasma at a steady state.[1][5] The pharmacokinetic properties of both compounds are crucial for understanding their contribution to the overall clinical effect.

Table 2: Comparison of Pharmacokinetic Parameters

ParameterAripiprazoleDehydroaripiprazole
Time to Peak Plasma Concentration (Tmax) 3-5 hours (oral)[1]Dependent on aripiprazole metabolism[1]
Elimination Half-Life ~75 hours[1][3]~94 hours[1][3]
Protein Binding >99% (primarily albumin)[1]>99% (primarily albumin)[1]
Primary Metabolizing Enzymes CYP3A4 and CYP2D6[1][4]CYP3A4 and CYP2D6[6]

The longer half-life of dehydroaripiprazole contributes to its stable plasma concentrations, which are achieved within approximately 14 days of consistent dosing for both molecules.[1][3]

Experimental Protocols

To facilitate further research, a detailed methodology for a key experiment investigating the correlation between dehydroaripiprazole levels and therapeutic response is provided below.

Study Design: A clinical trial involving patients diagnosed with schizophrenia.[2]

Patient Population:

  • Forty-five patients (19 male, 26 female) with a diagnosis of schizophrenia.[2]

  • A washout period of at least 3 days for any previous psychotropic medications was implemented.[2]

  • Concomitant use of benzodiazepines for insomnia was permitted.[2]

Treatment Regimen:

  • Patients were treated with aripiprazole.[2]

  • The daily dosage was adjusted based on clinical response, with no significant difference in the average daily dose between responders and non-responders.[2]

Clinical Assessment:

  • The Positive and Negative Syndrome Scale (PANSS) was used to measure clinical response at baseline and at weeks 2, 4, and 6.[2]

  • Responders were defined as patients with a PANSS score decrease of more than 20% after 6 weeks of treatment.[2]

Pharmacokinetic Analysis:

  • Blood samples were drawn at week 6 to measure the plasma concentrations of aripiprazole and dehydroaripiprazole.[2]

  • A common and robust analytical method for quantifying aripiprazole and dehydroaripiprazole in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]

Visualizing the Workflow and Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_patient_selection Patient Selection & Baseline cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis p1 Patient Recruitment (n=45 Schizophrenia Patients) p2 Washout Period (≥3 days) p1->p2 p3 Baseline PANSS Assessment p2->p3 t1 Aripiprazole Administration p3->t1 t2 Clinical Monitoring t1->t2 a1 PANSS Assessment (Weeks 2, 4, 6) t2->a1 a2 Blood Sampling (Week 6) t2->a2 a4 Data Analysis (Correlation of Levels with PANSS score change) a1->a4 a3 LC-MS/MS Analysis (Aripiprazole & Dehydroaripiprazole Levels) a2->a3 a3->a4

Figure 1: Experimental workflow for assessing the correlation between drug levels and therapeutic response.

signaling_pathway cluster_metabolism Metabolism cluster_pharmacodynamics Pharmacodynamics cluster_response Therapeutic Response A Aripiprazole D Dehydroaripiprazole A->D CYP3A4, CYP2D6 R Dopamine D2 Receptors (Partial Agonist) A->R S Serotonin 5-HT1A Receptors (Agonist) A->S T Serotonin 5-HT2A Receptors (Antagonist) A->T D->R TR Modulation of Dopaminergic and Serotonergic Neurotransmission R->TR S->TR T->TR

Figure 2: Metabolic and signaling pathways of aripiprazole and dehydroaripiprazole.

References

A Guide to Validating the Specificity of Immunoassays for Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While immunoassays offer a rapid and high-throughput method for such quantification, their specificity is a critical parameter that requires rigorous validation to ensure reliable results. This guide provides a framework for validating the specificity of an immunoassay for dehydroaripiprazole, outlines the performance of currently available related assays, and compares them with the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

Currently, there is a lack of publicly available immunoassays designed exclusively for dehydroaripiprazole. Commercially available immunoassays typically measure "total aripiprazole," which encompasses both the parent drug and its active metabolite, dehydroaripiprazole.[1][2] This lack of specificity can be a significant limitation for studies where the distinct concentrations of the parent drug and its metabolite are of interest.

In contrast, LC-MS/MS provides a highly specific and sensitive method for the simultaneous quantification of aripiprazole and dehydroaripiprazole.[3][4][5] The performance characteristics of a "total aripiprazole" point-of-care immunoassay and a typical LC-MS/MS method are summarized below for comparison.

Table 1: Performance Characteristics of a "Total Aripiprazole" Point-of-Care Immunoassay [1]

ParameterReported Performance
Linear Measuring Range51 - 1200 ng/mL
Within-Laboratory Precision (%CV)≤10.9%
Recovery±12%
Correlation with LC-MS/MS (r)0.96

Table 2: Performance Characteristics of LC-MS/MS for Dehydroaripiprazole Quantification [3]

ParameterReported Performance
Linearity Range0.01 - 60 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy85% - 115%

Experimental Protocols for Specificity Validation

The cornerstone of validating an immunoassay's specificity is assessing its cross-reactivity with structurally related compounds. For a dehydroaripiprazole-specific immunoassay, it is imperative to determine the degree of interference from aripiprazole and other metabolites.

Objective: To determine the percent cross-reactivity of an immunoassay for dehydroaripiprazole with aripiprazole and other relevant metabolites.

Materials:

  • Dehydroaripiprazole standard

  • Aripiprazole standard

  • Standards of other relevant metabolites (if available)

  • Drug-free serum or plasma

  • The dehydroaripiprazole immunoassay kit (e.g., ELISA) and required reagents

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a series of standards of dehydroaripiprazole at known concentrations in drug-free serum/plasma to generate a standard curve.

  • Preparation of Cross-Reactant Solutions: Prepare solutions of potential cross-reactants (e.g., aripiprazole) at various concentrations in drug-free serum/plasma.

  • Immunoassay Procedure:

    • Perform the immunoassay according to the manufacturer's instructions.

    • Run the dehydroaripiprazole standard curve.

    • Run the samples containing the potential cross-reactants.

  • Data Analysis:

    • Determine the apparent dehydroaripiprazole concentration for each cross-reactant solution from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Dehydroaripiprazole / Actual Concentration of Cross-Reactant) x 100

A detailed workflow for a competitive ELISA, a common immunoassay format, is provided in the diagram below.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Dehydroaripiprazole Standards add_samples Add Standards, Controls, and Cross-Reactant Samples prep_standards->add_samples prep_cross_reactants Prepare Cross-Reactant Solutions (e.g., Aripiprazole) prep_cross_reactants->add_samples coat_plate Coat Microplate with Anti-Dehydroaripiprazole Antibody coat_plate->add_samples add_conjugate Add Enzyme-Conjugated Dehydroaripiprazole add_samples->add_conjugate incubate_wash Incubate and Wash add_conjugate->incubate_wash add_substrate Add Substrate incubate_wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate generate_curve Generate Standard Curve read_plate->generate_curve determine_conc Determine Apparent Concentrations generate_curve->determine_conc calculate_cr Calculate % Cross-Reactivity determine_conc->calculate_cr G Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole CYP3A4, CYP2D6 Other_Metabolites Other Metabolites Aripiprazole->Other_Metabolites CYP3A4

References

A Comparative Guide to Inter-Laboratory Quantification of Dehydroaripiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dehydroaripiprazole (B194390), the primary active metabolite of the atypical antipsychotic aripiprazole (B633), is critical for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. While no formal inter-laboratory round-robin trial data is publicly available, this guide provides a comparative analysis of various validated analytical methods reported in peer-reviewed literature. By compiling data from different laboratories, this document serves as a valuable resource for researchers seeking to establish or optimize their own quantification assays for dehydroaripiprazole hydrochloride.

The most prevalent methods for the quantification of dehydroaripiprazole in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally considered the gold standard due to its high sensitivity and selectivity.[1]

Comparative Analysis of Quantitative Methods

The performance characteristics of various analytical methods for the quantification of dehydroaripiprazole, as reported by different research groups, are summarized below. This table facilitates a comparison of key validation parameters across different laboratories and techniques.

ParameterMethodLaboratory/Study 1Laboratory/Study 2Laboratory/Study 3Laboratory/Study 4
Lower Limit of Quantification (LLOQ) LC-MS/MS0.01 ng/mL[2]6.9 ng/mL[3][4]0.005 ng/mL[5]-
HPLC-UV0.78 ng/mL[6]---
Upper Limit of Quantification (ULOQ) LC-MS/MS60 ng/mL[2]250 ng/mL[4]100 ng/mL[5]-
HPLC-UV1000 ng/mL[6]---
Linearity (r²) LC-MS/MS>0.99[2]0.999[4]>0.999[5]-
HPLC-UV>0.99[6]---
Intra-day Precision (%CV) LC-MS/MS< 15%[1][5]Within acceptable ranges[3][4]< 3.5%[5]-
HPLC-UV< 10.4%[6]---
Inter-day Precision (%CV) LC-MS/MS< 15%[1][5]Within acceptable ranges[3][4]< 5.0%[5]-
HPLC-UV< 10.4%[6]---
Accuracy (% Bias or % Recovery) LC-MS/MSWithin ± 15%[5]Within acceptable ranges[3][4]Within ± 4.0%[5]Average recovery > 85%[2]
HPLC-UVWithin acceptable ranges[6]---

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of the methods used to generate the data in the comparative table.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high selectivity and sensitivity for the simultaneous determination of aripiprazole and dehydroaripiprazole.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE) [5]

  • To 500 µL of a plasma sample, add an internal standard (e.g., papaverine).[5]

  • Alkalinize the plasma samples.

  • Extract the analytes using an organic solvent such as diethyl ether.[7]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Separation

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[7]

  • Elution: Gradient or isocratic elution can be employed to achieve optimal separation.[7]

Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.[1][7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method represents an alternative procedure to evaluate plasma concentrations of aripiprazole and dehydroaripiprazole.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE) [6]

  • Utilize a liquid-liquid extraction method to separate the analytes from the plasma matrix.

Chromatographic Separation [6]

  • Column: A suitable reversed-phase column is used for separation.

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is often employed.

  • Detection: UV detection is performed at a wavelength of 254 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated GC-MS method has also been developed for the detection of aripiprazole and dehydroaripiprazole in plasma.[4]

Sample Preparation [4]

  • Solid-Phase Extraction (SPE): Extraction of the analytes from plasma is performed using an appropriate SPE cartridge.

  • Derivatization: A derivatization step is necessary to increase the volatility of the analytes for GC analysis.

Chromatographic and Mass Spectrometric Conditions [4]

  • The specific GC column and temperature program are optimized for the separation of the derivatized analytes.

  • Mass spectrometric detection is used to identify and quantify the compounds based on their characteristic mass spectra.

Visualizations

Experimental Workflow for Dehydroaripiprazole Quantification

The following diagram illustrates a typical experimental workflow for the quantification of dehydroaripiprazole in a biological matrix using LC-MS/MS.

Dehydroaripiprazole Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting Sample_Collection Plasma Sample Collection IS_Addition Internal Standard Spiking Sample_Collection->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Standard Curve) Peak_Integration->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review Method Validation Parameters cluster_core_metrics Core Performance Metrics Method_Validation Reliable Quantitative Method Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Sensitivity Sensitivity (LLOQ) Method_Validation->Sensitivity Linearity Linearity & Range Method_Validation->Linearity Precision->Accuracy Linearity->Sensitivity

References

Dehydroaripiprazole vs. Aripiprazole: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative in vitro pharmacological profiles of the atypical antipsychotic aripiprazole (B633) and its principal active metabolite, dehydroaripiprazole (B194390). This guide provides a comprehensive summary of their binding affinities and functional activities at key central nervous system receptors, supported by detailed experimental methodologies.

Aripiprazole, an established atypical antipsychotic, exerts its therapeutic effects through a unique mechanism of action, primarily as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. Its major active metabolite, dehydroaripiprazole, contributes significantly to the overall clinical effect due to its substantial plasma concentrations and prolonged half-life. Understanding the comparative in vitro potency of these two compounds is crucial for a complete comprehension of aripiprazole's pharmacological activity.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound to its receptor is a primary determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the in vitro binding affinities of dehydroaripiprazole and aripiprazole for key dopamine, serotonin, adrenergic, and histamine (B1213489) receptors, compiled from various radioligand binding assays.

Receptor SubtypeDehydroaripiprazole (Ki, nM)Aripiprazole (Ki, nM)
Dopamine Receptors
D2~0.340.34[1][2]
D3Data not available0.8[1]
Serotonin Receptors
5-HT1A~4.41.7[1]
5-HT2A~8.73.4[1]
5-HT2BData not available0.36[1]
5-HT2CData not available15
5-HT7Data not available10.3
Adrenergic Receptors
α1AData not available26
α1BData not available35
α2CData not available38
Histamine Receptors
H1Data not available28

Comparative Functional Activity at Key Receptors

Beyond mere binding, the functional activity of a compound at a receptor dictates its physiological effect. Dehydroaripiprazole, much like its parent compound, exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. This "dopamine system stabilizer" effect is central to the therapeutic action of aripiprazole. In environments of excessive dopamine, it acts as a functional antagonist, while in low dopamine states, it exhibits functional agonist activity.[3] Studies have indicated that the intrinsic activity of dehydroaripiprazole at the dopamine D2S and D2L receptor isoforms is similar to that of aripiprazole. While comprehensive quantitative data on the functional potency (EC50/IC50) and maximal effect (Emax) of dehydroaripiprazole across a wide range of receptors is not as extensively published as for aripiprazole, its characterization as a partial agonist at key therapeutic targets is well-established.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the binding affinity and functional potency of dehydroaripiprazole and aripiprazole.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

1. Membrane Preparation:

  • Tissues (e.g., rodent brain regions) or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (dehydroaripiprazole or aripiprazole) are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration, separating the membrane-bound radioactivity from the unbound radioligand.

  • The radioactivity on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Detection & Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Dehydroaripiprazole/Aripiprazole) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay for D2 Receptor Activity

This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, following the activation of G-protein coupled receptors like the D2 receptor.

1. Cell Culture and Treatment:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured.

  • The cells are treated with a substance that stimulates adenylyl cyclase (e.g., forskolin) to induce cAMP production.

  • Concurrently, the cells are exposed to varying concentrations of the test compound (dehydroaripiprazole or aripiprazole).

2. Measurement of cAMP Levels:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3. Data Analysis:

  • The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified.

  • For agonists/partial agonists, the concentration that produces 50% of the maximal effect (EC50) and the maximal effect relative to a full agonist (Emax or intrinsic activity) are determined. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated.

D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulation TestCompound Dehydroaripiprazole/ Aripiprazole TestCompound->D2R Partial Agonist

Dopamine D2 Receptor Signaling Pathway in cAMP Assay.

Conclusion

Dehydroaripiprazole, the primary active metabolite of aripiprazole, exhibits a pharmacological profile that is qualitatively very similar to its parent compound. Both are potent partial agonists at dopamine D2 and serotonin 5-HT1A receptors, with high affinity for these and other key neurotransmitter receptors. This comparative in vitro analysis underscores the significant contribution of dehydroaripiprazole to the overall therapeutic effects observed during treatment with aripiprazole. Further research providing a more comprehensive quantitative comparison of the functional activities of dehydroaripiprazole at a wider range of receptors will continue to refine our understanding of its role in the clinical efficacy of aripiprazole.

References

validation of analytical methods for aripiprazole and its impurities according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for aripiprazole (B633) and its impurities, validated according to ICH guidelines.

This guide provides a comprehensive overview and comparison of validated analytical methods for the quantification of the atypical antipsychotic drug aripiprazole and its associated impurities. The methodologies discussed have been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory acceptance.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy for their specific needs, whether for routine quality control, stability studies, or formulation development.

Comparison of Analytical Methods: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most predominantly utilized techniques for the analysis of aripiprazole and its impurities.[4][5][6] Both are powerful separation techniques, but they differ in terms of speed, sensitivity, and resolution. The following tables summarize the performance characteristics of representative HPLC and UPLC methods validated for aripiprazole analysis.

Table 1: Performance Characteristics of a Validated HPLC Method for Aripiprazole [4]

ParameterResult
Linearity Range40-160 µg/mL
Correlation Coefficient (R²)0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2.0%

Table 2: Performance Characteristics of a Validated UPLC Method for Aripiprazole [4]

ParameterResult
Linearity Range40-160 µg/mL
Correlation Coefficient (R²)0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Precision (%RSD)< 2.0%

As the data indicates, while both methods demonstrate excellent linearity and precision, the UPLC method offers superior sensitivity with lower limits of detection and quantification.[4] Furthermore, UPLC methods typically afford significantly shorter analysis times.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. Below are representative experimental protocols for HPLC and UPLC methods for aripiprazole analysis.

Stability-Indicating RP-HPLC Method for Aripiprazole and its Impurities[4]
  • Instrumentation: An Agilent HPLC System (1100 series) with a Photodiode Array (PDA) detector and a quaternary gradient pump.

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in Methanol.

  • Detection: Wavelength set to 215 nm.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4][7]

  • Method Validation: The method was validated for specificity, precision, linearity, accuracy, limit of detection, and limit of quantitation as per ICH guidelines.[3] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1]

Comparative UPLC Method for Aripiprazole[5]
  • Instrumentation: UPLC system with a PDA detector.

  • Column: Reversed-phase C8 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v).[8]

  • Flow Rate: 0.250 mL/min.[4]

  • Detection: Wavelength set to 240 nm.[4]

  • Injection Volume: 5 µL.[4]

  • Analysis Time: The total analysis time was 3.0 minutes.[4]

  • Method Validation: The method was validated according to ICH guidelines, and the results were compared with a corresponding HPLC method to demonstrate the advantages of UPLC in terms of speed and sensitivity.[4]

Workflow for Analytical Method Validation according to ICH Guidelines

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose.[9][10] The following diagram illustrates the typical workflow for validating an analytical method in accordance with ICH Q2(R2) guidelines.[9][11]

ICH_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Range Range Validation_Protocol->Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Detection_Limit Detection Limit (LOD) Validation_Protocol->Detection_Limit Quantitation_Limit Quantitation Limit (LOQ) Validation_Protocol->Quantitation_Limit Robustness Robustness Validation_Protocol->Robustness Data_Analysis Analyze Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Detection_Limit->Data_Analysis Quantitation_Limit->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for analytical method validation as per ICH guidelines.

This guide provides a foundational comparison of analytical methods for aripiprazole and its impurities. For the development and validation of new methods or the transfer of existing ones, it is imperative to consult the latest ICH guidelines and relevant pharmacopeias.

References

A Comparative Review of Analytical Methods for Atypical Antipsychotic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Selecting the Optimal Analytical Technique

The therapeutic drug monitoring (TDM) of atypical antipsychotics is crucial for optimizing treatment efficacy and minimizing adverse effects. Accurate quantification of these drugs and their active metabolites in biological matrices requires sensitive, specific, and reliable analytical methods. This guide provides a comprehensive comparison of the most prevalent analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We present a detailed overview of their experimental protocols, performance characteristics, and a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters of various analytical methods for the quantification of major atypical antipsychotics and their metabolites.

Table 1: Risperidone (B510) and its active metabolite, 9-hydroxyrisperidone (Paliperidone)

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.2 - 100 ng/mL[1][2]2 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 - 1 ng/mL[4][5]2 ng/mL
Accuracy (% Bias) < 15%[5]< 12%[3]
Precision (% RSD) < 15%[5]< 13%[3]
Sample Volume 40 - 200 µL[1][2][3]1 mL[3]
Run Time 4.3 - 13.5 min[1][2]~10 min[3]

Table 2: Olanzapine (B1677200) and its metabolites (e.g., N-desmethylolanzapine)

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.1 - 40 ng/mL[6]10 - 20 ng/mL (LOQ)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[6]10 - 20 ng/mL[7]
Accuracy (% Bias) Within ± 13.5%[7]Not explicitly stated
Precision (% RSD) < 5.0%[6]4.5 - 13.5%[7]
Sample Volume ~200 µL[7]Not explicitly stated
Run Time < 10 min[8]Not explicitly stated

Table 3: Quetiapine (B1663577) and its active metabolite, Norquetiapine (B1247305)

ParameterLC-MS/MSGC-MS
Linearity Range 0.5 - 600 ng/mL[9]10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 0.6 ng/mL[9]10 ng/mL
Accuracy (% Bias) < 8.8%[9]< 8.09%
Precision (% RSD) < 11.1%[9]< 8.99%
Sample Volume 40 µL[10]Not explicitly stated
Run Time ~4 min[9]~20 min

Table 4: Aripiprazole (B633) and its active metabolite, Dehydroaripiprazole

ParameterCapillary Electrophoresis (CE)HPLC-UV
Linearity Range 0.5 - 100 ng/mL[11][12]1 - 5 µg/mL (Aripiprazole)
Lower Limit of Quantification (LOQ) 0.029 - 0.039 µg/mL[13]0.178 µg/mL (Aripiprazole)[14]
Accuracy (% Bias) Not explicitly stated99.42 - 99.81% (Recovery)[14]
Precision (% RSD) < 2%[13]< 2%[14]
Sample Volume Not explicitly statedNot applicable (bulk drug)
Run Time ~3.5 min[13]Not explicitly stated

Experimental Protocols: A Closer Look at the Methodologies

A detailed understanding of the experimental protocols is essential for reproducing and adapting these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the bioanalysis of atypical antipsychotics due to its high sensitivity and selectivity.[8][15]

  • Sample Preparation: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][16] For instance, a simple and rapid protein precipitation can be performed by adding a precipitating agent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[8] LLE, using solvents like methyl tert-butyl ether, offers a cleaner extract.[17] SPE, often automated, provides high-throughput and clean samples.[3]

  • Chromatographic Separation: Reversed-phase chromatography is typically employed using a C8 or C18 analytical column.[18] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation of the parent drug and its metabolites.[4]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is frequently used.[7] Quantification is performed using selected reaction monitoring (SRM), which involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity.[9][17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique, particularly suitable for routine analysis where high sensitivity is not the primary requirement.[18]

  • Sample Preparation: Similar to LC-MS/MS, sample preparation involves protein precipitation, LLE, or SPE.

  • Chromatographic Separation: A C8 or C18 column is commonly used with a mobile phase typically consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[18]

  • UV Detection: The UV detector is set at a wavelength where the analytes exhibit maximum absorbance. For example, olanzapine can be detected at 254 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many antipsychotics, derivatization is required to increase their volatility.

  • Sample Preparation: Sample extraction is typically performed using LLE or SPE. A derivatization step, for instance, using silylating agents, is often necessary before GC-MS analysis.

  • Chromatographic Separation: A capillary column, such as a DB-5MS, is used for separation. The oven temperature is programmed to increase gradually to elute the analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in the electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM).

Capillary Electrophoresis (CE)

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents.[19]

  • Sample Preparation: LLE is a common sample preparation technique for plasma samples before CE analysis.[11]

  • Electrophoretic Separation: Separation is achieved in a fused-silica capillary using a background electrolyte (BGE), which is a buffer solution. The application of a high voltage across the capillary drives the migration of the charged analytes. For aripiprazole and its metabolite, a phosphate buffer with an organic modifier like methanol has been used.[11]

  • Detection: On-column UV detection is the most common detection method in CE.[11]

Visualizing the Workflow and Method Relationships

To further clarify the analytical processes and the interplay between different methods, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Urine) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (PPT, LLE, SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography LC/GC Electrophoresis Electrophoretic Separation (CE) Evaporation->Electrophoresis CE Detection Detection (MS/MS, UV, MS) Chromatography->Detection Electrophoresis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of atypical antipsychotic metabolites.

G cluster_methods Analytical Methods cluster_performance Performance Characteristics LC_MSMS LC-MS/MS Sensitivity Sensitivity LC_MSMS->Sensitivity Very High Specificity Specificity LC_MSMS->Specificity Very High Cost Cost LC_MSMS->Cost High Throughput Throughput LC_MSMS->Throughput High Complexity Complexity LC_MSMS->Complexity High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Specificity Good HPLC_UV->Cost Low HPLC_UV->Throughput High HPLC_UV->Complexity Low GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Specificity High GC_MS->Cost Moderate GC_MS->Throughput Moderate GC_MS->Complexity Moderate (Derivatization) CE Capillary Electrophoresis CE->Sensitivity High CE->Specificity High CE->Cost Low CE->Throughput High CE->Complexity Low

Caption: Logical relationships between analytical methods and their performance characteristics.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for atypical antipsychotic metabolites is dictated by the specific requirements of the study.

  • LC-MS/MS is the method of choice for applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies and clinical TDM, where low concentrations of metabolites in complex biological matrices need to be accurately measured.[18][20]

  • HPLC-UV offers a cost-effective and reliable alternative for routine quality control of pharmaceutical formulations or when analyzing samples with higher concentrations of the analytes.[18][20]

  • GC-MS , while sensitive and specific, often requires a derivatization step, which can add complexity and time to the sample preparation process.

  • Capillary Electrophoresis presents a compelling option with its high efficiency, speed, and low cost, making it a viable alternative to chromatographic methods, particularly for high-throughput screening.[12][19]

By carefully considering the quantitative data, experimental protocols, and the inherent strengths and weaknesses of each technique presented in this guide, researchers and drug development professionals can make an informed decision to select the most appropriate analytical method to achieve their scientific goals.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dehydroaripiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of dehydroaripiprazole (B194390) hydrochloride, a metabolite of the atypical antipsychotic aripiprazole. Adherence to these procedural steps is critical to minimize exposure risks and ensure regulatory compliance.

Dehydroaripiprazole hydrochloride waste is classified as hazardous and may possess cytotoxic properties, necessitating careful handling and disposal.[1][2] All disposal activities must be conducted in accordance with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) to mitigate risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][3]

Table 1: Hazard and Handling Summary for this compound

Hazard StatementPrecautionary Measures & Personal Protective Equipment (PPE)
H315: Causes skin irritation Wear chemotherapy-rated gloves (double-gloving is recommended) and an impermeable, long-sleeved, back-closing disposable gown.[1][3]
H319: Causes serious eye irritation Use eye and face protection, such as goggles and a face shield or a full face-piece respirator.[1][3]
H335: May cause respiratory irritation All handling of powdered this compound should occur in a certified chemical fume hood or other containment primary engineering control (C-PEC) to minimize inhalation.[1][3]
H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Environmental Hazard Avoid release to the environment. Do not allow the product to enter drains, waterways, or soil.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be followed by trained personnel.

1. Waste Segregation and Collection:

  • Initial Containment: At the point of generation, all waste contaminated with this compound must be segregated from other waste streams. This includes empty vials, contaminated PPE (gloves, gowns, etc.), and any materials used for cleaning spills.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for cytotoxic or hazardous chemical waste.[2] These containers are often color-coded; for instance, black for RCRA hazardous pharmaceutical waste or containers with purple lids for cytotoxic waste.[6] All sharps must be placed in a designated cytotoxic sharps container.[7]

2. Packaging and Labeling for Disposal:

  • Primary Container: Ensure the primary waste container is securely sealed to prevent leakage.

  • Secondary Containment: Place the sealed primary container into a secondary, larger container that is also robust and leak-proof. This is often a labeled plastic bag designed for cytotoxic waste.[8]

  • Labeling: The outer container must be clearly labeled as "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" and should identify the contents, including "this compound." Include the appropriate hazard symbols.

3. Storage Pending Disposal:

  • Designated Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Access Control: Access to this storage area should be restricted to authorized personnel.

4. Final Disposal:

  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Do not mix hazardous waste with general trash.[5]

  • Incineration: The standard and required method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[2][9] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Regulatory Compliance: Ensure all documentation, such as hazardous waste consignment notes, is completed as required by regulatory bodies like the EPA or equivalent local authorities.[2]

Prohibited Disposal Methods:

  • Sewer Disposal: Do not flush this compound down the drain or toilet. This is prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[9][10]

  • Standard Trash: Disposal in the regular trash is not permitted due to the hazardous nature of the compound.

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance at every stage.

cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A 1. Identify & Segregate Dehydroaripiprazole HCl Waste (solids, liquids, PPE) B 2. Place in Primary Cytotoxic Waste Container A->B C 3. Place Sharps in Cytotoxic Sharps Container A->C D 4. Seal Primary Container(s) B->D E 5. Place in Secondary Labeled Waste Bag/Container D->E F 6. Label with 'Cytotoxic' & 'Hazardous Waste' identifiers E->F G 7. Transport to Secure Waste Storage Area F->G H 8. Store in Designated Area Away from General Traffic G->H I 9. Arrange Pickup by Licensed Waste Hauler H->I J 10. Transport to Permitted Treatment Facility I->J L 12. Complete All Regulatory Documentation I->L K 11. High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroaripiprazole hydrochloride
Reactant of Route 2
Reactant of Route 2
Dehydroaripiprazole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.